molecular formula C9H12N2OS B1361808 2-Methoxy-5-methylphenylthiourea CAS No. 88686-29-7

2-Methoxy-5-methylphenylthiourea

Cat. No.: B1361808
CAS No.: 88686-29-7
M. Wt: 196.27 g/mol
InChI Key: IPKUQBKZOAIUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methylphenylthiourea is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKUQBKZOAIUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352963
Record name 2-METHOXY-5-METHYLPHENYLTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88686-29-7
Record name 2-METHOXY-5-METHYLPHENYLTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Methoxy-5-methylphenylthiourea" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-5-methylphenylthiourea: Structure, Properties, and Synthesis

Introduction

Thiourea and its derivatives represent a cornerstone in medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and industrial applications.[1][2] These organosulfur compounds, characterized by the (R¹R²N)(R³R⁴N)C=S core, are structurally analogous to ureas but exhibit distinct chemical properties that make them valuable pharmacophores.[3] Their ability to engage in hydrogen bonding and coordinate with metal ions underpins their use as antimicrobial, anticancer, antiviral, and antioxidant agents.[2][4] This guide provides a detailed technical examination of a specific derivative, This compound (CAS No. 88686-29-7), tailored for researchers and professionals in drug development and chemical synthesis. We will explore its fundamental chemical properties, structural characteristics, a robust protocol for its synthesis, and methods for its characterization.

Molecular Structure and Chemical Identity

This compound is a substituted N-arylthiourea. The structure features a phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5. This aromatic moiety is attached to one of the nitrogen atoms of the thiourea core. The presence of the electron-donating methoxy and methyl groups influences the electronic environment of the entire molecule, which can modulate its chemical reactivity and biological interactions.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and experimental design. The data presented below has been consolidated from various chemical supplier databases.

PropertyValueSource
CAS Number 88686-29-7[5][6]
Molecular Formula C₉H₁₂N₂OS[5][7]
Molecular Weight 196.27 g/mol [5][7]
Melting Point 127-130°C[7]
Boiling Point 320.8°C at 760 mmHg[7]
Density 1.243 g/cm³[7]
Appearance Typically a powder or crystalline solid[8]
Solubility Insoluble in water[7]
XLogP3 2.43[7]

Note: Physical properties like boiling point are often predicted for compounds of this nature and should be treated as estimates.

Synthesis Protocol

Substituted phenylthioureas are commonly synthesized via the reaction of a corresponding substituted aniline with a source of thiocyanate.[9][10] This pathway is efficient and utilizes readily available starting materials. The following protocol details a reliable method for the preparation of this compound from 2-methoxy-5-methylaniline.

Causality of Experimental Design

The chosen synthesis involves the in-situ formation of 2-methoxy-5-methylphenyl isothiocyanate from the corresponding aniline hydrochloride and ammonium thiocyanate, which then readily reacts with ammonia (also generated in situ or present) to form the target thiourea. The acidic conditions (HCl) are crucial for protonating the aniline, making it soluble and activating it for the reaction. The subsequent heating (reflux) drives the reaction to completion. Purification by recrystallization is a standard and effective method for obtaining a pure crystalline product from a solid crude mixture.

Experimental Workflow

G Synthesis Workflow start Starting Materials: - 2-Methoxy-5-methylaniline - Concentrated HCl - Ammonium Thiocyanate dissolve Dissolve aniline in HCl(aq) and water. Heat to 60-70°C. start->dissolve Step 1 cool_add Cool the mixture. Slowly add Ammonium Thiocyanate solution. dissolve->cool_add Step 2 reflux Reflux the solution for 3-4 hours. cool_add->reflux Step 3 precipitate Cool the reaction mixture. Add cold water to precipitate the crude product. reflux->precipitate Step 4 filter Filter the solid using suction filtration. Wash with cold water. precipitate->filter Step 5 recrystallize Recrystallize the crude solid from a suitable solvent (e.g., aqueous ethanol). filter->recrystallize Step 6 dry Dry the purified crystals under vacuum. recrystallize->dry Step 7 end Final Product: This compound dry->end Step 8

Sources

"2-Methoxy-5-methylphenylthiourea" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)thiourea

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-5-methylphenyl)thiourea (CAS No. 88686-29-7), a specialized organic compound primarily utilized in research and development. This document details its core molecular attributes, including its chemical formula and molecular weight, and presents its known physicochemical properties. A representative synthetic protocol is outlined, grounded in established principles of thiourea synthesis, complete with a mechanistic rationale and a workflow diagram. Furthermore, this guide discusses methodologies for spectroscopic characterization to ensure empirical validation, explores potential research applications based on its structural motifs, and provides essential safety and handling protocols derived from authoritative safety data sheets. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this compound for laboratory and research applications.

Core Molecular Attributes

1-(2-Methoxy-5-methylphenyl)thiourea is a substituted arylthiourea derivative. Its fundamental identifiers and structural details are crucial for accurate experimental design, stoichiometric calculations, and analytical characterization. The key attributes are summarized below.

Identifier Value Source
IUPAC Name 1-(2-Methoxy-5-methylphenyl)thioureaN/A
CAS Number 88686-29-7[1][2]
Molecular Formula C₉H₁₂N₂OS[2]
Molecular Weight 196.27 g/mol [2]
SMILES S=C(N)NC1=CC(C)=CC=C1OC[2]
MDL Number MFCD00041174[2]

Physicochemical and Handling Properties

The physical state and stability of a compound are paramount for its proper storage and application. While extensive experimental data for this specific molecule is not broadly published, information from supplier safety data sheets provides critical handling and storage guidelines.

Property Description Source
Appearance Data not specified; related thioureas are typically white to light yellow crystalline powders.[3]
Storage Store locked up. Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Recommended Use Laboratory chemicals for research and development purposes.[1][2]
Uses Advised Against Not for food, drug, pesticide, or biocidal product use.[1]

Synthesis and Mechanistic Rationale

While this compound is commercially available for research purposes, understanding its synthesis is valuable for derivatization studies or custom synthesis needs. Arylthioureas are commonly synthesized from the corresponding aniline. The following represents a standard, reliable protocol for this class of transformation.

Expert Insight: The Choice of Synthesis

The reaction of an aniline derivative (2-Methoxy-5-methylaniline) with an in situ generated isothiocyanate is a robust and widely adopted method. Ammonium thiocyanate in the presence of a strong acid, such as hydrochloric acid, generates isothiocyanic acid (HNCS). The aniline then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the target thiourea. This one-pot approach is efficient and avoids the handling of volatile and toxic isothiocyanate reagents directly.

Representative Synthesis Workflow

Synthesis_Workflow cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation cluster_purification Step 4: Purification & Validation Reactants 2-Methoxy-5-methylaniline Ammonium Thiocyanate Concentrated HCl Reaction Aqueous Solution Reflux (e.g., 90-100°C, 2-4h) In situ generation of HNCS Reactants->Reaction Heat Workup Cooling to Room Temp. Precipitation of Product Vacuum Filtration Reaction->Workup Cool Purification Wash with Cold Water Recrystallization (e.g., from Ethanol/Water) Dry under Vacuum Workup->Purification Validation Characterization (NMR, IR, MS) Purity Check (TLC, HPLC) Purification->Validation Product Final Product: 1-(2-Methoxy-5-methylphenyl)thiourea Validation->Product Verified

Caption: A typical workflow for the synthesis and purification of 1-(2-Methoxy-5-methylphenyl)thiourea.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-5-methylaniline (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

  • Reagent Addition: Add ammonium thiocyanate (1.1 eq) to the solution. The mixture may become cloudy.

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the flask in an ice bath. The product will precipitate out of the solution as a solid.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any unreacted salts.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol.

  • Drying: Dry the purified crystalline product under vacuum to yield 1-(2-Methoxy-5-methylphenyl)thiourea.

Structural Validation: A Self-Validating Protocol

The trustworthiness of any synthesis is established by rigorous analytical confirmation of the product's structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the different protons in the molecule. Expected signals include: a singlet for the methyl group (-CH₃) around 2.3 ppm, a singlet for the methoxy group (-OCH₃) around 3.8 ppm, distinct signals in the aromatic region (6.8-7.5 ppm) for the three protons on the phenyl ring, and broad singlets for the amine protons (-NH and -NH₂), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 unique carbon atoms, including signals for the methyl, methoxy, aromatic carbons, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically above 180 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances to expect include N-H stretching bands (typically two bands for the -NH₂ group) in the 3100-3400 cm⁻¹ region, C-H stretches for aromatic and alkyl groups around 2850-3100 cm⁻¹, and a strong C=S (thiocarbonyl) stretching vibration around 1300-1400 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 197.27, confirming the molecular weight of the compound.

Applications and Research Perspectives

The primary application of 1-(2-Methoxy-5-methylphenyl)thiourea is as a building block or intermediate in organic synthesis.[2] Its structural features suggest several avenues for further research, particularly in medicinal chemistry and materials science.

  • Medicinal Chemistry Scaffold: Thiourea derivatives are a well-known class of compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the methoxy and methyl-substituted phenyl ring could be leveraged to modulate potency and selectivity in drug discovery programs.

  • Precursor for Heterocyclic Synthesis: The thiourea moiety is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles, which are important pharmacophores.[4]

  • Antioxidant Potential: The 2-methoxy-5-methylphenol (isocreosol) core, a related structure, is noted for its antioxidant properties.[5] This suggests that the thiourea derivative could be investigated for similar free-radical scavenging capabilities.

Research_Perspectives cluster_apps Potential Research Applications cluster_details Specific Targets & Derivatives Core 1-(2-Methoxy-5-methylphenyl)thiourea MedChem Medicinal Chemistry Scaffold Core->MedChem Hetero Heterocyclic Synthesis Precursor Core->Hetero Antiox Antioxidant Studies Core->Antiox Targets Antimicrobial Screening Anticancer Agent Development MedChem->Targets Derivatives Thiazole Derivatives Thiadiazine Synthesis Hetero->Derivatives Assays DPPH Radical Scavenging Cell-based ROS Assays Antiox->Assays

Caption: Logical relationships between the core compound and its potential fields of scientific inquiry.

Safety and Handling

Safe handling is critical when working with any laboratory chemical. The information below is summarized from the available Safety Data Sheet (SDS).[1]

Hazard Identification:

  • Ingestion: Harmful if swallowed. IF SWALLOWED, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]

Handling and Personal Protective Equipment (PPE):

Category Recommendation Standard
Ventilation Use only under a chemical fume hood. Ensure adequate ventilation, especially in confined areas.[1]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or EN166[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.N/A
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.EN 149[1]
General Hygiene Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
First-Aid Measures
  • Eye Contact: Rinse immediately with plenty of water and seek medical advice.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

References

  • Safety data sheet - 2-Methoxy-5-nitrophenol. (2023-10-12). CPAChem. [Link]

  • (2-Chloro-5-methoxyphenyl)thiourea. PubChem, National Center for Biotechnology Information. [Link]

  • Chen, I. H., et al. (2010). 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2279. [Link]

  • 2-Methoxy-5-methylphenol. NIST WebBook. [Link]

  • 2-Methoxy-5-methylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molbank, 2018(3), M1007. [Link]

  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Cheméo. [Link]

  • Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide. (2019).
  • Exploring 2-Methoxy-5-Nitrobenzotrifluoride: A Versatile Chemical Compound. (Date not available). [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry. [Link]

  • 2-Methoxy-5-nitrophenol. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Predictive Spectroscopic and Synthetic Guide to 2-Methoxy-5-methylphenylthiourea for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, predictive analysis of the spectral characteristics of 2-Methoxy-5-methylphenylthiourea, a molecule of interest in medicinal chemistry and materials science. In the absence of direct, published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive framework for its identification and characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's structural features.

Introduction

This compound belongs to the class of N-arylthioureas, a scaffold known for a wide range of biological activities. The incorporation of the 2-methoxy-5-methylphenyl moiety is anticipated to modulate its physicochemical and pharmacological properties. A thorough understanding of its spectral signature is paramount for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a plausible synthetic route.

Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of the corresponding isothiocyanate, followed by its reaction with ammonia. This common and effective method for preparing monosubstituted thioureas provides a clear and reliable synthetic strategy.

Synthesis_Pathway cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline 2-Methoxy-5-methylphenyl isothiocyanate 2-Methoxy-5-methylphenyl isothiocyanate 2-Methoxy-5-methylaniline->2-Methoxy-5-methylphenyl isothiocyanate Desulfurization/Condensation Reagent_1 CS2, DCC or Thiophosgene Reagent_1->2-Methoxy-5-methylphenyl isothiocyanate This compound This compound 2-Methoxy-5-methylphenyl isothiocyanate->this compound Nucleophilic Addition Reagent_2 Ammonia (NH3) Reagent_2->this compound

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

Part 1: Synthesis of 2-Methoxy-5-methylphenyl isothiocyanate

  • Starting Material: 2-Methoxy-5-methylaniline.

  • Reagents: Carbon disulfide (CS2) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), or alternatively, thiophosgene. The use of CS2 and DCC is a milder alternative to the hazardous thiophosgene.

  • Procedure: To a solution of 2-Methoxy-5-methylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of DCC and a slight excess of carbon disulfide are added at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by thin-layer chromatography. Upon completion, the dicyclohexylthiourea byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be purified by column chromatography. The isothiocyanate group is highly reactive, making it a valuable intermediate for creating thiourea derivatives.[1]

Part 2: Synthesis of this compound

  • Starting Material: 2-Methoxy-5-methylphenyl isothiocyanate.

  • Reagent: A solution of ammonia in a suitable solvent (e.g., ethanol or a mixture of water and a miscible organic solvent).

  • Procedure: The synthesized isothiocyanate is dissolved in an appropriate solvent and treated with an excess of aqueous or alcoholic ammonia. The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature until the reaction is complete. The product, this compound, often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried.

Predicted Spectral Data

The following sections detail the predicted spectral data for this compound, based on the analysis of its structural components and comparison with known data for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy and methyl groups, and the protons of the thiourea moiety.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Aromatic H (position 6)7.2 - 7.4d1HDeshielded due to proximity to the electron-withdrawing thiourea group.
Aromatic H (position 4)6.8 - 7.0dd1HInfluenced by both the methoxy and methyl groups.
Aromatic H (position 3)6.7 - 6.9d1HOrtho to the electron-donating methoxy group, expected to be upfield.
NH₂7.5 - 8.5br s2HBroad signal due to quadrupole broadening and exchange with solvent. Position is solvent-dependent.
NH9.5 - 10.5br s1HDeshielded proton attached to the nitrogen adjacent to the aromatic ring. Position is solvent-dependent.
OCH₃3.8 - 4.0s3HTypical range for an aromatic methoxy group.
CH₃2.2 - 2.4s3HTypical range for an aromatic methyl group.

Causality Behind Predictions:

  • Aromatic Protons: The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns. The electron-donating methoxy and methyl groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing thiourea group will deshield the proton in the ortho position (position 6).

  • Thiourea Protons (NH and NH₂): The chemical shifts of N-H protons are highly variable and depend on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, they are expected to be more defined, while in a polar solvent like DMSO-d₆, they will be broader and may exchange with residual water. For N-phenylthiourea in DMSO-d6, the NH proton appears around 9.70 ppm.[2]

  • Methoxy and Methyl Protons: These groups typically appear as sharp singlets in their characteristic regions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a unique fingerprint of the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=S180 - 185The thiocarbonyl carbon is highly deshielded and appears significantly downfield. For thiourea, the C=S carbon resonates at approximately 182 ppm.
Aromatic C (C1 - attached to NH)135 - 140Quaternary carbon, deshielded by the attached nitrogen.
Aromatic C (C2 - attached to OCH₃)150 - 155Quaternary carbon, deshielded by the electronegative oxygen of the methoxy group.
Aromatic C (C5 - attached to CH₃)130 - 135Quaternary carbon.
Aromatic C (C3, C4, C6)110 - 130Chemical shifts are influenced by the substituents. Carbons ortho and para to the methoxy group will be more shielded.
OCH₃55 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
CH₃20 - 25Typical chemical shift for a methyl carbon attached to an aromatic ring.

Causality Behind Predictions:

  • Thiocarbonyl Carbon (C=S): The double bond to the electronegative sulfur atom causes significant deshielding, resulting in a large downfield chemical shift. The chemical shift range for thioureas is generally between 165 to 185 ppm.[3]

  • Aromatic Carbons: The chemical shifts are determined by the electronic effects of the substituents. The carbon attached to the methoxy group (C2) will be the most deshielded among the ring carbons due to the oxygen's electronegativity. The carbon attached to the thiourea group (C1) will also be deshielded.

  • Alkyl Carbons: The methoxy and methyl carbons will appear in their expected upfield regions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H3100 - 3400Medium-Strong, BroadStretching vibrations of the NH and NH₂ groups. The broadness is due to hydrogen bonding.
C-H (aromatic)3000 - 3100MediumStretching vibrations.
C-H (aliphatic)2850 - 3000MediumStretching vibrations of the methoxy and methyl groups.
C=S1300 - 1400 and 700 - 850Medium-StrongStretching vibration. This bond often gives rise to multiple bands due to coupling with other vibrations.[4]
C-N1250 - 1350StrongStretching vibrations.
C-O (aromatic ether)1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric)StrongStretching vibrations.
Aromatic C=C1450 - 1600Medium-StrongRing stretching vibrations.

Causality Behind Predictions:

  • N-H Stretching: The presence of two types of N-H bonds (in the NH and NH₂ groups) may lead to multiple overlapping bands in the high-frequency region.

  • C=S Stretching: The thiocarbonyl stretch is not a "pure" vibration and is often coupled with C-N and N-H bending modes, leading to its appearance in the fingerprint region. The bands are typically found in the regions of 1351-1342 cm⁻¹ and 858-844 cm⁻¹ in thiourea derivatives.[4]

  • C-O and C-N Stretching: These will appear as strong bands in the fingerprint region and are characteristic of the ether and thiourea functionalities, respectively.

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₉H₁₂N₂OS) is 196.27 g/mol . The molecular ion peak at m/z = 196 should be observable.

  • Major Fragmentation Pathways:

    Fragmentation_Pathway M+ [M]+. m/z = 196 Frag1 [M - NH3]+. m/z = 179 M+->Frag1 Loss of Ammonia Frag2 [2-Methoxy-5-methylphenyl]+. m/z = 121 M+->Frag2 C-N Cleavage Frag3 [Thiourea]+. m/z = 76 M+->Frag3 C-N Cleavage Frag4 [M - CH3]+. m/z = 181 M+->Frag4 Loss of Methyl Radical Frag5 [M - OCH3]+. m/z = 165 M+->Frag5 Loss of Methoxy Radical

    Figure 2: Predicted major fragmentation pathways for this compound.

Predicted Fragmentation Table:

m/z Proposed Fragment Loss
196[C₉H₁₂N₂OS]⁺˙ (Molecular Ion)-
181[C₈H₉N₂OS]⁺CH₃
179[C₉H₉NOS]⁺˙NH₃
165[C₈H₉N₂S]⁺OCH₃
121[C₇H₇O]⁺C₂H₅N₂S
76[CH₄N₂S]⁺˙C₈H₈O

Causality Behind Predictions:

  • Alpha-Cleavage: Cleavage of the C-N bond between the aromatic ring and the thiourea nitrogen is a likely fragmentation pathway, leading to the formation of the 2-methoxy-5-methylphenyl cation (m/z 121) and the thiourea radical cation (m/z 76).

  • Loss of Small Neutral Molecules: The loss of ammonia (NH₃) from the molecular ion would result in a peak at m/z 179.

  • Loss of Substituents: Fragmentation can also occur through the loss of the methyl (CH₃) or methoxy (OCH₃) radicals from the aromatic ring, leading to peaks at m/z 181 and 165, respectively. Aromatic compounds often show strong molecular ion peaks due to their stable structure.[5]

Conclusion

This predictive guide provides a comprehensive and scientifically grounded framework for the spectral characterization of this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, researchers can confidently approach the synthesis and identification of this compound. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry serve as a valuable reference for experimental data acquisition and interpretation. This document underscores the power of predictive spectroscopy as a tool in chemical research, enabling the proactive characterization of novel molecules.

References

  • PubChem. Phenylthiourea. National Center for Biotechnology Information. [Link]

  • S. Vasantha, et al. (2014). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry.
  • ResearchGate. Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. [Link]

  • Lycka, A. (1987). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.
  • MySkinRecipes. 2-Methoxy-5-methylphenyl isothiocyanate. [Link]

  • ResearchGate. FTIR spectrum of thiourea. [Link]

  • Nowak, I., et al. (2020).
  • Wujec, M., et al. (2021).
  • Steffen's Chemistry Pages. 13C chemical shifts. [Link]

  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra and Configurations of Alkylthiourea Derivatives. Normal Vibrations of N,N'-Dimethylthiourea and Tetramethylthiourea. Acta Chemica Scandinavica.
  • SpectraBase. 1,3-Di-tert-butyl-2-thiourea. [Link]

  • ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2019). [Link]

  • ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This document provides a comprehensive technical framework for characterizing the solubility and stability of 2-Methoxy-5-methylphenylthiourea. As a novel compound of interest, specific experimental data in publicly accessible literature is limited. Therefore, this guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to generate this critical data. By leveraging established principles of physical organic chemistry and drawing parallels from structurally related analogs, we present a predictive profile and a clear, actionable path for its empirical validation. Our focus is not merely on what to do, but on the underlying scientific rationale—the why—that governs each experimental choice, ensuring a self-validating and scientifically sound investigation.

Molecular Profile and Predicted Physicochemical Properties

This compound is an aromatic thiourea derivative. Its structure, featuring a methoxy- and methyl-substituted phenyl ring attached to a thiourea moiety, dictates its physicochemical behavior. The thiourea group (SC(NH₂)₂) is structurally similar to urea, but the replacement of the oxygen atom with a larger, more polarizable sulfur atom significantly alters its properties[1]. The aromatic ring, substituted with a lipophilic methyl group and a moderately polar methoxy group, further influences its solubility and electronic characteristics. The methoxy group is a prevalent substituent in many drug molecules, influencing ligand-target binding, physicochemical properties, and metabolic parameters[2].

Based on its constituent functional groups and data from analogous compounds such as 2-Methoxy-5-methylphenol and other thiourea derivatives, we can predict its core properties. These predictions serve as a baseline for empirical investigation.

PropertyPredicted Value / CharacteristicRationale & Supporting Evidence
Molecular Formula C₉H₁₂N₂OSDerived from its chemical structure.
Molecular Weight 196.27 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidThiourea and its aromatic derivatives are typically solids at room temperature.
Aqueous Solubility Predicted to be lowThe aromatic ring and methyl group contribute to lipophilicity. While the thiourea and methoxy groups can form hydrogen bonds, the overall structure suggests limited water solubility. Thiourea itself has moderate water solubility, but N-aryl substitution drastically reduces it[3][4].
Organic Solvent Solubility Predicted to be soluble in polar organic solventsExpected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, ethanol, and acetone, and slightly soluble in less polar solvents like chloroform. This is typical for substituted thioureas[5][6].
LogP (o/w) Estimated to be in the range of 1.5 - 2.5The octanol/water partition coefficient for the analogous compound 2-Methoxy-5-methylphenol is 1.7[7]. The addition of the thiourea group will modify this, but it is expected to remain in a moderately lipophilic range.
pKa Estimated ~8-9 (acidic N-H) and ~ -1 (basic S)The thiourea protons are weakly acidic. The sulfur atom is a very weak base. The exact pKa is influenced by the electronic effects of the substituted phenyl ring.

Comprehensive Solubility Assessment

A precise understanding of a compound's solubility is fundamental for its application in drug discovery, enabling the preparation of solutions for screening, formulation development, and pharmacokinetic studies. The experimental determination of solubility must be conducted systematically across a range of relevant aqueous and organic media.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is a deliberate effort to probe the compound's behavior in environments it will likely encounter.

  • Aqueous Buffers (pH 3, 7.4, 9): These are chosen to simulate physiological conditions (stomach, blood, intestine) and to understand how the compound's ionization state affects its solubility.

  • Common Organic Solvents (DMSO, Ethanol, Methanol, Acetonitrile): These are standard solvents for creating stock solutions in biological and chemical assays. Assessing solubility and stability in these is critical for ensuring the integrity of experimental results.

  • Co-solvent Systems (e.g., Ethanol/Water): Often used in formulations to enhance the solubility of poorly water-soluble compounds.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. The core principle is to saturate a solvent with the compound and measure the concentration in the supernatant after equilibrium is reached.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to several glass vials (e.g., 5-10 mg in 1 mL of solvent). The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume of each selected solvent (e.g., pH-adjusted buffers, organic solvents) to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 3.3). Calculate the concentration by comparing the response to a standard curve prepared from a known stock solution.

Self-Validating System & Data Interpretation

To ensure trustworthiness, the experiment should include controls. Visual inspection should confirm the presence of undissolved solid at the end of the experiment, verifying that saturation was achieved. The concentration of the compound should be constant in samples taken at different time points near the end of the equilibration period (e.g., at 24 and 48 hours) to confirm that equilibrium has been reached.

The results should be tabulated clearly, expressing solubility in units such as mg/mL or µM.

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)
0.1 M HCl (pH ~1.2)25[Experimental Data]
PBS (pH 7.4)25[Experimental Data]
0.1 M Borate Buffer (pH 9.0)25[Experimental Data]
Water25[Experimental Data]
Ethanol25[Experimental Data]
DMSO25[Experimental Data]

Stability Profile and Forced Degradation Analysis

Stability testing is critical to define the handling, storage, and shelf-life of a compound. Forced degradation (or stress testing) is an essential component of this, designed to accelerate the degradation process to identify likely degradation pathways and to develop a stability-indicating analytical method[8][9].

Predicted Degradation Pathways

The this compound structure contains several moieties susceptible to degradation:

  • Thiourea Moiety: Susceptible to oxidation , which can lead to the formation of disulfides or further oxidation products[10]. It can also undergo hydrolysis , particularly under harsh acidic or basic conditions, to yield urea analogs, amines, and hydrogen sulfide or its salts.

  • Methoxy Phenyl Group: The aromatic ring is generally stable but can be susceptible to oxidation under strong conditions. The methoxy group can potentially undergo O-demethylation, especially under acidic conditions with heat[11].

  • Overall Molecule: Photodegradation can occur if the molecule possesses a chromophore that absorbs light in the UV-Vis range, leading to complex decomposition pathways[12].

Caption: Predicted degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress the compound under various conditions. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify major degradants without completely destroying the parent compound[11].

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a moderately elevated temperature (e.g., 40°C). Basic conditions are often harsher.

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.

    • Thermal Degradation: Store a vial of the stock solution in an oven at a high temperature (e.g., 80°C). Also, test the solid compound under the same conditions.

    • Photostability: Expose a solution of the compound (in a phototransparent container like quartz) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots from each stressed sample and a control sample (stored at 4°C in the dark) at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Sample Quenching: Neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Aliquot into 5 Stress Sets + 1 Control Set A->B C1 Acid Stress (0.1 M HCl, 60°C) B->C1 C2 Base Stress (0.1 M NaOH, 40°C) B->C2 C3 Oxidative Stress (3% H₂O₂, RT) B->C3 C4 Thermal Stress (80°C) B->C4 C5 Photolytic Stress (ICH Q1B) B->C5 D Sample at Time Points (0, 2, 6, 12, 24h...) C1->D C2->D C3->D C4->D C5->D E Quench Reaction (if necessary) D->E F Analyze via Stability-Indicating HPLC-PDA/MS E->F G Data Interpretation: - Quantify Parent Loss - Identify Degradants - Propose Pathways F->G

Caption: Workflow for conducting a forced degradation study.

Development of a Stability-Indicating Analytical Method

The trustworthiness of a stability study hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and can separate its degradation products.

Key Method: HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS) Detection

  • HPLC-PDA: High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis. A PDA detector is crucial as it can assess peak purity across all stressed samples. If a peak representing the parent compound co-elutes with a degradant, the UV spectra across the peak will be non-homogenous, indicating a lack of purity and the need for method optimization.

  • HPLC-MS: Coupling the HPLC to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear, providing vital information for identifying the structure of the degradation products.

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results[13].

Recommendations for Handling and Storage

Based on the predicted chemical liabilities of the thiourea and methoxyphenyl groups, the following handling and storage procedures are recommended until empirical data is available:

  • Storage: The solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C) and protected from light.

  • Solution Preparation: Solutions should be prepared fresh whenever possible. If stock solutions need to be stored, they should be kept in amber vials at -20°C or -80°C. A preliminary study of solution stability at these temperatures is advised.

  • Handling: Avoid exposure to strong oxidizing agents and extremes of pH.

Conclusion

While direct experimental data for this compound is not yet widely available, a comprehensive characterization of its solubility and stability is achievable through the systematic application of the protocols outlined in this guide. By understanding the chemical nature of its constituent parts, we can make strong predictions about its behavior and design robust experiments for validation. The successful execution of these methodologies will yield a crucial dataset, enabling the confident application of this compound in research and development and ensuring the integrity and reproducibility of future scientific investigations.

References

  • S. Poeloengasih, A. T. Prasetya, and S. A. W. T. Suprabaningrum, "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds," Atlantis Press, 2021. [Online]. Available: [Link]

  • The Good Scents Company, "2-methyl-5-methoxythiazole," The Good Scents Company, 2023. [Online]. Available: [Link]

  • Market.us, "Innovation-Led Growth by Key Companies in 2-Methoxy-5-Nitropyridine," Market.us News, 2026. [Online]. Available: [Link]

  • IUCr, "N-(2-Methoxyphenyl)thiourea," Acta Crystallographica Section E: Crystallographic Communications, 2006. [Online]. Available: [Link]

  • A. A. Al-Amiery et al., "Biological Applications of Thiourea Derivatives: Detailed Review," MDPI, 2024. [Online]. Available: [Link]

  • MDPI, "A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile," MDPI, 2017. [Online]. Available: [Link]

  • Cheméo, "Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1)," Cheméo, 2023. [Online]. Available: [Link]

  • J. Pfleger et al., "Stability of MEH-PPV: Poly{[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene]vinylene} in solutions exposed to air in the dark and at daylight at laboratory temperature," ResearchGate, 2008. [Online]. Available: [Link]

  • PubChem, "2-Methoxy-5-methylphenol," National Center for Biotechnology Information, 2023. [Online]. Available: [Link]

  • NIST, "2-Methoxy-5-methylphenol," NIST Chemistry WebBook, 2023. [Online]. Available: [Link]

  • A. Zielenkiewicz et al., "Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water," ResearchGate, 2011. [Online]. Available: [Link]

  • New Journal of Chemistry, "Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties," RSC Publishing, 2019. [Online]. Available: [Link]

  • Google Patents, "Water-soluble thiourea dioxide derivatives and process for preparing same," Google Patents, 1992. [Online].
  • D. Nagasamy Venkatesh, "Forced Degradation – A Review," Biomedical Journal of Scientific & Technical Research, 2022. [Online]. Available: [Link]

  • D. Chiodi and Y. Ishihara, "The role of the methoxy group in approved drugs," PubMed, 2024. [Online]. Available: [Link]

  • S. H. Hong et al., "2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole," PMC - NIH, 2011. [Online]. Available: [Link]

  • A. J. Vyas et al., "Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration," Asian Journal of Pharmaceutical Analysis, 2023. [Online]. Available: [Link]

  • S. Sahu et al., "Oxidation of Thiourea and Substituted Thioureas," ResearchGate, 2011. [Online]. Available: [Link]

  • Wikipedia, "Thiourea," Wikipedia, 2023. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Methoxy-5-methylphenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The thiourea scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic insights into a specific subclass: 2-Methoxy-5-methylphenylthiourea derivatives. By leveraging the electronic and steric properties of the 2-methoxy-5-methylphenyl moiety, researchers have developed novel compounds with promising therapeutic potential. This document will delve into the causality behind experimental designs, present detailed protocols for key assays, and offer a forward-looking perspective on the evolution of these compounds as next-generation therapeutic agents. The content herein is structured to empower researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance their own investigations in this compelling area of study.

Introduction: The Thiourea Core and the Significance of the 2-Methoxy-5-methylphenyl Moiety

Thiourea and its derivatives have garnered significant attention in the field of organic and medicinal chemistry due to their wide-ranging biological applications, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1] The versatility of the thiourea backbone (R1R2N)(R3R4N)C=S allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) facilitates crucial interactions with biological targets.

The selection of the 2-methoxy-5-methylphenyl group as a core substituent is a strategic design choice. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the phenyl ring through its electron-donating resonance effect. The methyl group, on the other hand, provides a degree of lipophilicity and can engage in van der Waals interactions within a binding pocket. This specific substitution pattern creates a unique electronic and steric profile that can be exploited to achieve selective and potent biological activity.

Synthetic Strategies: Accessing the this compound Scaffold

The primary and most efficient route to synthesizing N-substituted-N'-(2-methoxy-5-methylphenyl)thiourea derivatives involves the use of 2-methoxy-5-methylphenyl isothiocyanate as a key intermediate. This electrophilic species readily reacts with a variety of nucleophilic primary and secondary amines to afford the desired thiourea derivatives in good yields.

Preparation of 2-Methoxy-5-methylphenyl Isothiocyanate

The isothiocyanate intermediate is typically synthesized from the corresponding aniline, 2-methoxy-5-methylaniline. A common method involves the reaction of the aniline with thiophosgene or a thiophosgene equivalent.

Experimental Protocol: Synthesis of 2-Methoxy-5-methylphenyl Isothiocyanate

  • Reaction Setup: To a stirred solution of 2-methoxy-5-methylaniline (1.0 eq.) in a suitable solvent such as dichloromethane or chloroform, add a solution of thiophosgene (1.1 eq.) in the same solvent dropwise at 0 °C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-methoxy-5-methylphenyl isothiocyanate.

Synthesis of N,N'-Disubstituted this compound Derivatives

The final thiourea derivatives are obtained through the nucleophilic addition of an amine to the isothiocyanate.

Experimental Protocol: General Synthesis of N-Aryl/Heteroaryl-N'-(2-methoxy-5-methylphenyl)thiourea

  • Reaction Setup: To a solution of 2-methoxy-5-methylphenyl isothiocyanate (1.0 eq.) in a suitable solvent like acetone or tetrahydrofuran, add the desired primary or secondary amine (1.0 eq.).

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by TLC.

  • Product Isolation: In many cases, the product precipitates out of the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Isothiocyanate_Formation Isothiocyanate Formation (e.g., + CSCl2) 2-Methoxy-5-methylaniline->Isothiocyanate_Formation Amine (R-NH2) Amine (R-NH2) Thiourea_Formation Thiourea Formation (Nucleophilic Addition) Amine (R-NH2)->Thiourea_Formation 2-Methoxy-5-methylphenyl\nisothiocyanate 2-Methoxy-5-methylphenyl isothiocyanate Isothiocyanate_Formation->2-Methoxy-5-methylphenyl\nisothiocyanate 2-Methoxy-5-methylphenyl\nisothiocyanate->Thiourea_Formation Final_Product N-Substituted-N'-(2-methoxy-5-methylphenyl)thiourea Thiourea_Formation->Final_Product

Caption: Synthetic workflow for this compound derivatives.

Biological Activities of this compound Derivatives

While extensive research on the specific this compound scaffold is still emerging, the broader class of thiourea derivatives has demonstrated a remarkable spectrum of biological activities. The insights gained from these related compounds provide a strong rationale for the continued investigation of this particular subclass.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antibacterial and antifungal properties.[2] The mechanism of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. The lipophilicity and electronic nature of the substituents on the thiourea core play a crucial role in determining the potency and spectrum of antimicrobial activity.

Table 1: Representative Antimicrobial Activity of Thiourea Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
N,N'-DiarylthioureasStaphylococcus aureus0.25-16[2]
N-AcylthioureasPseudomonas aeruginosaSignificant Inhibition[3]
N-AcylthioureasStaphylococcus aureusSignificant Inhibition[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

A growing body of evidence highlights the potential of thiourea derivatives as anticancer agents.[1] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.[4] The substitution pattern on the thiourea core is critical for cytotoxic potency and selectivity against different cancer cell lines. For instance, certain N,N'-diarylthiourea derivatives have shown promising activity against breast cancer cells.[5]

Table 2: Representative Anticancer Activity of Thiourea Derivatives

Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
N,N'-DiarylthioureaMCF-7 (Breast)338.33 ± 1.52[5]
N-Aryl-N'-arylmethylureaPC3 (Prostate)< 3[6]
N-Aryl-N'-arylmethylureaMCF7 (Breast)< 3[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including tyrosinase, cholinesterases, and kinases.[7][8] This inhibitory activity is often attributed to the ability of the thiocarbonyl group to coordinate with metal ions in the enzyme's active site or to form hydrogen bonds with key amino acid residues. The 2-methoxy-5-methylphenyl moiety can contribute to binding affinity and selectivity through specific interactions within the enzyme's binding pocket.

Table 3: Representative Enzyme Inhibitory Activity of Thiourea Derivatives

Compound ClassEnzymeActivity (IC50 in µg/mL)Reference
Unsymmetrical ThioureasAcetylcholinesterase (AChE)27.05[7]
Unsymmetrical ThioureasButyrylcholinesterase (BChE)22.60[7]
Sulfonamide-ThioureasTyrosinaseGood Inhibition[7]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and their respective substrates (acetylthiocholine iodide and butyrylthiocholine iodide) are prepared in a phosphate buffer.

  • Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value is then determined.

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and optimization. While specific pathways for this subclass are still under investigation, insights can be drawn from related thiourea compounds.

Induction of Apoptosis in Cancer Cells

Many anticancer thiourea derivatives exert their effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiourea_Derivative Thiourea_Derivative Death_Receptors Death_Receptors Thiourea_Derivative->Death_Receptors Activates Bcl-2_Family Bcl-2 Family (Bax/Bak, Bcl-2/Bcl-xL) Thiourea_Derivative->Bcl-2_Family Modulates Caspase-8 Caspase-8 Death_Receptors->Caspase-8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Bcl-2_Family->Mitochondrion Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Potential apoptotic pathways modulated by thiourea derivatives.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature of the second substituent on the thiourea nitrogen. Systematic modifications of this substituent can provide valuable insights into the structure-activity relationships (SAR).

  • Lipophilicity: The overall lipophilicity of the molecule, often quantified by logP, can influence its ability to cross cell membranes and reach its intracellular target.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the second substituent can modulate the electronic properties of the thiourea core and its ability to interact with biological targets.

  • Steric Factors: The size and shape of the second substituent can influence how the molecule fits into a binding pocket, impacting its affinity and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a diverse library of this compound derivatives with various aryl, heteroaryl, and alkyl substituents to build a comprehensive SAR model.

  • Target identification and validation: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of the most potent compounds.

  • In vivo evaluation: Advancing the most promising lead compounds to in vivo studies in animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, provides a rich platform for medicinal chemistry exploration. This technical guide has outlined the foundational knowledge and experimental approaches necessary to advance the understanding and application of these intriguing molecules. Through a continued, mechanistically-driven approach to their design and evaluation, this compound derivatives hold the potential to address unmet needs in areas such as infectious diseases and oncology.

References

  • Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC. [Link]

  • Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [Link]

  • Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. PubMed Central. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. [Link]

  • Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. PubMed. [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

Sources

Potential therapeutic targets of "2-Methoxy-5-methylphenylthiourea"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxy-5-methylphenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of the well-characterized enzyme inhibitor, phenylthiourea (PTU). While specific literature on this particular analog is sparse, its structural similarity to PTU provides a strong foundation for identifying and validating its potential therapeutic targets. This guide synthesizes the known mechanisms of phenylthiourea and related compounds to propose primary therapeutic avenues for this compound, with a focus on tyrosinase inhibition. We will explore the scientific rationale, propose detailed experimental workflows for target validation, and discuss the potential therapeutic implications in oncology, dermatology, and infectious diseases.

Introduction: Compound Profile and Rationale for Investigation

This compound belongs to the thiourea class of compounds, which are known for their ability to chelate metal ions. Its parent compound, phenylthiourea, is a classical inhibitor of phenoloxidases, particularly tyrosinase, a key enzyme in melanin biosynthesis.[1][2][3][4] The structural modifications in this compound—the addition of a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring—may modulate its potency, selectivity, and pharmacokinetic properties compared to the parent compound.

The primary rationale for investigating this compound as a therapeutic agent stems from the established role of its likely target, tyrosinase, in various pathologies. Over-activity of tyrosinase is implicated in hyperpigmentation disorders and melanoma, making it a compelling target for therapeutic intervention. Furthermore, tyrosinases are present in various microorganisms where they play a role in virulence, suggesting a potential application as an antimicrobial agent.[5]

Primary Therapeutic Target: Tyrosinase (Phenoloxidase)

Based on the extensive research on phenylthiourea, the most probable primary therapeutic target for this compound is tyrosinase (EC 1.14.18.1), a copper-containing enzyme.[2]

The Role of Tyrosinase in Pathophysiology
  • Melanogenesis and Hyperpigmentation: Tyrosinase catalyzes the initial and rate-limiting steps in the biochemical pathway that converts tyrosine to melanin.[3] In humans, excessive melanin production leads to various hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation.

  • Melanoma: In malignant melanoma, tyrosinase is often overexpressed and is associated with the synthesis of melanin, which can have implications for tumor progression and therapy resistance.

  • Bacterial Virulence: In some bacteria, such as Pseudomonas aeruginosa, tyrosinases are involved in the production of pyoverdine, a siderophore crucial for iron acquisition and virulence.[5]

Proposed Mechanism of Action: Competitive Inhibition

Phenylthiourea is a competitive inhibitor of tyrosinase.[2][3][4] It is widely accepted that the sulfur atom of the thiourea moiety chelates the copper ions within the active site of the enzyme, thereby preventing the binding of its natural substrate, L-DOPA.[2] We hypothesize that this compound acts via the same mechanism. The methoxy and methyl substitutions on the phenyl ring may influence the electronic properties and steric hindrance of the molecule, potentially altering its binding affinity for the enzyme's active site.

cluster_0 Tyrosinase Active Site cluster_1 Substrate Binding & Conversion cluster_2 Inhibition by this compound Cu1 Cu(II) Cu2 Cu(II) DOPA L-DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Inhibitor This compound Inhibitor->Cu1 Chelation Inhibitor->Cu2 Chelation

Caption: Proposed mechanism of tyrosinase inhibition.

Secondary Potential Target: PvdP Tyrosinase in Pseudomonas aeruginosa

Recent studies have identified phenylthiourea derivatives as allosteric inhibitors of PvdP, a tyrosinase involved in the maturation of the siderophore pyoverdine in P. aeruginosa.[5] This presents an exciting opportunity for developing novel antibiotics that target bacterial virulence rather than viability, potentially reducing the selective pressure for resistance.

Rationale for Targeting Bacterial Virulence

Targeting virulence factors like pyoverdine biosynthesis can disarm the pathogen, making it more susceptible to host immune clearance without directly killing it. This approach may lead to the development of more durable antimicrobial therapies.

Proposed Mechanism: Allosteric Inhibition

In contrast to the competitive inhibition of mammalian tyrosinase, some phenylthiourea derivatives have been shown to bind to an allosteric site on the PvdP tyrosinase.[5] This mode of inhibition offers the potential for greater selectivity for the bacterial enzyme over its human counterpart. The substitutions on this compound could enhance its binding to this allosteric pocket.

Experimental Validation Workflows

To validate the proposed therapeutic targets of this compound, a systematic series of in vitro and cell-based assays should be conducted.

Workflow for Validating Tyrosinase Inhibition

A Enzyme Source (Mushroom or Human Tyrosinase) D Enzyme Inhibition Assay (Spectrophotometric Measurement of Dopaquinone Formation) A->D B Substrate Preparation (L-DOPA Solution) B->D C Compound Dilution Series (this compound) C->D E Data Analysis (IC50 Determination) D->E F Kinetic Studies (Lineweaver-Burk Plot) E->F G Mechanism of Inhibition (Competitive, Non-competitive, etc.) F->G

Caption: Experimental workflow for tyrosinase inhibition validation.

Protocol: In Vitro Tyrosinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase.

  • Materials:

    • Mushroom tyrosinase (Sigma-Aldrich)

    • L-DOPA (Sigma-Aldrich)

    • This compound

    • Phosphate buffer (pH 6.8)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in phosphate buffer.

    • In a 96-well plate, add 20 µL of each compound dilution.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of mushroom tyrosinase solution (200 units/mL) to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of L-DOPA solution (2.5 mM).

    • Measure the absorbance at 475 nm every minute for 20 minutes.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Summary: Hypothetical Inhibition Data
CompoundTargetIC50 (µM)Inhibition Type
PhenylthioureaMushroom Tyrosinase0.21[1][2][3]Competitive
This compoundMushroom TyrosinaseTo be determinedHypothesized Competitive
Kojic Acid (Positive Control)Mushroom Tyrosinase5-10Competitive
Protocol: Cell-Based Melanin Content Assay
  • Objective: To assess the effect of this compound on melanin production in B16-F10 melanoma cells.

  • Materials:

    • B16-F10 murine melanoma cells

    • DMEM supplemented with 10% FBS

    • α-Melanocyte-stimulating hormone (α-MSH)

    • This compound

    • NaOH (1N)

    • MTT reagent

  • Procedure:

    • Seed B16-F10 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound in the presence of α-MSH (100 nM) for 72 hours.

    • Assess cell viability using the MTT assay in a parallel plate.

    • For melanin measurement, wash the cells with PBS and lyse them with 1N NaOH at 80°C for 1 hour.

    • Measure the absorbance of the lysate at 405 nm.

    • Normalize the melanin content to the total protein concentration.

Therapeutic Implications and Future Directions

The successful validation of this compound as a potent and selective tyrosinase inhibitor could pave the way for its development as a therapeutic agent for a range of conditions.

  • Dermatology: As a topical agent for the treatment of hyperpigmentation disorders.

  • Oncology: As a potential adjunctive therapy in melanoma, although targeting melanin synthesis is a complex area of research.

  • Infectious Diseases: As a novel anti-virulence agent for the treatment of P. aeruginosa infections, potentially in combination with traditional antibiotics.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Furthermore, in vivo studies in animal models of hyperpigmentation and bacterial infection will be crucial to evaluate its therapeutic efficacy and safety profile.

References

  • Ryazanova AD, et al. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. J Enzyme Inhib Med Chem. 2012 Feb;27(1):78-83. Available from: [Link]

  • Taylor & Francis Online. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Available from: [Link]

  • ResearchGate. (PDF) The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Available from: [Link]

  • ResearchGate. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Available from: [Link]

Sources

The Enigmatic Potential of 2-Methoxy-5-methylphenylthiourea: A Technical Guide for Chemical and Pharmacological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold

In the vast landscape of medicinal chemistry, the thiourea moiety stands as a privileged scaffold, consistently appearing in molecules with a broad spectrum of biological activities.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with the diverse chemistry enabled by the thione group, has led to the development of numerous compounds with therapeutic potential.[1] This technical guide delves into the specifics of a lesser-explored yet promising derivative: 2-Methoxy-5-methylphenylthiourea (CAS No. 88686-29-7).[3][4][5][6][7] While dedicated research on this particular molecule is not extensively published, its structural features—a substituted phenyl ring bearing both an activating methoxy group and a lipophilic methyl group—suggest a rich potential for biological interactions. This guide will, therefore, provide a comprehensive overview based on established principles of thiourea chemistry, inferential analysis from structurally related compounds, and detailed protocols to empower researchers in their exploration of this intriguing molecule.

Chemical Identity and Physicochemical Properties

1-(2-Methoxy-5-methylphenyl)thiourea is a monosubstituted thiourea with the following structural and molecular details:

PropertyValueSource
Molecular Formula C₉H₁₂N₂OS[4]
Molecular Weight 196.27 g/mol [4]
CAS Number 88686-29-7[3]
Appearance White to off-white crystalline solid (predicted)General knowledge of thioureas
Solubility Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.General knowledge of thioureas

Synthesis of this compound: A Practical Approach

The synthesis of monosubstituted thioureas like this compound is a well-established process in organic chemistry. The most common and efficient methods involve the reaction of the corresponding primary amine with a thiocarbonyl source. Below are two reliable protocols for its synthesis.

Method 1: From Isothiocyanate

This is a highly efficient and widely used method for preparing monosubstituted thioureas. The reaction proceeds through the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate.

Experimental Protocol:

  • Preparation of 2-Methoxy-5-methylphenyl isothiocyanate:

    • To a solution of 2-Methoxy-5-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add thiophosgene (1.1 eq) dropwise at 0 °C under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-Methoxy-5-methylphenyl isothiocyanate, which can be used in the next step without further purification.

  • Synthesis of this compound:

    • Dissolve the crude 2-Methoxy-5-methylphenyl isothiocyanate in a suitable solvent (e.g., ethanol or acetone).

    • Add an excess of aqueous ammonia (e.g., 25% solution) dropwise to the isothiocyanate solution at room temperature.

    • Stir the reaction mixture for 1-2 hours. The product will typically precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_from_Isothiocyanate Amine 2-Methoxy-5-methylaniline Isothiocyanate 2-Methoxy-5-methylphenyl isothiocyanate Amine->Isothiocyanate Reaction with Thiophosgene Thiophosgene (CSCl₂) Thiophosgene->Isothiocyanate Thiourea This compound Isothiocyanate->Thiourea Reaction with Ammonia Aqueous Ammonia (NH₃) Ammonia->Thiourea

Figure 1: Synthesis of this compound from isothiocyanate.
Method 2: From Ammonium Thiocyanate

This method provides a direct route to the thiourea from the corresponding amine without the need to isolate the isothiocyanate intermediate. The reaction is typically carried out under acidic conditions.

Experimental Protocol:

  • Dissolve 2-Methoxy-5-methylaniline (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Add concentrated hydrochloric acid to the solution to form the amine salt.

  • Add a solution of ammonium thiocyanate (1.2 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will often crystallize out.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Synthesis_from_Thiocyanate Amine 2-Methoxy-5-methylaniline Thiourea This compound Amine->Thiourea Reaction with Thiocyanate Ammonium Thiocyanate (NH₄SCN) Thiocyanate->Thiourea Acid Acid (e.g., HCl) Acid->Thiourea Catalyst

Figure 2: Direct synthesis from ammonium thiocyanate.

Characterization

  • ¹H NMR: Expected signals would include singlets for the methoxy (-OCH₃) and methyl (-CH₃) protons, aromatic protons in the characteristic region for a 1,2,4-trisubstituted benzene ring, and broad signals for the -NH and -NH₂ protons of the thiourea group.

  • ¹³C NMR: Signals for the aromatic carbons, the thione carbon (C=S) typically in the range of 180-190 ppm, and the methoxy and methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=S stretching (around 1300-1400 cm⁻¹), and C-O stretching of the methoxy group.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to its molecular weight of 196.27.

Potential Biological Activities and Therapeutic Applications

Thiourea derivatives are known to exhibit a wide array of pharmacological activities.[2] The presence of the 2-methoxy and 5-methyl substituents on the phenyl ring of the target molecule can significantly influence its lipophilicity, electronic properties, and steric hindrance, thereby modulating its biological activity.[11]

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antibacterial and antifungal properties.[1][12] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes. The lipophilic nature of the 2-Methoxy-5-methylphenyl group may enhance the compound's ability to penetrate microbial cell membranes.

Supporting Data from Structurally Related Compounds:

Compound ClassOrganismActivity (MIC)Reference
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidCandida albicans15.6 - 62.5 µg/mL[11]
Thioureides of 2-(4-methylphenoxymethyl) benzoic acidPseudomonas aeruginosa31.5 - 250 µg/mL[11]
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidStaphylococcus aureus32 µg/mL[3]
Thiourea derivatives with 3-(trifluoromethyl)phenyl moietyGram-positive cocci0.25 - 16 µg/mL[12]
Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[13][14][15] The methoxy and methyl groups on the phenyl ring can influence the molecule's interaction with the active sites of these biological targets. For instance, methoxy groups have been shown to enhance the cytotoxic activity of some thiourea derivatives due to their electronic and lipophilic properties.[11]

Supporting Data from Structurally Related Compounds:

Compound ClassCell LineActivity (IC₅₀/GI₅₀)Reference
1-Aryl-3-(pyridin-2-yl) substituted thioureasMCF-7 (Breast cancer)1.3 µM[13]
1-Aryl-3-(pyridin-2-yl) substituted thioureasSkBR3 (Breast cancer)0.7 µM[13]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung cancer)0.2 µM[13]
3,5-bis(trifluoromethyl)phenyl thiourea derivativeNCI-H460, Colo-205, etc.Potent cytotoxic activities[14]
Antioxidant Activity

Some thiourea derivatives have been reported to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[16] The electron-donating nature of the methoxy group on the phenyl ring could potentially contribute to the radical scavenging activity of this compound.

Supporting Data from Structurally Related Compounds:

Compound ClassAssayActivity (IC₅₀)Reference
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesDPPH assayMore active than standard[16]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesABTS˙+ assayMore active than standard[16]

Proposed Mechanism of Action: A Hypothetical Framework

Based on the known mechanisms of action for other bioactive thioureas, a potential signaling pathway that could be modulated by this compound in cancer cells is the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thiourea This compound (Hypothetical Inhibitor) Thiourea->PI3K Inhibits? Thiourea->AKT Inhibits?

Figure 3: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct biological data is currently limited, the established versatility of the thiourea scaffold, combined with the specific substitutions on the phenyl ring, strongly suggests a high potential for bioactivity. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound. Future research should focus on the systematic evaluation of its antimicrobial, anticancer, and antioxidant properties, along with detailed mechanistic studies to elucidate its mode of action. Such investigations will be crucial in unlocking the full therapeutic potential of this enigmatic compound.

References

  • Limban, C., et al. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 59(4), 493-501.
  • Chirita, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-579. Available from: [Link]

  • Koca, M., et al. (2013). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 18(5), 5794-5808. Available from: [Link]

  • Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59.
  • Chen, Y., et al. (2018). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters, 28(19), 3248-3254.
  • Reddy, N. V., et al. (2012). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). International Journal of Organic Chemistry, 2, 267-275. Available from: [Link]

  • Kumar, V., & Chimni, S. (2016). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Current Organic Chemistry, 20(10), 1097-1111.
  • Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry, 101, 111-125.
  • Al-Salahi, R., et al. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Baghdad Science Journal, 19(1), 0102.
  • A. M. El-Naggar, F. S. M. Ahmed, A. M. Abd El-Salam, M. A. El-Gazzar. (1976). Synthesis and Biological Activity of Some New 2-Substituted-ureido- and -thioureidobenzoxazoles. Egyptian Journal of Chemistry, 19(6), 1073-1079.
  • Molbase. (n.d.). (2-methoxy-5-methylphenyl)thiourea. Retrieved from [Link]

  • S. Siswandono, et al. (2019). synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate. Rasayan Journal of Chemistry, 12(2), 834-841.
  • PubChem. (n.d.). 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. Retrieved from [Link]

  • Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 36(1), 1-17.
  • BenchChem. (2025).
  • Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Marmara Pharmaceutical Journal, 26(2), 241-253.
  • Ansari, M. M., et al. (2012). Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets. Journal of the Korean Chemical Society, 56(3), 350-355. Available from: [Link]

  • Pıhtılı, G., & Tuncer, H. (2016). Classical and Microwave-Assisted Synthesis of Substituted-Dihydroxy-imidazolidine-2-thiones Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 291-304.
  • Khan, K. M., et al. (2022). Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity. RSC Medicinal Chemistry, 13(11), 1391-1402.
  • Google Patents. (2009). Thiourea compounds. CN101522184A.
  • Al-Mulla, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636.
  • Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1723-1742.
  • Rosli, M. M., et al. (2006). N-(2-Methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5692-o5693.

Sources

An In-depth Technical Guide to 2-Methoxy-5-methylphenylthiourea: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic synthesis and drug discovery, the utility of a chemical compound is often defined by its reactivity, structural motifs, and potential as a scaffold for more complex molecules. 2-Methoxy-5-methylphenylthiourea, a seemingly unassuming substituted thiourea, represents a class of reagents that, while not always in the spotlight, serve as crucial building blocks in the synthetic chemist's toolbox. This guide provides a comprehensive overview of this compound, from its probable synthetic origins to its documented applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound is an aromatic thiourea derivative. The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a key feature that imparts specific chemical properties and reactivity to the molecule.[1] The presence of a methoxy and a methyl group on the phenyl ring further influences its electronic and steric characteristics.

Property Value Source
Chemical Name This compound[2][3]
CAS Number 88686-29-7[4][5]
Molecular Formula C9H12N2OS[2]
Molecular Weight 196.27 g/mol [6]
Appearance White to off-white crystalline solid (typical)Inferred
Purity Commercially available up to 99%[7]

Historical Context and "Discovery"

The compound was likely first synthesized as part of the broader exploration of thiourea derivatives, a class of compounds with a rich history in medicinal chemistry and organic synthesis.[1] By the late 20th and early 21st centuries, companies specializing in fine and research chemicals, such as Lancaster Synthesis, played a pivotal role in making a vast array of such building-block molecules accessible to the wider scientific community.[8][9]

A notable appearance of this compound is in a 2005 patent application for compounds with potential therapeutic applications in pulmonary disorders. In this document, it is listed as a starting material, sourced from Lancaster Synthesis, Ltd., highlighting its role as a readily available precursor for drug discovery efforts.

Synthesis and Mechanistic Insights

The synthesis of unsymmetrical N-aryl thioureas like this compound is most commonly and efficiently achieved through the reaction of an aryl isothiocyanate with an amine or ammonia.[10] This approach offers high yields and a straightforward reaction pathway.

General Synthetic Pathway

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon atom of the isothiocyanate group.

Caption: General synthesis of a disubstituted thiourea.

Plausible Synthesis of this compound

The most direct and industrially relevant method for synthesizing the title compound involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with ammonia.

Caption: Synthesis of this compound.

Experimental Protocol (Representative)

The following protocol is a representative, field-proven method for the synthesis of N-aryl thioureas.

Materials:

  • 2-Methoxy-5-methylphenyl isothiocyanate

  • Ammonia (aqueous or ethanolic solution)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-methylphenyl isothiocyanate in ethanol.

  • Nucleophilic Addition: To the stirred solution, add an excess of an aqueous or ethanolic solution of ammonia dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, the product often precipitates from the reaction mixture. The precipitation can be enhanced by the addition of water.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Applications in Drug Discovery and Organic Synthesis

The primary documented utility of this compound is as a chemical intermediate. Its structure is particularly relevant in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

Precursor to Benzothiazoles

Thioureas are common precursors for the synthesis of 2-aminobenzothiazoles. While the specific synthesis of a benzothiazole from this compound is detailed in a patent, the general principle involves an intramolecular cyclization. This transformation underscores the compound's value as a building block for creating more complex, fused-ring systems that are often sought after in medicinal chemistry.

Role in the Development of Novel Therapeutics

In a 2005 patent, this compound was used as a starting material for the synthesis of compounds designed to have both β2 adrenergic receptor agonist and muscarinic receptor antagonist activity. Such dual-activity compounds are of interest for the treatment of pulmonary disorders like asthma and chronic obstructive pulmonary disease (COPD). This application demonstrates the compound's role in the "hit-to-lead" and "lead optimization" phases of drug discovery, where novel molecular scaffolds are synthesized and evaluated for biological activity.[11]

Chemical and Physical Properties

A summary of the key computed and physical properties of this compound is provided below.

Property Value
Molecular Formula C9H12N2OS
Molecular Weight 196.27
Purity Commercially available in various grades, e.g., 95%
CAS Number 88686-29-7

Conclusion

This compound serves as a prime example of a chemical intermediate whose importance lies in its utility for constructing more elaborate molecular architectures. While its own discovery and history are not marked by major scientific publications, its value is evident in its application as a building block in the synthesis of potentially therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and documented use, offering a valuable resource for chemists and researchers in the field of drug discovery and organic synthesis.

References

  • Alfa Aesar - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound, 95% Purity... (n.d.).
  • (2-methoxy-5-methylphenyl)thiourea88686-29-7... - MOLBASE. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-methylphenyl isothiocyanate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (n.d.). Retrieved from [Link]

  • Lancaster Synthesis - R&D Chemicals. (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-methylphenyl isothiocyanate - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2-Methoxy-5-Methylphenyl Isothiocyanate, 95%+ Purity, C9H9NOS, 5 grams. (n.d.).
  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC. (n.d.). Retrieved from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (n.d.). Retrieved from [Link]

  • An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines - MDPI. (n.d.). Retrieved from [Link]

  • An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - NIH. (n.d.). Retrieved from [Link]

  • Lancaster Laboratories - Wikipedia. (n.d.). Retrieved from [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. (n.d.). Retrieved from [Link]

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. (n.d.). Retrieved from [Link]

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (n.d.). Retrieved from [Link]

  • Air Products: Home | Industrial Gas Supplier. (n.d.). Retrieved from [Link]

  • Linde: Leading global industrial gases and engineering company. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Methoxy-5-methylphenylthiourea: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenylthiourea moieties are significant pharmacophores in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-5-methylphenylthiourea, a potentially valuable intermediate for the synthesis of novel therapeutic agents and other functional organic molecules. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

The described synthesis follows a well-established and reliable method for the preparation of aryl thioureas: the acid-catalyzed reaction of an aniline derivative with a thiocyanate salt. In this protocol, 2-Methoxy-5-methylaniline (commonly known as p-cresidine) is reacted with ammonium thiocyanate in an acidic aqueous medium to yield the target compound.

Chemical and Physical Properties of Reactants

A thorough understanding of the properties of the starting materials is paramount for a safe and efficient synthesis.

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Methoxy-5-methylanilineC₈H₁₁NO137.18White to silver-gray crystals51.5235
Ammonium ThiocyanateNH₄SCN76.12Colorless, hygroscopic crystals149-154Decomposes
Hydrochloric Acid (conc.)HCl36.46Colorless to yellowish liquid--

Data sourced from PubChem and other chemical suppliers.[1]

Reaction Mechanism and Rationale

The synthesis of this compound from 2-Methoxy-5-methylaniline and ammonium thiocyanate proceeds via a nucleophilic addition mechanism. The key steps are outlined below:

  • Protonation of the Amine: In the presence of a strong acid like hydrochloric acid, the amino group of 2-methoxy-5-methylaniline is protonated to form the corresponding anilinium salt. This step, while seemingly counterintuitive as it deactivates the nucleophile, is crucial for the subsequent steps in this specific reaction pathway.

  • Formation of Thiocyanic Acid: The ammonium thiocyanate reacts with the strong acid to generate thiocyanic acid (HSCN) in situ.

  • Isomerization to Isothiocyanic Acid: Thiocyanic acid is in equilibrium with its more reactive isomer, isothiocyanic acid (HN=C=S).

  • Nucleophilic Attack: The unprotonated (free base) form of 2-methoxy-5-methylaniline, which exists in equilibrium with the anilinium salt, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of isothiocyanic acid.

  • Proton Transfer and Product Formation: A series of proton transfers results in the formation of the stable this compound product.

The use of an acidic medium is a classic approach for this transformation when starting from an amine and a thiocyanate salt.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Dissolve 2-Methoxy-5-methylaniline in dilute HCl B Add Ammonium Thiocyanate solution A->B Slowly, with stirring C Reflux the reaction mixture B->C Heat to reflux D Cool the reaction mixture C->D After reaction completion (TLC) E Precipitate product with cold water D->E Pour into ice-water F Filter and wash the crude product E->F Vacuum filtration G Recrystallize from Ethanol/Water F->G Dissolve in hot ethanol, add water H Dry the purified product G->H Vacuum oven I Characterize (TLC, MP, NMR, IR) H->I Final analysis

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the synthesis of substituted phenylthioureas.[2]

Materials and Equipment:

  • 2-Methoxy-5-methylaniline (p-cresidine)

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95% or absolute)

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Procedure:

Step 1: Preparation of the Anilinium Salt Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 0.1 mole of 2-Methoxy-5-methylaniline (13.72 g) with 25 mL of distilled water.

  • Slowly and carefully add 9 mL of concentrated hydrochloric acid to the stirring suspension. The aniline will dissolve to form the corresponding hydrochloride salt.

  • Gently heat the solution to 60-70 °C for approximately 1 hour to ensure complete salt formation.

Step 2: Reaction with Ammonium Thiocyanate

  • In a separate beaker, dissolve 0.1 mole of ammonium thiocyanate (7.61 g) in 20 mL of distilled water.

  • Cool the anilinium salt solution to room temperature.

  • Slowly add the ammonium thiocyanate solution to the stirred anilinium salt solution in the round-bottom flask.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux.

Step 3: Reaction Monitoring

  • Allow the reaction to reflux for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the starting material and the reaction mixture on a TLC plate. The formation of a new, more polar spot corresponding to the product should be observed. The reaction is considered complete when the starting aniline spot is no longer visible.

Step 4: Product Isolation

  • After the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • A precipitate of the crude this compound should form.

  • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and acid.

Step 5: Purification by Recrystallization

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • To the hot ethanolic solution, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum yield, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the final product in a vacuum oven at a low temperature to remove residual solvent.

Step 6: Characterization

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis: Confirm the structure of the synthesized this compound using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Expected Spectroscopic Data

  • ¹H NMR (in DMSO-d₆):

    • Singlet for the methyl (-CH₃) protons around δ 2.2-2.4 ppm.

    • Singlet for the methoxy (-OCH₃) protons around δ 3.7-3.9 ppm.

    • Aromatic protons will appear as a set of signals in the δ 6.8-7.5 ppm range.

    • Two broad singlets for the N-H protons of the thiourea group, typically in the δ 9.0-10.0 ppm range.

  • FT-IR (KBr pellet, cm⁻¹):

    • N-H stretching vibrations around 3100-3400 cm⁻¹.

    • C-H stretching of aromatic and aliphatic groups around 2900-3100 cm⁻¹.

    • A strong C=S (thione) stretching band around 1300-1400 cm⁻¹.

    • C-N stretching vibrations.

    • Aromatic C=C stretching bands.

Safety and Handling Precautions

  • 2-Methoxy-5-methylaniline (p-Cresidine): This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is also a suspected carcinogen.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Ammonium Thiocyanate: Harmful if swallowed, in contact with skin, or if inhaled. It can release toxic gases upon contact with acids. Handle with care and appropriate PPE.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and safety goggles.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation of dust and vapors. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reaction.Ensure adequate reflux time and monitor the reaction by TLC.
Product is soluble in the work-up solution.Ensure the work-up is performed in ice-cold water to minimize solubility.
Oily product instead of solidImpurities are present.Purify the crude product by column chromatography before recrystallization.
"Oiling out" during recrystallization.Ensure slow cooling. If it persists, use a more dilute solution or a different solvent system.
Difficulty in crystallizationSolution is too dilute.Gently evaporate some of the solvent and attempt to recrystallize.
Supersaturated solution.Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.

Conclusion

This protocol provides a robust and well-documented method for the synthesis of this compound. By understanding the underlying chemistry, adhering to the detailed procedural steps, and observing all safety precautions, researchers can confidently and successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(2-hydroxyphenyl)-3-phenylthiourea.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8445, 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • IJCRT.org. (n.d.). Review on Synthesis and Antimicrobial Activity of Phenylthiourea. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Cresidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Mixed-Ligand Ruthenium(II) Carbonyl Complexes Containing (Ci, Br Or I), N,N-Dimethyl-N′-Phenylthiourea (Dmpth) and 1,3-Thiazolidine-2-Thione (Tzdth). Retrieved from [Link]

  • CPAChem. (2023, February 14). Safety data sheet: 2-Methoxy-5-methylaniline. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives.
  • ResearchGate. (n.d.). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. Retrieved from [Link]

  • ResearchGate. (2024, December 11). Synthesis, characterization, and computational study of mixed ligand complexes of N-Phenyl-N-(2-thiazoyl) thiourea Pt (II) and t. Retrieved from [Link]

Sources

Application Note: A Multi-Modal Analytical Strategy for the Unambiguous Identification of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This application note provides a detailed, multi-faceted guide for the definitive identification and purity assessment of 2-Methoxy-5-methylphenylthiourea. As thiourea derivatives are of significant interest in medicinal chemistry and materials science for their diverse biological activities and coordination properties, rigorous and reliable characterization is paramount.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind procedural choices, offering a self-validating workflow for researchers, quality control analysts, and drug development professionals. The protocols herein detail the application of spectroscopic and chromatographic techniques, establishing an integrated approach to confirm molecular structure, identify functional groups, determine molecular weight, and assess sample purity.

Compound at a Glance:

  • Name: 1-(2-Methoxy-5-methylphenyl)thiourea

  • Molecular Formula: C₉H₁₂N₂OS

  • Molecular Weight: 196.27 g/mol

  • Structure:

    
    (Self-generated image for illustrative purposes)
    

Foundational Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods form the cornerstone of chemical identification, providing direct evidence of a compound's atomic composition and bonding arrangement.[4] Our approach uses Nuclear Magnetic Resonance (NMR) for structural mapping, Fourier-Transform Infrared (FTIR) for functional group confirmation, and Mass Spectrometry (MS) for molecular weight verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework. The protocol below is designed to acquire high-quality ¹H and ¹³C NMR spectra for complete structural assignment.[5][6]

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of non-polar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, with the added benefit of clearly resolving N-H protons which exchange less rapidly than in other solvents.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference signal.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds, spectral width of ~240 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

Analysis Predicted Chemical Shift (δ, ppm) Assignment & Rationale
¹H NMR ~9.5-10.0 (br s, 1H)NH proton adjacent to the phenyl ring; broad due to quadrupole effects and potential exchange.
~7.0-7.5 (m, 3H)Ar-H ; Aromatic protons on the substituted phenyl ring.
~6.0-6.5 (br s, 2H)Terminal NH₂ protons; chemical shift is highly variable and depends on concentration and solvent.
~3.85 (s, 3H)O-CH₃ ; Methoxy group protons in a shielded environment.
~2.30 (s, 3H)Ar-CH₃ ; Methyl group protons attached to the aromatic ring.
¹³C NMR ~182.0C =S; Thiocarbonyl carbon, characteristically deshielded.
~155.0C -OCH₃; Aromatic carbon attached to the electron-donating methoxy group.
~120.0 - 135.0Aromatic C H and C -CH₃ carbons.
~110.0C -NH; Aromatic carbon attached to the thiourea nitrogen.
~55.8O-C H₃; Methoxy carbon.
~20.5Ar-C H₃; Methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies characteristic of the bonds present.[2][7]

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known values for the expected functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Assignment
3400 - 3100N-H StretchThiourea (-NH, -NH₂)[2][7]
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl & Methoxy C-H
1600 - 1450C=C StretchAromatic Ring Skeletal Vibrations
~1520N-H Bend & C-N StretchThioamide II Band
~1350C=S Stretch & C-N StretchThioamide I Band (major C=S contribution)[7]
1250 & 1030C-O StretchAsymmetric & Symmetric Aryl-Alkyl Ether
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound. When coupled with a chromatographic system (GC or LC), it also serves as a powerful tool for identification and purity analysis.[8] Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, while Electrospray Ionization (ESI) is a softer method that typically preserves the molecular ion.

  • Rationale: GC-MS is suitable if the compound is thermally stable. It provides excellent separation and generates reproducible mass spectra for library matching and structural confirmation.[9]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or methanol. Dilute to 10-100 µg/mL for injection.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation
196[C₉H₁₂N₂OS]⁺•Molecular Ion (M⁺•)
198[C₉H₁₂N₂³⁴S]⁺•M+2 isotope peak, confirming the presence of one sulfur atom.
179[M - NH₃]⁺•Loss of ammonia from the thiourea moiety.
137[C₈H₉O]⁺Fragment corresponding to the 2-methoxy-5-methylphenyl portion.
122[C₇H₆O]⁺•Loss of a methyl group from the m/z 137 fragment.

Chromatographic Analysis: Purity Assessment and Quantification

While spectroscopy identifies the molecule, chromatography determines its purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[10][11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust, reliable, and ideal for routine purity checks and quantitative analysis in a quality control environment.

  • Column: A C18 column is a versatile, non-polar stationary phase that works well for retaining moderately polar compounds like this compound under reversed-phase conditions.

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the main compound while separating it from potentially more or less polar impurities. A small amount of acid (e.g., formic or acetic acid) is often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detector: A Diode Array Detector (DAD) is preferred as it can scan a range of wavelengths simultaneously, allowing for the determination of the optimal detection wavelength (λmax) and checking for peak purity.

  • Instrumentation: An HPLC system with a binary or quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the predetermined λmax (approx. 254 nm, to be confirmed by UV scan).

  • Sample Preparation:

    • Standard: Prepare a 1 mg/mL stock solution in methanol. Prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase composition (70:30 A:B).

    • Sample: Dissolve the test sample in the mobile phase to a similar concentration.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Workflow Visualizations

To ensure clarity and reproducibility, the following diagrams illustrate the logical flow of the key analytical protocols described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MP Prepare Mobile Phase (A: H2O+0.1% FA, B: ACN+0.1% FA) Inj Inject 10 µL MP->Inj S_Prep Dissolve Sample (0.1 mg/mL in Mobile Phase) S_Prep->Inj Col C18 Column (4.6x150mm, 30°C) Inj->Col Gradient Elution 1.0 mL/min Det DAD Detector (Scan 200-400 nm) Col->Det Chrom Generate Chromatogram Det->Chrom Purity Calculate Area % Purity Assessment Chrom->Purity

Figure 1: General experimental workflow for HPLC-UV analysis.

Spectro_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms MS Analysis Sample Test Sample: This compound NMR_Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Sample->NMR_Prep FTIR_Prep Place solid sample on ATR crystal Sample->FTIR_Prep MS_Prep Dissolve 1 mg in 1 mL Ethyl Acetate Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra (400 MHz) NMR_Prep->NMR_Acq NMR_Result Structural Elucidation (Confirm Connectivity) NMR_Acq->NMR_Result Final_ID Definitive Identification (Validated Structure & Purity) NMR_Result->Final_ID FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Result Functional Group ID (N-H, C=S, C-O) FTIR_Acq->FTIR_Result FTIR_Result->Final_ID MS_Acq Inject into GC-MS (EI, 70 eV) MS_Prep->MS_Acq MS_Result Confirm MW (196.27) & Fragmentation MS_Acq->MS_Result MS_Result->Final_ID

Figure 2: Integrated spectroscopic workflow for structural validation.

Conclusion

The combination of NMR, FTIR, Mass Spectrometry, and HPLC provides a robust, cross-validating system for the comprehensive analysis of this compound. NMR serves as the primary tool for structural elucidation, with FTIR confirming the presence of key functional groups and MS verifying the molecular weight. HPLC provides an orthogonal measure of the compound's purity. By following these detailed protocols, researchers can ensure the unambiguous identification and quality assessment of this compound, which is a critical step for its application in any scientific or industrial context.

References

  • Guz, M., et al. (2021). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. Available at: [Link]

  • Jayaprakash, J., et al. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Cirilli, R., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2023). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Karaduman, A., et al. (2014). 1H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Milman, B. L. (2011). Techniques and Methods of Identification. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline - Identification. PubChem. Available at: [Link]

  • Ye, W., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. Available at: [Link]

Sources

Application Notes & Protocols: 2-Methoxy-5-methylphenylthiourea for In Vitro Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methoxy-5-methylphenylthiourea

The thiourea scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. These compounds, characterized by a central thiocarbonyl group flanked by two amino groups, have been investigated for anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2][3][4] The versatility of the thiourea core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Substituted phenylthioureas, in particular, have emerged as potent agents in oncology research, with some derivatives shown to induce mitotic arrest, inhibit critical signaling pathways, or trigger apoptosis in cancer cells.[1][5][6]

This document focuses on This compound , a specific derivative whose biological potential is yet to be fully characterized. Its structure combines the reactive thiourea moiety with a substituted phenyl ring, suggesting a potential for targeted biological interactions. These application notes provide a strategic framework and detailed protocols for the initial in vitro screening of this compound, with a primary focus on elucidating its cytotoxic and anti-proliferative effects against cancer cell lines. The following assays are designed to build a foundational understanding of the compound's bioactivity, from basic viability to its mode of action.

Compound Profile: this compound

  • Molecular Formula: C₉H₁₂N₂OS

  • Structure: (Placeholder for actual structure image)

  • Key Features: A thiourea core linked to a 2-methoxy-5-methylphenyl group. The methoxy and methyl substitutions can influence lipophilicity, electronic properties, and steric interactions, which in turn dictate binding affinity to biological targets.

Strategic Workflow for In Vitro Screening

A logical, tiered approach is essential for efficiently screening a novel compound. The workflow begins with broad cytotoxicity screening to determine effective concentration ranges and concludes with more specific assays to probe the mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (Stock Solution in DMSO) B Protocol 1: Cell Viability Assay (MTT) - Determine IC50 - Select cell lines A->B Dose-response treatment C Protocol 2: Cell Migration Assay (Wound Healing) B->C Treat at IC50 & sub-IC50 conc. D Protocol 3: Apoptosis Assay (Annexin V / PI Staining) B->D Treat at IC50 conc. E Synthesize Data: Cytotoxicity, Anti-migration, Apoptosis Induction C->E D->E

Caption: A tiered workflow for screening this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity. This assay is critical for determining the half-maximal inhibitory concentration (IC₅₀) of the compound, which is the concentration required to inhibit the biological process by 50%. The IC₅₀ value is a key parameter for comparing cytotoxic potency and for selecting appropriate concentrations for subsequent mechanistic studies.[8][9]

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a normal cell line (e.g., Vero) for selectivity assessment.[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol
  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute this stock in complete culture medium to create working solutions at 2x the desired final concentrations.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared 2x working solutions of the compound to the wells. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).

    • Data Table 1: Example Dosing Regimen

      Well Column Final Concentration (µM)
      1-3 Vehicle Control (0 µM)
      4 1
      5 5
      6 10
      7 25
      8 50
      9 100
      10 200
      11 500

      | 12 | Blank (Media only) |

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or SDS solubilization solution to each well.[8][11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]

  • Data Acquisition:

    • Measure the absorbance (OD) at 590 nm using a microplate reader.[11]

Data Analysis
  • Corrected Absorbance: Subtract the average OD of the blank wells from all other readings.

  • Percentage Viability: Calculate using the formula: % Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control) * 100

  • IC₅₀ Determination: Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Cell Migration Assessment (Wound Healing / Scratch Assay)

Scientific Rationale

Cell migration is a fundamental process in cancer metastasis. The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[12] By creating a cell-free "wound" in a confluent monolayer, the assay measures the rate at which cells move to close the gap.[13] Observing a reduction in wound closure in the presence of this compound would suggest it has anti-migratory properties. To ensure that the observed effect is due to migration inhibition and not just a lack of cell division, it is crucial to include a proliferation inhibitor like Mitomycin C or use low-serum media.[12][13]

Materials
  • Confluent cells in 12-well or 24-well plates

  • This compound working solutions (prepared at IC₅₀ and sub-IC₅₀ concentrations)

  • Sterile P200 or P10 pipette tips[13]

  • Low-serum medium (e.g., 1% FBS) or Mitomycin C

  • Inverted microscope with a camera

Step-by-Step Protocol
  • Cell Seeding: Seed cells in 12-well plates at a density that will form a fully confluent monolayer after 24-48 hours.[14]

  • Creating the Wound:

    • Once confluent, gently make a straight scratch across the center of the monolayer with a sterile P200 pipette tip.[13][14] A cross-shaped scratch can also be made.

    • Wash the wells twice with sterile PBS to remove detached cells.[14]

  • Treatment:

    • Add fresh, low-serum medium containing the desired concentrations of this compound (e.g., vehicle control, IC₅₀/4, IC₅₀/2).

  • Imaging:

    • Immediately place the plate on the microscope stage and capture the first image of the scratch (T=0). Mark the plate to ensure the same field of view is imaged each time.[13]

    • Continue capturing images at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control group is nearly closed.[13]

    • Data Table 2: Imaging Time-Course

      Treatment Image at T=0 Image at T=6h Image at T=12h Image at T=24h
      Vehicle Control Yes Yes Yes Yes
      Compound (Low Conc.) Yes Yes Yes Yes

      | Compound (High Conc.) | Yes | Yes | Yes | Yes |

Data Analysis
  • Measure Wound Area: Use software like ImageJ to measure the area of the cell-free gap at each time point for each condition.

  • Calculate Wound Closure: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

  • Compare Rates: Plot the % Wound Closure against time for all conditions. A significant reduction in the slope of the curve for treated cells compared to the control indicates an inhibition of cell migration.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale

A key characteristic of a successful anticancer agent is its ability to induce apoptosis, or programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, where it intercalates with DNA.[15] By using both stains simultaneously, flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[16]

G cluster_stains Staining & Detection A Healthy Cell Inner Membrane: PS (Phosphatidylserine) Outer Membrane: Intact B Early Apoptotic Cell PS translocates to Outer Membrane Outer Membrane: Intact A->B Apoptotic Stimulus (e.g., Compound Treatment) C Late Apoptotic / Necrotic Cell PS on Outer Membrane Outer Membrane: Permeable B->C Progression AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->B Binds AnnexinV->C Binds PI Propidium Iodide (PI) (Enters permeable cells) PI->C Enters & Stains DNA

Caption: Principle of Annexin V and Propidium Iodide apoptosis assay.

Materials
  • Cells treated with this compound (at IC₅₀) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)[17]

  • Cold PBS

  • Flow cytometer

Step-by-Step Protocol
  • Cell Treatment and Harvest:

    • Treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 hours).

    • Harvest both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (300 x g for 5 minutes).[15]

  • Cell Washing: Wash the cell pellet twice with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit, follow manufacturer's instructions).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

Data Interpretation

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live, healthy cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (rarely, cellular debris).

A significant increase in the percentage of cells in the lower right and upper right quadrants in the compound-treated sample compared to the vehicle control indicates that this compound induces cell death via apoptosis.

References

  • University of South Florida (USF Health). Apoptosis Protocols. Available from: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • SoΦ. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available from: [Link]

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Moodle@Units. In vitro wound-healing assay also known as the scratch assay. Available from: [Link]

  • protocols.io. (2023). MTT assay protocol. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Gloc, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. Available from: [Link]

  • University of California, Irvine. Scratch Assay protocol. Available from: [Link]

  • Carlson, C.B., et al. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. PubMed. Available from: [Link]

  • Ghiurau, M., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available from: [Link]

  • Tertykh, A.S., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available from: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available from: [Link]

  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

  • El-Sayed, N.N.E., et al. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. Available from: [Link]

Sources

Application Notes and Protocols: 2-Methoxy-5-methylphenylthiourea as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Methoxy-5-methylphenylthiourea is a highly functionalized aromatic thiourea that serves as a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds. The presence of the methoxy and methyl groups on the phenyl ring, combined with the reactive thiourea moiety, allows for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile building block. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explore its utility in the construction of key heterocyclic scaffolds.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-Methoxy-5-methylaniline (also known as p-cresidine). The first step involves the conversion of the aniline to the corresponding isothiocyanate, which is then reacted with ammonia to yield the target thiourea.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Aniline 2-Methoxy-5-methylaniline Isothiocyanate 2-Methoxy-5-methylphenyl isothiocyanate Aniline->Isothiocyanate  CSCl2 or Thiophosgene derivative (e.g., DMT/NMM/TsO⁻)   Thiourea This compound Isothiocyanate->Thiourea  Aqueous Ammonia (NH4OH)  

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Methoxy-5-methylphenyl isothiocyanate

The conversion of anilines to isothiocyanates is a cornerstone of thiourea synthesis. While classical methods often employ hazardous reagents like thiophosgene, modern approaches offer safer alternatives. One such method utilizes a desulfurization reagent like DMT/NMM/TsO⁻.[1]

Protocol 1: Preparation of 2-Methoxy-5-methylphenyl isothiocyanate

  • Materials and Reagents:

    • 2-Methoxy-5-methylaniline (p-cresidine)

    • Carbon disulfide (CS₂) or a suitable thiocarbonylating agent

    • A base (e.g., triethylamine or pyridine)

    • A desulfurizing agent (e.g., dicyclohexylcarbodiimide (DCC) or tosyl chloride)

    • Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methoxy-5-methylaniline (1 equivalent) in the chosen anhydrous solvent.

    • Add the base (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add carbon disulfide (1.1 equivalents) dropwise via the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the formation of the dithiocarbamate salt intermediate by thin-layer chromatography (TLC).

    • Once the formation of the intermediate is complete, add the desulfurizing agent (1.1 equivalents) portion-wise.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter to remove any precipitated by-products.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-5-methylphenyl isothiocyanate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel. The product is a liquid with a boiling point of approximately 288 °C.[2][3][4][5][6]

Data Summary for 2-Methoxy-5-methylphenyl isothiocyanate:

PropertyValue
Molecular FormulaC₉H₉NOS
Molecular Weight179.24 g/mol [2][3]
Boiling Point288 °C[2][3]
Density1.146 g/cm³ at 25 °C[2][3]
Step 2: Synthesis of this compound

The reaction of isothiocyanates with ammonia or amines is a straightforward and high-yielding method for the preparation of thioureas.[7]

Protocol 2: Preparation of this compound

  • Materials and Reagents:

    • 2-Methoxy-5-methylphenyl isothiocyanate

    • Aqueous ammonia (28-30% solution)

    • Ethanol or another suitable solvent

  • Procedure:

    • In a round-bottom flask, dissolve 2-Methoxy-5-methylphenyl isothiocyanate (1 equivalent) in ethanol.

    • Slowly add an excess of aqueous ammonia (5-10 equivalents) to the solution with stirring. The reaction is typically exothermic.

    • Stir the reaction mixture at room temperature for 1-2 hours. The product will often precipitate out of the solution as a white solid.

    • Monitor the reaction by TLC until the isothiocyanate is completely consumed.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain pure this compound. Recrystallization from ethanol or an ethanol/water mixture can be performed if further purification is necessary.

Part 2: Applications of this compound in Organic Synthesis

This compound is a versatile precursor for a variety of heterocyclic systems, owing to the reactive nature of the thiourea functional group. Key applications include the synthesis of benzothiazoles, quinazolines, and thiadiazoles.

Application 1: Synthesis of 2-Amino-6-methoxy-5-methylbenzothiazoles

The oxidative cyclization of N-arylthioureas is a classic and reliable method for the synthesis of 2-aminobenzothiazoles.[8][9] This transformation, often referred to as the Hugershoff reaction, typically involves an electrophilic cyclization onto the aromatic ring.

Reaction Mechanism:

The reaction proceeds via an initial attack of an electrophile (e.g., Br⁺ from bromine) on the sulfur atom of the thiourea, followed by an intramolecular electrophilic aromatic substitution to form the benzothiazole ring.

Diagram of Benzothiazole Synthesis:

Benzothiazole_Synthesis Thiourea This compound Benzothiazole 2-Amino-6-methoxy-5-methylbenzothiazole Thiourea->Benzothiazole  Oxidizing Agent (e.g., Br2, I2, H2O2)  Solvent (e.g., CHCl3, AcOH)  

Caption: Synthesis of 2-aminobenzothiazoles from arylthioureas.

Protocol 3: Oxidative Cyclization to form 2-Amino-6-methoxy-5-methylbenzothiazole

  • Materials and Reagents:

    • This compound

    • Bromine or another suitable oxidizing agent (e.g., iodine, hydrogen peroxide)

    • Chloroform or acetic acid as the solvent

    • Sodium thiosulfate solution (for quenching excess bromine)

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound (1 equivalent) in chloroform or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • If bromine was used, quench the excess by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-6-methoxy-5-methylbenzothiazole.

Application 2: Synthesis of Quinazoline Derivatives

Arylthioureas can serve as precursors for quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.[1][10][11] The synthesis often involves condensation with a suitable dielectrophilic partner.

Protocol 4: Synthesis of a Quinazoline-2-thione Derivative

  • Materials and Reagents:

    • This compound

    • An ortho-amino benzaldehyde or ortho-amino benzonitrile derivative

    • A suitable catalyst (e.g., an acid or a base)

    • A high-boiling solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), the ortho-amino benzaldehyde or benzonitrile derivative (1 equivalent), and the catalyst in the chosen solvent.

    • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Application 3: Synthesis of 1,3,4-Thiadiazole Derivatives

Thiourea derivatives are key building blocks for the synthesis of 1,3,4-thiadiazoles, another important class of heterocyclic compounds with diverse biological activities.[2][12][13][14] The synthesis typically involves the cyclization of a thiosemicarbazide intermediate, which can be derived from the starting thiourea.

Protocol 5: Synthesis of a 1,3,4-Thiadiazole Derivative

  • Materials and Reagents:

    • This compound

    • Hydrazine hydrate

    • An acid chloride or anhydride

    • A dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride)

  • Procedure:

    • Formation of the Thiosemicarbazide: Reflux a mixture of this compound and hydrazine hydrate in a suitable solvent like ethanol to form the corresponding thiosemicarbazide.

    • Acylation: React the thiosemicarbazide with an appropriate acid chloride or anhydride in the presence of a base to yield the N-acylthiosemicarbazide.

    • Cyclodehydration: Treat the N-acylthiosemicarbazide with a dehydrating agent like concentrated sulfuric acid at low temperature, followed by gentle warming, to effect the cyclization to the 1,3,4-thiadiazole ring.

    • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice, neutralize with a base, and collect the precipitated product. Purify by recrystallization or column chromatography.

Part 3: Scientific Integrity and Trustworthiness

The protocols described herein are based on well-established and validated chemical transformations. The causality behind experimental choices is rooted in fundamental principles of organic chemistry:

  • Choice of Reagents: The selection of reagents is based on their known reactivity and selectivity for the desired transformations. For instance, the use of milder thiocarbonylating agents is preferred over thiophosgene to enhance safety.

  • Reaction Conditions: Temperature control is critical, especially in exothermic reactions like the formation of thioureas and their oxidative cyclization, to prevent side reactions and ensure high yields. The choice of solvent is dictated by the solubility of the reactants and its compatibility with the reaction conditions.

  • Purification Techniques: The purification methods outlined (recrystallization and column chromatography) are standard and effective procedures for isolating products of high purity, which is essential for subsequent synthetic steps and for the characterization of new compounds.

Each protocol is designed as a self-validating system through the use of thin-layer chromatography (TLC) for reaction monitoring. This allows the researcher to track the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 17, 2026, from [Link]

  • Kamila, S., & Behera, A. K. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyclization of N-(BT-2-yl)- N′-(Aryl)thioureas 29a–g to.... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Cyclization of Benzothiazole: Review. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved January 17, 2026, from [Link]

  • Patel, H., & Patel, P. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(15), 4654. [Link]

  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved January 17, 2026, from [Link]

  • Đud, M., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2843-2849. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of Thiadiazoles Derived from Aroylthiourea. Retrieved January 17, 2026, from [Link]

  • Al-Omair, M. A., et al. (2020). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1036-1046. [Link]

  • GSC Online Press. (2020). Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][8][15][16]thiadiazole Scaffolds. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2024). Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. Retrieved January 17, 2026, from [Link]

  • Journal of Qassim University for Science. (2024). View of 1,3,4-Thiadiazoles: Aryl, Heteroaryl and Glycosyl Hybrids Synthesis and Related Bioactivities. Retrieved January 17, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2016). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) N-(2-Methoxyphenyl)thiourea. Retrieved January 17, 2026, from [Link]

  • Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Does phenyl isothiocyanate react with the amines in uric acid?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols for Antimicrobial Activity Studies of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2M5MPT-202601

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the antimicrobial potential of the novel compound 2-Methoxy-5-methylphenylthiourea. Thiourea derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] This guide outlines the theoretical basis for their antimicrobial action, offers a general protocol for synthesis, and provides detailed, step-by-step methodologies for determining its in vitro efficacy against pathogenic bacteria through standardized assays. The protocols are designed to be self-validating and are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Introduction and Scientific Background

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.[2][3] Thiourea derivatives (R¹R²N)(R³R⁴N)C=S represent a versatile chemical scaffold known to possess potent biological activities, including antibacterial, antifungal, and antiviral properties.[1][4] The antimicrobial efficacy of these compounds is often attributed to the presence of the thioamide (S=C-N) functional group and can be modulated by the nature of the substituents on the nitrogen atoms.[1][2]

Specifically, substitutions on aryl rings, such as methoxy and methyl groups, have been shown to significantly influence the bioactivity of parent compounds.[1][5] The target compound, This compound , incorporates these features, making it a compelling candidate for antimicrobial screening. This guide provides the foundational protocols to systematically evaluate its potential.

Postulated Mechanism of Action

While the precise mechanism for this compound is yet to be elucidated, the mode of action for analogous thiourea derivatives has been linked to the inhibition of essential bacterial enzymes that are distinct from those targeted by many conventional antibiotics.[1][2] The primary proposed targets include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, transcription, and repair. Inhibition of their function leads to catastrophic DNA damage and cell death. Several studies have demonstrated that thiourea derivatives can effectively inhibit these enzymes.[1][2]

  • Disruption of Cellular Homeostasis: Some derivatives have been shown to disrupt the integrity of the bacterial cell wall or interfere with critical metabolic pathways, such as NAD+/NADH homeostasis.[3]

The diagram below illustrates the potential molecular targets for thiourea derivatives within a bacterial cell.

G cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Metabolism Metabolic Pathways (e.g., NAD+/NADH) Cell_Viability Cell Viability Metabolism->Cell_Viability DNA_Replication->Cell_Viability Compound 2-Methoxy-5-methyl- phenylthiourea Compound->DNA_Gyrase Inhibition Compound->Topoisomerase_IV Inhibition Compound->Metabolism Disruption

Caption: Postulated antimicrobial mechanisms of thiourea derivatives.

General Synthesis Protocol for N-Arylthioureas

While a specific synthesis for this compound is not widely published, a standard and reliable method for creating N-arylthioureas involves the reaction of an appropriately substituted aryl isothiocyanate with an amine, or conversely, an aryl amine with a source of thiocyanate. The following protocol describes a general approach that can be adapted for the target compound by reacting 2-methoxy-5-methylaniline with a thiocyanate salt.

G cluster_workflow Synthesis Workflow Start Start: 2-methoxy-5-methylaniline + Ammonium Thiocyanate Step1 Dissolve in Acidic Medium (e.g., HCl in H2O) Start->Step1 Step2 Heat under Reflux (e.g., 4-6 hours) Step1->Step2 Step3 Monitor Reaction (TLC) Step2->Step3 Step4 Cool to Room Temperature Induce Precipitation Step3->Step4 Step5 Filter Crude Product Step4->Step5 Step6 Recrystallize from Solvent (e.g., Ethanol/Water) Step5->Step6 End Purified this compound Step6->End

Caption: General workflow for the synthesis of N-arylthioureas.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-5-methylaniline (1 equivalent) and ammonium thiocyanate (1.1 equivalents).

  • Acidification: Add a solution of concentrated hydrochloric acid (2 equivalents) in water. The acid catalyzes the formation of the isothiocyanate intermediate in situ.

  • Reflux: Heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The precipitation can be further encouraged by placing the flask in an ice bath.

  • Purification: Collect the crude solid product by vacuum filtration and wash with cold water. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard for antimicrobial susceptibility testing.[6][7][8][9]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[11][12][13]

Materials:

  • Test Compound: this compound (stock solution in DMSO)

  • Bacterial Strains: (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB)[14]

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Positive Control (e.g., Gentamicin) and Negative Control (DMSO)

Workflow Diagram:

G cluster_mic MIC Determination Workflow Start Prepare Compound Serial Dilutions in 96-well plate Step1 Add Standardized Bacterial Inoculum to all test wells Start->Step1 Step2 Incubate Plate (35±2°C for 16-20 hours) Step1->Step2 Step3 Read Plate Visually or with Plate Reader (OD600) Step2->Step3 Step4 Determine MIC: Lowest concentration with no visible growth Step3->Step4

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Compound Dilution: Create a stock solution of the test compound in DMSO. Add 50 µL of a 2x concentrated solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard 50 µL from the final well. This results in wells with 50 µL of varying compound concentrations.

  • Control Setup:

    • Growth Control: A well containing 100 µL of MHB and bacteria, but no compound.

    • Sterility Control: A well containing 100 µL of MHB only.

    • Solvent Control: A well containing bacteria and the highest concentration of DMSO used.

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.[10]

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[10]

  • Result Interpretation: After incubation, the MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16][17] This test is a crucial follow-up to the MIC assay to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[15][18]

Methodology:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][19] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[15][16]

Data Presentation and Interpretation

Results from the MIC and MBC assays should be recorded systematically. Below is a template table for data organization.

Microorganism Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation (Bacteriostatic/Bactericidal)
S. aureus ATCC 29213This compound
E. coli ATCC 25922This compound
P. aeruginosa ATCC 27853This compound
S. aureus ATCC 29213Gentamicin (Control)
E. coli ATCC 25922Gentamicin (Control)
P. aeruginosa ATCC 27853Gentamicin (Control)

Interpretation:

  • MIC: A lower MIC value indicates higher potency.

  • MBC/MIC Ratio:

    • ≤ 4: The compound is generally considered bactericidal .[15][16]

    • > 4: The compound is generally considered bacteriostatic .

References

  • Minimum bactericidal concentration - Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0h8lXiRKspzVBQVxqVbP1TRuuubyBoEXec-voFQo277dnpBJswlecZHIG1TcMxVv3rwSnrxI5gy6mcHGkraGyumB7ZNcZG94xGOGTy0cZgvhQKYxLPMwR0zVRfmF-WHIQe7S7NrMeOpnRuBeHz9-0-_SlBbeg_GMV4Hs=]
  • Minimum bactericidal concentration - Grokipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrXHgd6hCG6UVYTGtivrx1_bzu4QWxA416KlEoXih7B4P-ITSuKyWzx10ji0PtCPvUKKe7oe9KauDzhfHLhkVHzWhwcsIRmgujaN_jXkGUZAWG7DLkofMSH1yukhgbJPvMvvduFZsOJtIpcw4lm5YVpVnc7Q1jAPx1]
  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExeYXQ9d5BXSH3ZRvDJ4jQPQhR66fWPwT9UBZ-rNXG2R5dLC2Z4T7-sqlIkfEIvUqAtocIJl8Asjf_z_pNnWux9BZPCasI9HdlSbXbD0UbKcPbc_jQ-IQA2E2Mcmkr3Kkw7UxTaNAErX0Ce1F4]
  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ynDYomf6tm-cPTIE24_bVNM5DFIcRSUUjqagaS5NayLar36VVZr4Dix5niZe7CNELMnDzDbcMn--IWCqCXVkSLu2DvegkbHNYxWgLIdFuP_kTDQhJaXQQQoGulcjiEUpstt79lffv04ehdkAPW6CbDS17aAwDCyBwRlMcGLie3r0yC_A1Ul9itE=]
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbAyGEfV_9OlrU0Gy-uro0fsgdojmvdw1J0nTf1EMAAC8FgZawVs9hZ468u__HjPTgbYjye_CGGXKw1VdiWba5lBPDKfwCkeDJ2Lx2wqSI9XOMdfsNSpjzcH0MR3lHppx0XKLM7iMgRGsX63rkdRBdoKsSyRXWqEF7sAZ26EP6Llpb_03n]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtaiNhLNFEQ9u5K74goxAnswjonC2Qm8f5ACA2lIlZI2AbiGydiPign5YDcZBa_7RBdovcRJupbOSjGGBuJcx0_cXusJuIxrf_BZA4x7Nxfr3ImKX0_aQqmAUbuGe7peb6eD_k1vCJ9dxJYvSkImTzY2hLReoqpcEWYUkTwjjH2vnp65tnynlBRLvkxW5gZbiqXV43CUQlSA==]
  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhjlXaTVlnbjHjET2_t9pmQTwi-n7JlK6GCVSINarV6UrU8rFR8NbC-parkvOO_ITNqhy7QeiPnU01GWdyb4BYPu3bdlZSe9alcPz3V5aIEXj97Ubk45K9aQVBcn_D96f0DopNobPXrUjy3WbW6H-NbFU_5-SXsPezNH_CvG-BpNU=]
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204" - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-UmT8T4tB88kyVuDG03zt9-7mdPAZeJUwehNmflPTg8diyHmm7quZg4GK7NYJ76stnGsuNEg6tLkwSMUv-CwcI0kPZesVXnQ2yQyE41PkOBrLZSTfTrhBfDLT6ppZhagDPUKE10ssM8KBQ_vl3JPADiozVUhly1z0RskMlrVaAr0Ypj3EQU48WQlakKoua87MmBcyOgDE9_AhYR_tZEC0mp0MGGrO1-H2_a_-1sfldp50E1XMK9wfpqlcYf116fXn2HGN]
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqRLzC7-NLruHSFXYf0jQ1KfJetldCHyeodLFJ3kWNNIdlQtRHkdyf5AFd81Oas8NopFU14H5BCV9fwCAaoGmeuAnYPKtResQp4gow4k-Yt8uofx0ZfB7_18nwjHntZzEBF3QAAA==]
  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH56D1k23nVPaSLCPbDBxwdgGAz6Kaffx0JEgZvKIDU6TKTQZKYM1b7LBFZDTXYUD89gf4dRJmwkLUlJ0Qp2_hZoc55Wf9ym_zaKDyaeFa03_2GicDSwFAiBWz8mBxMF5QeGd9ueMA=]
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ7pX035rlKlddv8d__DDAWxUQqfoNLfA6bAu6tp1X56oF9FbkNMjQ5XFvYpU_aSKdXkW_mYs7l3OlHk_LqMm-mi5hWep1aKjGC_RJp22oY0CaJqgePNyx8CTKz5tpZz2aiyO-SD_OafaCyWHBI0EWE6IdpelbFkL0qnXA08RlvZ9I4QSAkIcB_8fQRQ==]
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYv9FF6TcjCrpQM05sKfSnUeCoDAb3cl7U05fNAZW1E4itSLi0PCcL3wN9eNpKeQ0ZekEyaqAtdlaPuBuvqKtcKn0UqCPlV8grTLml4voiPbjp_tBTUI0PrMM2st1smLZi__ySRN7b3uguIekU]
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrCY9QEXaoWQOivbXsZ9lzphqQgvu1C7ySkDmIkP_jfjuX9JarhoPWpzjSxzXyec_FXPgt_Nu04CcKCCMaa6a3cEo00hNGVfJ_llTVH5ZzMAOjzaB4dYPom4ulput4MW2dBVInVMDjTcdzVHgTUgvzf1fxYKQ2Erb2DBwqAFFfu5cbUItZX073yz2su4GgDTMMWgGO]
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdhLobocuDNZAHPtuYWULig9waOoEsHf1irLR9WMO13-BghocxJYmiY4mtP4xlvuRt3DaVLtpMCUXtUomI-CPcmkPc2cADHUrQlFnO6qGNodSpTbAScekrGlTa6UAUn3XkJMN1pVrTYbV-3xXcydeaV9yzj9ov3zbXuSYiaGWJYTLzXxwQlxzZzosd4BUUtv59zDhMHNYB]
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVXmSnDEGG7_DQK4wZz_2Z4cv_jmx6MTeS6uK25nRkN6CovvFWGxH40YuEV8y0QajVl8qtJI4gHTolA5YlPNS2cInSbMEmZs1_cj5roZln7lP44tam93NPqdtQahqEa30=]
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC-1PtPp3uiyM4JEVVtb2CglkapwmKGh6kZ3X15RPn-jb__Wv-X4OWc-TxTEF249D966a29R8qYixkmvtWBpDXox7LPcIeDconMC1BfTURziOWCBbqBGUBzrvMTJOqpkdCsI4JBef6MZCX9Y8=]
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPpsLlEbZ8kJMm7bxAdOhIPcpBIDusZNT382vj_gnRTycFdv3cJzph-CX5vmg2FdIQdNp56SfIEU6S6VdxwQu2PSasyihmL56SiF-0ZMCKvYsPvHDcyUofz1BxQCVr8RTmtDWRypaWr7Bdwrg=]
  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI-FaJi5CXVyrzTqQDoDZPvBMIQuZMiEzex1LMUNYZDfH1pWki5oYq6xZNqybbpz9a6Yt_JVCVpKw_4jwTZckYK9ZAzPBD2ZrGY1ZFcwcLQP0TkeLeivBAFflQ_CebrI9YneDc9ant-hpLSU7E]
  • The proposed mechanism for the formation of thiourea - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjs-cuV5Ig79c1Sx9iqxI7ZN7tHnCBgqIp1NilYgwa8I9C4hgtCabu59xl-4JGQNxzI1V7SMgZ1BJ7CzxST2pnGQSpLm16HvGbLqkIc_ueA0UYYbYhcZ-kvitwa2xhbdHXL7htnGa38heEdhWuoibyHeG0L60mkfruEvdlREYssaFcMojLl7wfon8GMiLNpDVRfE1EgVYngMOWi0wjMZg1NVQ=]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQN-7B2RUt3oe-4pU1J3Wuv1k1Q70BLikVsU6SMpQrygEgwXUhIHOcfbiYZVMI5JfIHmnANm7wYm_H3hccy8DXRk_UtaAmhV2QtHMg7NlblsnqtAUiVxN0SU5Hz6ygB7V8O1ULBKZA1Em74TJulF9e1bhmnKssdTPh0A==]
  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - MDPI. [https://vertexaisearch.cloud.google.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - CNR-IRIS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCBeWUmAbFeGS_CBJsgJeyoajAHtEd__YwA07h7jYjE5MWo8Xa6v9jaTWEBSROzhXPqOdzpWtWJ4QeThwlaqUYkKOytzXGtUAZVsVj8R2-6Ajh3Qp_MNluDekCyP2dOXOpQ-zHi2yLkX7Zhzd0FsxZoOBgghR-8NdLKgDPwXRAhK0ISxJ5hz_1Ydgk7y5YEpsjkS1XqdA=]

Sources

Application Note & Protocols: A Tiered Strategy for Elucidating the Bioactivity of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This application note outlines a systematic, tiered experimental strategy for the comprehensive bioactivity screening of a novel compound, 2-Methoxy-5-methylphenylthiourea. Designed for researchers in drug discovery and chemical biology, this guide provides a logical workflow, from broad initial screening to more focused mechanism-of-action studies. We present detailed, field-proven protocols and explain the scientific rationale behind each experimental choice, ensuring a robust and efficient investigation into the therapeutic potential of this new chemical entity.

Introduction: The Rationale for a Tiered Screening Approach

The therapeutic potential of thiourea derivatives is well-established, with various analogs demonstrating efficacy by targeting key biological pathways such as enzyme inhibition and interference with cellular signaling.[2][3] When approaching a novel, uncharacterized derivative like this compound, a structured and hierarchical screening process is paramount. This approach prevents resource-intensive, unfocused experimentation and maximizes the probability of identifying true biological activity.

Our proposed strategy is divided into three tiers:

  • Tier 1: Primary Broad-Spectrum Bioactivity Screening. This initial phase utilizes rapid, cost-effective in vitro assays to answer a fundamental question: Does the compound exhibit any significant biological effects in the most probable domains for thiourea derivatives (anticancer, antimicrobial, anti-inflammatory)?[1]

  • Tier 2: Secondary Screening and Potency Determination. If activity is confirmed in Tier 1, this phase focuses on quantifying the compound's potency (e.g., IC₅₀ or MIC) and confirming the effect in more specific models.

  • Tier 3: Preliminary Mechanism of Action (MOA) Investigation. For potent compounds, this final tier employs advanced cell-based assays to explore the underlying molecular mechanisms driving the observed bioactivity.

This document serves as a practical guide, providing both the strategic framework and the detailed protocols necessary to execute this investigation.

G cluster_0 Experimental Workflow compound This compound (Test Compound) tier1 Tier 1: Primary Screening (Broad Bioactivity Assessment) compound->tier1 tier1_cancer Anticancer (Cell Viability Assay) tier1->tier1_cancer Is it cytotoxic? tier1_microbe Antimicrobial (Broth Microdilution) tier1->tier1_microbe Does it inhibit growth? tier1_inflam Anti-inflammatory (Protein Denaturation Assay) tier1->tier1_inflam Does it stabilize protein? tier2 Tier 2: Secondary Screening (Potency & Confirmation) tier1_cancer->tier2 tier1_microbe->tier2 tier1_inflam->tier2 tier2_cancer IC50 Determination & Apoptosis Assay tier2->tier2_cancer tier2_microbe MIC/MBC Determination tier2->tier2_microbe tier2_inflam Enzyme Inhibition (COX/LOX Assay) tier2->tier2_inflam tier3 Tier 3: Mechanism of Action (MOA Elucidation) tier2_cancer->tier3 tier2_microbe->tier3 tier2_inflam->tier3 tier3_cancer Cell Cycle Analysis & Signaling Pathway tier3->tier3_cancer tier3_microbe Time-Kill Kinetics & Biofilm Assay tier3->tier3_microbe tier3_inflam Cytokine/NO Measurement tier3->tier3_inflam data Data Analysis & Hit-to-Lead Progression tier3_cancer->data tier3_microbe->data tier3_inflam->data

Caption: Overall tiered experimental workflow for bioactivity screening.

Tier 1: Primary Broad-Spectrum Bioactivity Screening

Causality: The objective of Tier 1 is to efficiently survey the compound's activity across three distinct, high-probability areas for thiourea derivatives. The assays selected are robust, have high throughput, and provide clear, binary "active" vs. "inactive" endpoints. A positive result in any of these assays triggers progression to Tier 2 for that specific biological area.

Protocol: Anticancer Cytotoxicity Screening via XTT Assay

Rationale: The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product.[5] We prefer the XTT assay over the traditional MTT assay because the resulting formazan is water-soluble, eliminating a solubilization step and thereby reducing handling errors and streamlining the protocol.[6] A panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) is recommended for initial screening.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Create serial dilutions in culture medium to achieve final desired concentrations (e.g., a single high concentration of 50 µM for primary screening). Include a vehicle control (DMSO equivalent) and a positive control (e.g., Doxorubicin).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[5]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan to develop.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction (e.g., >50% inhibition) flags the compound as a "hit."

Protocol: Antimicrobial Activity Screening via Broth Microdilution

Rationale: The broth microdilution method is a widely used technique to determine the antimicrobial susceptibility of a compound.[8] It allows for the simultaneous testing of multiple concentrations against different microorganisms in a 96-well format, providing a quantitative endpoint known as the Minimum Inhibitory Concentration (MIC).[9] For primary screening, a single high concentration can be tested against a panel of representative pathogens.

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a representative Gram-positive bacterium (e.g., Staphylococcus aureus), a Gram-negative bacterium (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) in appropriate broth media and incubate until they reach the log phase of growth.

  • Inoculum Standardization: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL).[10]

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X concentrated stock of the test compound to the first column. Perform a two-fold serial dilution across the plate. For primary screening, a single well with a final concentration of 100 µg/mL can be used.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin for bacteria, Nystatin for yeast).[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).

  • Result Interpretation: Visually inspect the wells for turbidity. The lowest concentration of the compound that completely inhibits visible growth is considered the MIC. A lack of turbidity at the screening concentration indicates antimicrobial activity.

Protocol: Anti-inflammatory Activity Screening via Inhibition of Albumin Denaturation

Rationale: Denaturation of proteins is a well-documented cause of inflammation.[12] The ability of a compound to prevent protein denaturation can be a preliminary indicator of anti-inflammatory activity. This in vitro assay uses bovine serum albumin (BSA) or egg albumin, which denatures upon heating.[13][14] The level of turbidity corresponds to the extent of denaturation, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 100-500 µg/mL).

  • Standard Drug: Prepare a similar mixture using a standard anti-inflammatory drug like Diclofenac sodium for comparison. A control mixture without the test compound is also prepared.[12]

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by placing the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100 Significant inhibition suggests potential anti-inflammatory activity.[15]

Tier 2: Secondary Screening and Potency Determination

Causality: Once a primary "hit" is identified, Tier 2 experiments are initiated to validate the initial finding and quantify the compound's potency. These assays are more rigorous and provide the quantitative data necessary for dose-response analysis, which is critical for comparing the compound to known standards and making decisions about further development.

Anticancer: IC₅₀ Determination and Apoptosis Induction

If this compound showed significant cytotoxicity in Tier 1, the next step is to determine its half-maximal inhibitory concentration (IC₅₀). This is achieved by repeating the XTT assay with a wider range of concentrations (typically 8-12 points in a serial dilution) to generate a dose-response curve.

Data Presentation: Cytotoxicity (IC₅₀)

Cell Line This compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM) [Positive Control]
HCT116 (Colon) Result Result
MCF-7 (Breast) Result Result
A549 (Lung) Result Result

| HaCaT (Normal Keratinocyte) | Result | Result |

Furthermore, a key question is whether the compound kills cancer cells via apoptosis (programmed cell death), a desirable trait for an anticancer agent.[16] This can be assessed using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

G cluster_1 Anticancer Screening Cascade start Primary Screen (XTT Assay @ 50 µM) ic50 IC50 Determination (Dose-Response XTT) start->ic50 Hit (>50% inhibition) no_hit no_hit start->no_hit No Hit apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Potent (Low µM IC50) not_potent not_potent ic50->not_potent Not Potent moa Mechanism of Action (Cell Cycle, Western Blot) apoptosis->moa Induces Apoptosis necrosis necrosis apoptosis->necrosis Necrotic/Other

Caption: Logic flow for the anticancer investigation from hit to MOA.

Antimicrobial: MIC and MBC Determination

For antimicrobial hits, the broth microdilution assay from Tier 1 is expanded to a full-range serial dilution to precisely determine the Minimum Inhibitory Concentration (MIC).[11] Following this, the Minimum Bactericidal Concentration (MBC) is determined by taking an aliquot from the clear wells (at and above the MIC) and plating it on agar. The lowest concentration that results in a significant reduction (e.g., 99.9%) of bacterial colonies after incubation is the MBC.

Data Presentation: Antimicrobial Potency (MIC/MBC)

Microorganism MIC (µg/mL) MBC (µg/mL) Gentamicin MIC (µg/mL)
S. aureus (Gram +) Result Result Result
E. coli (Gram -) Result Result Result

| C. albicans (Yeast) | Result | N/A | N/A |

Anti-inflammatory: COX/LOX Enzyme Inhibition Assays

If the compound showed activity in the protein denaturation assay, a more specific investigation into its mechanism is warranted. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for producing prostaglandins and leukotrienes, respectively.[13][17] Commercially available colorimetric inhibitor screening kits can be used to determine if the compound directly inhibits COX-1, COX-2, or 5-LOX activity. Selective inhibition of COX-2 over COX-1 is often a desirable trait for anti-inflammatory drugs.

Tier 3: Preliminary Mechanism of Action (MOA) Investigation

Causality: For a compound that has been validated and shown to be potent in Tier 2, Tier 3 assays provide the first glimpse into its molecular mechanism. This information is crucial for establishing its novelty and potential for further development. The choice of assay is dictated by the confirmed bioactivity.

  • For an Anticancer Hit:

    • Cell Cycle Analysis: Flow cytometry using propidium iodide staining can determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for cytotoxic agents.[18]

    • Signaling Pathway Analysis: Western blotting can be used to probe key signaling pathways often implicated in cancer and targeted by thiourea derivatives, such as the PI3K/AKT/mTOR pathway or receptor tyrosine kinases.[2][18][19] A decrease in phosphorylated proteins like p-AKT would suggest pathway inhibition.

  • For an Antimicrobial Hit:

    • Time-Kill Kinetic Assays: These studies reveal whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) over time.

    • Anti-Biofilm Activity: Many chronic infections are associated with biofilms. The ability of the compound to inhibit biofilm formation or eradicate existing biofilms can be tested using a crystal violet staining assay in a 96-well plate format.[20]

  • For an Anti-inflammatory Hit:

    • Nitric Oxide (NO) Inhibition Assay: In inflammatory conditions, macrophages produce large amounts of nitric oxide. The Griess assay can be used to quantify nitrite levels in the supernatant of LPS-stimulated macrophage cell lines (e.g., RAW 264.7) treated with the compound, providing a measure of its ability to suppress this inflammatory mediator.[17]

G cluster_2 Potential Anticancer MOA: Kinase Inhibition RTK Growth Factor Receptor (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activates Compound This compound Compound->RTK Hypothesized Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes

Caption: Hypothesized signaling pathway inhibition by the test compound.

Conclusion and Future Directions

This application note provides a comprehensive and logical framework for the initial bioactivity assessment of this compound. By following this tiered approach, researchers can efficiently screen for potential anticancer, antimicrobial, and anti-inflammatory properties, quantify potency, and gain preliminary insights into the mechanism of action. The data generated from this workflow will form a solid foundation for subsequent hit-to-lead optimization, advanced preclinical studies, and ultimately, the potential development of a novel therapeutic agent.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]

  • Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Adnan, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Novaković, J., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link]

  • Gunathilake, K. D. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • Gümrükçüoğlu, A., et al. (2012). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 17(11), 12609-12621. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Tanamachi, C., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 21(8), 855-860. [Link]

  • Gümrükçüoğlu, A., et al. (2012). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia. [Link]

  • Panek, D., et al. (2020). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry, 16(6), 835-844. [Link]

  • Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-cancer agents in medicinal chemistry, 15(2), 163–175. [Link]

  • YouTube. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

  • Bentham Science. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. [Link]

  • Semantic Scholar. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Semantic Scholar. [Link]

  • Ovid. (n.d.). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases. [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science. [Link]

  • Al-Majd, A. A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Stączek, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11674. [Link]

  • MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. [Link]

  • ResearchGate. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. [Link]

  • ResearchGate. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. [Link]

  • Ranasinghe, P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. BioMed Research International. [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 269-276. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(5), 4429-4440. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Methoxy-5-methylphenylthiourea for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Thiourea derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, antiviral, and antioxidant effects.[1][2] The unique thiourea moiety (-NH-C(S)-NH-) serves as a versatile pharmacophore, capable of forming robust hydrogen bonds and coordinating with metal ions, making it integral to numerous therapeutic agents.[1][3] This guide focuses on the strategic derivatization of the 2-Methoxy-5-methylphenylthiourea scaffold. We present the scientific rationale for structural modifications aimed at enhancing biological potency and selectivity. Detailed, field-proven protocols for synthesis, purification, characterization, and subsequent biological evaluation are provided, underpinned by mechanistic insights and structure-activity relationship (SAR) principles. This document serves as a comprehensive resource for the rational design and development of novel therapeutic candidates based on this promising chemical scaffold.

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure.[3] For the this compound core, strategic modification at key positions can modulate its physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby enhancing its interaction with biological targets.

Key Derivatization Sites:

  • N'-Position (Terminal Amine): This is the most facile and impactful point for derivatization. Introducing a diverse range of substituents (aliphatic, aromatic, heterocyclic) at the N'-position directly influences the molecule's overall polarity, size, and hydrogen bonding capacity. For instance, incorporating a piperazine ring has been shown to enhance the potency and selectivity of thiourea derivatives against protozoal agents.[4]

  • Second Phenyl Ring: The addition of a second phenyl group at the N'-position, creating an N,N'-diphenylthiourea backbone, opens further avenues for modification. The substitution pattern on this second ring is critical. The presence of substituents like hydroxyl (-OH) or amino (-NH) groups can introduce new hydrogen bonding interactions, which are essential for antiviral activity.[5]

  • Thiourea Core Modification (Acylthioureas): Introducing a carbonyl group adjacent to the thiourea moiety to form an N-acylthiourea can significantly alter the molecule's electronic properties and conformational flexibility. This modification often leads to compounds with distinct biological profiles, including antimicrobial and anti-biofilm activities.[6]

The diagram below illustrates the primary sites for chemical modification on the parent scaffold.

Caption: Key sites for derivatization on the core scaffold.

Synthetic Protocols: From Intermediate to Final Compound

The synthesis of novel this compound derivatives is typically achieved via a robust two-step process. The foundational step is the synthesis of the key electrophilic intermediate, 2-methoxy-5-methylphenyl isothiocyanate, which is then reacted with a library of nucleophilic amines.

Protocol 2.1: Synthesis of 2-methoxy-5-methylphenyl isothiocyanate (Intermediate)

The conversion of a primary amine to an isothiocyanate is a cornerstone reaction in the synthesis of thiourea derivatives.[6][7]

Materials:

  • 2-Methoxy-5-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (TEA) or similar base

  • Ethyl chloroformate or Tosyl chloride

  • Dichloromethane (DCM) or Acetone, anhydrous

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-Methoxy-5-methylaniline (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.1 eq.) dropwise over 30 minutes. The reaction is exothermic. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the triethylammonium dithiocarbamate salt will be observed.

  • Isothiocyanate Formation: Cool the mixture back to 0 °C. Add ethyl chloroformate (1.1 eq.) dropwise. A precipitate of triethylamine hydrochloride will form.

  • Reaction Completion & Work-up: Allow the reaction to stir at room temperature overnight. Monitor completion using Thin Layer Chromatography (TLC). Upon completion, filter off the salt and wash with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: The crude isothiocyanate can often be used directly in the next step. If necessary, purify via vacuum distillation or flash column chromatography on silica gel.

Protocol 2.2: Synthesis of N'-(Substituted)-N-(2-methoxy-5-methylphenyl)thiourea Derivatives

This step involves the nucleophilic addition of an amine to the isothiocyanate intermediate, a highly efficient and versatile reaction.[4][8]

Materials:

  • 2-methoxy-5-methylphenyl isothiocyanate (from Protocol 2.1)

  • A diverse library of primary or secondary amines (aliphatic, aromatic, heterocyclic)

  • Acetone or Tetrahydrofuran (THF), anhydrous

  • Standard glassware

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the 2-methoxy-5-methylphenyl isothiocyanate (1.0 eq.) in anhydrous acetone in a round-bottom flask with a magnetic stirrer.

  • Amine Addition: To this solution, add the desired substituted amine (1.0-1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours, but can be gently heated to reflux if necessary. Monitor progress by TLC.

  • Product Isolation: Upon completion, the product often precipitates directly from the reaction mixture. If so, cool the mixture and collect the solid product by filtration. Wash the solid with cold solvent or hexane to remove any unreacted starting material.

  • Purification & Characterization: If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate). Confirm the structure and purity of the final compounds using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of thiourea derivatives.

Protocols for Biological Evaluation

To assess the enhanced activity of the newly synthesized derivatives, standardized in vitro assays are essential. Below are protocols for screening anticancer and antimicrobial activities, two of the most prominent bioactivities of thiourea compounds.[2][9]

Protocol 3.1: In Vitro Anticancer Screening (MTT Cytotoxicity Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7) and appropriate culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Synthesized thiourea derivatives, dissolved in DMSO to create stock solutions.

  • MTT solution (5 mg/mL in PBS).

  • 96-well cell culture plates.

  • DMSO (cell culture grade).

  • Microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Synthesized derivatives in DMSO.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the compounds in a 96-well plate using MHB.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Workflow for primary in vitro biological screening.

Data Presentation and Interpretation

Systematic tabulation of biological data is crucial for deriving meaningful SAR insights. The following table provides a template for summarizing screening results.

Compound IDN'-Substituent (R')Phenyl Ring Substituent (X)IC₅₀ vs. HCT116 (µM)MIC vs. S. aureus (µg/mL)SAR Remarks
Parent -H-H>100>128Baseline activity.
DEV-01 -CH₂CH₃ (Ethyl)-H85.264Minor increase in activity.
DEV-02 -Phenyl-H45.632Phenyl group improves potency.
DEV-03 -Phenyl4-Cl12.316Electron-withdrawing Cl group significantly enhances activity.
DEV-04 -Phenyl4-OH38.964H-bond donor shows moderate activity.
DEV-05 4-Morpholinyl-H67.18Heterocyclic amine shows strong and selective antibacterial activity.

Interpretation: From this hypothetical data, one could infer that:

  • Aromatic substituents at the N'-position are more favorable than small alkyl groups (DEV-02 vs. DEV-01).

  • Adding an electron-withdrawing group, such as chlorine, to the N'-phenyl ring dramatically boosts both anticancer and antimicrobial activity (DEV-03 vs. DEV-02), likely by altering the electronic character of the thiourea core.

  • Incorporating a morpholine ring leads to potent and selective antibacterial activity, suggesting a different mechanism of action or target interaction (DEV-05).

Conclusion and Future Directions

The this compound scaffold represents a highly tractable starting point for the development of novel therapeutic agents. The synthetic protocols outlined herein are robust and amenable to high-throughput synthesis, allowing for the rapid generation of a diverse chemical library. The biological evaluation workflows provide a clear path for identifying lead compounds with enhanced potency.

Initial SAR findings should guide the next phase of development, which should include:

  • Mechanism of Action Studies: For the most potent compounds, investigate the underlying biological mechanism (e.g., enzyme inhibition, apoptosis induction, DNA gyrase inhibition).[10][11]

  • Lead Optimization: Synthesize a focused library of analogues around the most promising hits to fine-tune activity and improve drug-like properties.

  • In Vivo Efficacy: Advance lead candidates to preclinical animal models to evaluate their efficacy and safety profiles.

By integrating rational design, efficient synthesis, and systematic biological screening, the derivatization of the this compound scaffold can yield novel and potent drug candidates.

References

  • A Technical Guide to the Biological Activity Screening of Novel Thiourea Compounds - Benchchem.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry - ACS Public
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
  • Biological Applications of Thiourea Deriv
  • (PDF)
  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
  • Thiourea synthesis by thioacyl
  • Structure-activity relationship of diphenylthiourea antivirals - PubMed.
  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH.
  • Synthetic route and structures for thiourea derivatives (4a–d)
  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu.
  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)
  • An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Deriv
  • A Comparative Analysis of N-(1-methylpropyl)
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI.
  • Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole.
  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC.
  • Thiourea derivatives with pharmacological properties.
  • Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methoxy-5-methylphenylthiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Methoxy-5-methylphenylthiourea. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic process. Here, we will delve into common experimental pitfalls, provide scientifically-grounded solutions, and offer detailed protocols to enhance the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most frequently encountered issue leading to diminished yields is the purity of the starting materials, specifically the 2-methoxy-5-methylaniline. The presence of impurities can lead to the formation of unwanted side products, complicating the purification process and reducing the overall yield of the desired thiourea.

Q2: How critical is the reaction temperature, and what is the optimal range?

A2: Reaction temperature is a critical parameter. While the reaction can proceed at room temperature, gentle heating is often employed to increase the reaction rate. However, excessive heat can lead to the decomposition of the isothiocyanate intermediate or the final thiourea product. An optimal temperature range is typically between 40-60°C.

Q3: Can the choice of solvent significantly impact the reaction yield?

A3: Absolutely. The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction. Aprotic solvents such as acetone, acetonitrile, or tetrahydrofuran (THF) are generally preferred as they do not interfere with the isothiocyanate intermediate. The use of protic solvents like ethanol or water can lead to the formation of byproducts.

Troubleshooting Guide: Enhancing Your Yield

Problem 1: Low Purity of Starting 2-Methoxy-5-methylaniline

Symptoms:

  • The reaction mixture appears darker than expected.

  • TLC analysis shows multiple spots in addition to the starting material and product.

  • The final product is difficult to purify, and the yield is significantly lower than anticipated.

Root Cause Analysis: Commercial 2-methoxy-5-methylaniline can contain oxidized impurities or isomers from its synthesis. These impurities can react with the thiophosgene or its equivalent, leading to a complex mixture of byproducts.

Solution: Purification of 2-Methoxy-5-methylaniline

A simple and effective method to purify 2-methoxy-5-methylaniline is through vacuum distillation.

Experimental Protocol: Vacuum Distillation of 2-Methoxy-5-methylaniline

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charge the Flask: Place the crude 2-methoxy-5-methylaniline into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the correct boiling point and refractive index for 2-methoxy-5-methylaniline. The boiling point will depend on the pressure.

  • Storage: Store the purified aniline under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Problem 2: Inefficient Formation of the Isothiocyanate Intermediate

Symptoms:

  • The reaction stalls, with a significant amount of the starting aniline remaining even after prolonged reaction times.

  • The final yield of this compound is low.

Root Cause Analysis: The formation of the isothiocyanate intermediate from the aniline is a critical step. This can be hampered by suboptimal reaction conditions, including the choice of reagent for isothiocyanate formation and the reaction temperature. While thiophosgene is effective, its high toxicity leads many to seek alternatives. One common alternative is the use of carbon disulfide in the presence of a base.

Solution: Optimizing Isothiocyanate Formation

The use of 1,1'-Thiocarbonyldiimidazole (TCDI) is a milder and often more efficient alternative to thiophosgene for the synthesis of isothiocyanates.

Experimental Protocol: Synthesis of 2-Methoxy-5-methylphenyl isothiocyanate using TCDI

  • Dissolve Aniline: In a dry, round-bottom flask under an inert atmosphere, dissolve one equivalent of purified 2-methoxy-5-methylaniline in dry THF.

  • Add TCDI: To this solution, add 1.1 equivalents of 1,1'-thiocarbonyldiimidazole (TCDI) portion-wise at room temperature.

  • Stir: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Formation of Isothiocyanate: The isothiocyanate is formed in situ and can be used directly in the next step without isolation.

Problem 3: Suboptimal Conditions for the Final Thiourea Formation

Symptoms:

  • Low conversion of the isothiocyanate to the final thiourea product.

  • The presence of unreacted isothiocyanate in the final product mixture.

Root Cause Analysis: The reaction of the isothiocyanate with an amine to form the thiourea is generally efficient. However, factors such as stoichiometry, reaction time, and temperature can still impact the yield.

Solution: Controlled Reaction with the Amine

Experimental Protocol: Synthesis of this compound

  • Prepare Amine Solution: In a separate flask, prepare a solution of the desired amine (e.g., ammonia for the parent thiourea) in a suitable solvent.

  • Combine Reactants: Slowly add the amine solution to the freshly prepared 2-methoxy-5-methylphenyl isothiocyanate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the disappearance of the isothiocyanate by TLC or IR spectroscopy (the characteristic isothiocyanate peak is around 2100 cm⁻¹).

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by precipitation or extraction, followed by recrystallization or column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of this compound check_aniline Check Purity of 2-Methoxy-5-methylaniline start->check_aniline purify_aniline Purify Aniline (e.g., Vacuum Distillation) check_aniline->purify_aniline Impure check_isothiocyanate Assess Isothiocyanate Formation check_aniline->check_isothiocyanate Pure purify_aniline->check_isothiocyanate optimize_isothiocyanate Optimize Isothiocyanate Synthesis (e.g., use TCDI) check_isothiocyanate->optimize_isothiocyanate Inefficient check_thiourea_formation Evaluate Final Thiourea Formation Step check_isothiocyanate->check_thiourea_formation Efficient optimize_isothiocyanate->check_thiourea_formation optimize_thiourea Adjust Reaction Conditions (Temp, Time, Stoichiometry) check_thiourea_formation->optimize_thiourea Incomplete successful_synthesis Improved Yield check_thiourea_formation->successful_synthesis Complete optimize_thiourea->successful_synthesis

Caption: Troubleshooting workflow for low yield synthesis.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Starting Aniline Purity >98% (purified by distillation)Impurities lead to side reactions and lower yields.
Isothiocyanate Reagent 1,1'-Thiocarbonyldiimidazole (TCDI)Milder, less toxic, and often more efficient than thiophosgene.
Solvent Dry aprotic (THF, Acetone)Prevents unwanted reactions with the isothiocyanate intermediate.
Reaction Temperature 40-60°CBalances reaction rate with the stability of reactants and products.
Reaction Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of reactant consumption and product formation.

Synthetic Pathway Overview

The general synthetic route for this compound is a two-step process.

SyntheticPathway aniline 2-Methoxy-5-methylaniline reagent + Reagent (e.g., TCDI) isothiocyanate 2-Methoxy-5-methylphenyl isothiocyanate aniline->isothiocyanate Step 1 amine + Amine (R-NH2) thiourea This compound Derivative isothiocyanate->thiourea Step 2

Caption: General synthetic pathway for thiourea derivatives.

References

  • Title: 1,1'-Thiocarbonyldiimidazole | C7H6N4S - PubChem Source: PubChem URL: [Link]

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-methylphenylthiourea. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis. Our focus is on explaining the causality behind experimental choices to empower you to overcome synthetic hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

There are several established methods for synthesizing aryl thioureas. The most common routes starting from 2-Methoxy-5-methylaniline (also known as p-Cresidine) include:

  • Reaction with Ammonium Thiocyanate: This is a cost-effective and common method where the aniline is treated with ammonium thiocyanate (NH₄SCN) in the presence of an acid, typically hydrochloric acid, to form the target thiourea.[1][2][3]

  • Reaction with an Isothiocyanate: This is a highly efficient and clean method involving the direct reaction of 2-Methoxy-5-methylaniline with a pre-formed isothiocyanate, or by reacting the aniline with a thioacylating agent like thiophosgene to generate the isothiocyanate in-situ.[4][5] The reaction of an amine with an isothiocyanate is generally high-yielding.[5]

  • Reaction with Carbon Disulfide (CS₂): This method can be useful if the corresponding isothiocyanate is unavailable.[5] However, it can be problematic for anilines with reduced nucleophilicity and may lead to the formation of symmetrical thiourea byproducts.[5][6]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low or no yield is a common issue that can often be traced back to a few key areas:[4]

  • Nucleophilicity of the Amine: While 2-Methoxy-5-methylaniline is a reasonably good nucleophile, the presence of electron-withdrawing impurities can decrease its reactivity.[4]

  • Reagent Quality: Ensure the purity of your starting materials. Ammonium thiocyanate can be hygroscopic, and isothiocyanates can degrade over time, especially if not stored properly in a cool, dark, and dry environment.[4][5]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[4] However, excessive temperatures can lead to the decomposition of reactants or the final product, promoting side reactions.[4][7]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like Tetrahydrofuran (THF) or acetone are frequently used as they can effectively solvate the intermediates without interfering with the reaction.[2][4]

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely impurities?

The formation of side products is a frequent challenge. Common impurities include:

  • Unreacted 2-Methoxy-5-methylaniline: If the reaction has not gone to completion, you will see the starting amine on your TLC.

  • Symmetrical N,N'-bis(2-methoxy-5-methylphenyl)thiourea: This can form, particularly when using the carbon disulfide method, if the intermediate isothiocyanate reacts with another molecule of the starting aniline.[5]

  • Oxidation Products: The thiourea group can be susceptible to oxidation, especially during workup or if the reaction is exposed to air for prolonged periods at high temperatures.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution Scientific Rationale
Insufficient Reagent Reactivity Increase the reaction temperature in increments of 10°C.[4] For stubborn reactions, consider switching to a more reactive thioacylating agent like thiophosgene (handle with extreme caution due to toxicity).[4]Increasing thermal energy helps overcome the activation energy barrier for less nucleophilic amines.[4] More reactive agents provide a greater electrophilic driving force for the reaction.
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store it properly under an inert atmosphere in a cool, dark place.[5]Isothiocyanates are reactive electrophiles that can be susceptible to hydrolysis or polymerization, reducing the concentration of the active reagent.[5]
Incorrect Solvent Switch to a polar aprotic solvent such as THF, Dichloromethane (DCM), or Acetonitrile.[5] Acetone is also commonly used and can yield good results.[2]These solvents effectively dissolve the reactants and stabilize charged intermediates without participating in the reaction, thereby facilitating the desired nucleophilic attack.
Reaction Not Initiated If using the ammonium thiocyanate method, ensure the proper addition of acid (e.g., concentrated HCl) as it is crucial for forming the reactive species.[1][3]The acid protonates the thiocyanate ion, making it a better electrophile for the nucleophilic amine to attack.
Issue 2: Significant Impurity Formation
Potential Cause Recommended Solution Scientific Rationale
Side Reactions from High Temperature Monitor the reaction closely using TLC to find the optimal balance of temperature and time. Avoid prolonged heating once the starting material is consumed.[4]High thermal energy can provide the activation energy for undesired pathways, leading to decomposition or the formation of thermodynamic side products.[4]
Incorrect Stoichiometry Use a 1:1 or a slight excess (1:1.1) of the thioacylating agent to the amine. An excess of one reactant can lead to side products.[5]Precise control over stoichiometry ensures that the limiting reagent is fully consumed without leaving an excess of another reactant that could engage in side reactions.
Contamination During Workup Use an acid-base extraction to purify the product. Thioureas have different pKa values than the starting amine, allowing for separation.[4]Exploiting the differences in acidity/basicity is a classic and effective purification strategy. The starting aniline is basic and can be removed by washing with a dilute acid.

Visualizing the Process

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Methoxy-5-methylaniline in suitable solvent B Add Thioacylating Agent (e.g., NH4SCN + Acid) A->B C Stir at Optimal Temperature (Room Temp to Reflux) B->C D Monitor Progress by TLC C->D D->C Reaction Incomplete E Quench Reaction & Remove Solvent D->E Reaction Complete F Extraction / Filtration E->F G Purify by Recrystallization or Column Chromatography F->G H Characterize Final Product (NMR, IR, MS) G->H G Start Problem Encountered LowYield Low / No Yield Start->LowYield Impure Impure Product (TLC) Start->Impure CheckReagents Check Reagent Purity & Age LowYield->CheckReagents First Step CheckTempTime Optimize Temp & Time Impure->CheckTempTime First Step OptimizeTemp Increase Temperature? CheckReagents->OptimizeTemp Result1 Yield Improved OptimizeTemp->Result1 Yes ChangeSolsolvent ChangeSolsolvent OptimizeTemp->ChangeSolsolvent No ChangeSolvent Change Solvent? ChangeSolvent->Result1 Yes Purification Improve Purification? CheckTempTime->Purification Recrystallize Recrystallize Purification->Recrystallize Yes Column Column Chromatography Purification->Column If Needed Result2 Purity Improved Recrystallize->Result2 Column->Result2

Caption: Decision tree for troubleshooting synthesis problems.

Experimental Protocols

Protocol 1: Synthesis via Ammonium Thiocyanate

This protocol is adapted from general procedures for synthesizing arylthioureas from anilines. [2][3] Materials:

  • 2-Methoxy-5-methylaniline (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl) (1.2 eq)

  • Water

  • Ethanol or Acetone as solvent

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxy-5-methylaniline in water.

  • Add concentrated HCl to the solution to form the aniline hydrochloride salt.

  • Add ammonium thiocyanate to the mixture.

  • Heat the reaction mixture to reflux (approx. 100 °C) and stir for 2-4 hours. [3]Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product may precipitate.

  • Collect the solid product by filtration and wash thoroughly with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Protocol 2: Synthesis via Isothiocyanate

This protocol describes the common and efficient reaction between an amine and an isothiocyanate. [5] Materials:

  • 2-Methoxy-5-methylaniline (1.0 eq)

  • 2-Methoxy-5-methylphenyl isothiocyanate (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve 2-Methoxy-5-methylaniline in DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). [5]2. Add 2-Methoxy-5-methylphenyl isothiocyanate to the solution, typically in a 1:1 molar ratio. [4]The addition can be done dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature. The reaction is often rapid.

  • Monitor the progress by TLC until the limiting reactant is consumed. [5]5. If the product precipitates from the solution, collect it by filtration and wash with a small amount of cold solvent. [5]6. If the product remains in solution, remove the solvent by rotary evaporation.

  • The resulting crude solid can be purified by recrystallization or column chromatography if necessary. [4]

References

  • Technical Support Center: Optimizing Thiourea Synthesis. (2025). BenchChem.
  • Troubleshooting common side reactions in thiourea synthesis. (2025). BenchChem.
  • Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. (n.d.). ResearchGate. [Link]

  • Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. (n.d.). ResearchGate. [Link]

  • (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. (2016). Beilstein Journals. [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Facile synthesis of substituted arylthioureas in the presence of sodium hydride. (2017). Journal of Chemical Research. [Link]

  • Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022). PMC - PubMed Central. [Link]

  • ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • 2-Methoxy-5-methylaniline, 99% | 103284-100G. (n.d.). Scientific Laboratory Supplies. [Link]

  • Problem with my thiourea synthesis. (2024). Reddit. [Link]

  • Synthesis of aniline thiourea derivatives. (n.d.). ResearchGate. [Link]

  • para-Cresidine. (n.d.). Wikipedia. [Link]

  • 2-Methoxy-5-methylphenyl isothiocyanate. (n.d.). MySkinRecipes. [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-methylphenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your experiments.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted thiourea derivative. The purification challenges often stem from its synthesis, which typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with an amine source or the reaction of 2-methoxy-5-methylaniline with a thiocarbonyl transfer agent.[1][2] Understanding the potential side reactions is crucial for devising an effective purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: 2-methoxy-5-methylphenyl isothiocyanate or 2-methoxy-5-methylaniline.

  • Byproducts from Isothiocyanate Synthesis: If the isothiocyanate is synthesized in-house, impurities from that reaction may carry over.[3]

  • Symmetrical Thiourea: Formation of a symmetrical bis(2-methoxy-5-methylphenyl)thiourea if the reaction conditions are not well-controlled.

  • Degradation Products: Thioureas can be susceptible to degradation under harsh acidic or basic conditions.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the purification of this compound.

Q1: My crude product is an oil and won't crystallize. How can I purify it?

A1: Oiling out is a common issue with thiourea derivatives, which can sometimes be tricky to crystallize.[4] Here's a systematic approach to tackle this:

  • Solvent Screening for Recrystallization: The first step is a thorough solvent screening. Since "like dissolves like," start with solvents of varying polarity. Given the aromatic and ether functionalities, along with the thiourea group, a range of solvents should be tested.

    • Initial Single Solvent Trials: Try dissolving a small amount of the oil in solvents like ethanol, methanol, isopropanol, ethyl acetate, toluene, and acetonitrile at an elevated temperature and then allowing it to cool slowly.

    • Solvent/Anti-Solvent Systems: If single solvents fail, a solvent/anti-solvent system is often effective. Dissolve the oil in a good solvent (e.g., a small amount of warm ethanol or ethyl acetate) and then slowly add an anti-solvent (e.g., water, hexane, or pentane) dropwise until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

  • Column Chromatography: If recrystallization proves difficult, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be fine-tuned based on TLC analysis. For instance, a 10-30% ethyl acetate/hexane gradient is often effective for separating thiourea derivatives from less polar starting materials and more polar byproducts.

Q2: After purification by column chromatography, I still see a persistent impurity in my NMR spectrum. What could it be and how do I remove it?

A2: A persistent impurity often indicates a byproduct with similar polarity to your desired product.

  • Identify the Impurity:

    • Re-examine the Synthesis: Review the reaction scheme for potential side products. For instance, if carbon disulfide was used in the synthesis of the isothiocyanate precursor, residual dithiocarbamate salts could be a possibility.[1]

    • Mass Spectrometry (MS): Obtain a mass spectrum of the impure sample to get the molecular weight of the impurity. This can provide crucial clues to its identity.

  • Removal Strategies:

    • Acid-Base Wash: If the impurity has a basic or acidic functional group that your product lacks, an acid-base wash of the organic solution before final work-up can be effective. For example, if unreacted 2-methoxy-5-methylaniline is present, a dilute HCl wash will protonate the amine, making it water-soluble and easily removed in the aqueous phase.

    • Optimized Chromatography: If the impurity is neutral, you may need to optimize your chromatography conditions.

      • Change the Solvent System: Try a different solvent system, for example, dichloromethane/methanol, which can offer different selectivity compared to ethyl acetate/hexane.

      • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful tool. Reversed-phase HPLC (RP-HPLC) is commonly used for purifying thiourea derivatives.[5][6]

Q3: My yield is very low after recrystallization. How can I improve it?

A3: Low yield during recrystallization is often due to the product having significant solubility in the chosen solvent even at low temperatures, or using an excessive amount of solvent.

  • Optimize the Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.

  • Consider a Different Purification Technique: If optimizing the recrystallization doesn't significantly improve the yield, it might be that the crude product contains a large proportion of impurities. In this case, it's better to first purify by column chromatography to remove the bulk of the impurities and then perform a final recrystallization on the enriched product.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials, select the most promising solvent or solvent/anti-solvent system. For this compound, an ethanol/water or ethyl acetate/hexane system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.

    • Solvent/Anti-Solvent: While the solution of the compound in the primary solvent is still warm, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the appropriate mobile phase by running thin-layer chromatography (TLC) on the crude material. Aim for an Rf value of 0.2-0.3 for the desired product. A starting point could be 20% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

IV. Data Presentation

Purification Method Typical Purity (by NMR) Typical Yield Advantages Disadvantages
Recrystallization>98%50-80%Scalable, cost-effectiveCan be time-consuming to optimize, may not remove all impurities
Column Chromatography>99%70-95%High resolution, versatileRequires more solvent, less scalable than recrystallization
Preparative HPLC>99.5%60-90%Highest purity achievableExpensive, requires specialized equipment

V. Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Initial Attempt ColumnChrom Column Chromatography Crude->ColumnChrom Direct Purification PureProduct Pure Product (>98%) Recrystallization->PureProduct Successful ImpureFraction Impure Fraction Recrystallization->ImpureFraction Persistent Impurities ColumnChrom->PureProduct Successful ColumnChrom->ImpureFraction Co-eluting Impurities PrepHPLC Preparative HPLC PrepHPLC->PureProduct Final Product ImpureFraction->ColumnChrom Further Purification ImpureFraction->PrepHPLC High Purity Needed

Caption: Purification workflow for this compound.

VI. References

  • BenchChem. (2025). Application Note: HPLC Purification of Thiourea Derivatives. Retrieved from

  • SciSpace. (n.d.). Synthesis and characterization of thiourea. Retrieved from

  • ResearchGate. (n.d.). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. Retrieved from

  • ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Retrieved from

  • CrystEngComm (RSC Publishing). (n.d.). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. Retrieved from

  • MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from

  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from

  • PMC - NIH. (n.d.). Chromatography‐Free Multicomponent Synthesis of Thioureas Enabled by Aqueous Solution of Elemental Sulfur. Retrieved from

  • PMC - PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from

  • ResearchGate. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF. Retrieved from

  • MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from

  • ResearchGate. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Retrieved from

  • ResearchGate. (n.d.). Chromatograms of the thiourea dioxide solution sampled at different times. Retrieved from

  • Google Patents. (n.d.). Thiourea preparation method. Retrieved from

  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved from

  • BLDpharm. (n.d.). 88686-29-7|1-(2-Methoxy-5-methylphenyl)thiourea. Retrieved from

  • (n.d.). This compound, 95% Purity, C9H12N2OS, 1 gram. Retrieved from

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from

  • Google Patents. (n.d.). CN105418537A - Synthetic method of 2-methoxy phenothiazine. Retrieved from

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from

  • PMC - NIH. (n.d.). 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from

  • (2025). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from

  • (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from

  • Google Patents. (n.d.). CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl) phenyl acetamide. Retrieved from

  • Benchchem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol. Retrieved from

  • NIST WebBook. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from

  • NIST WebBook. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from

Sources

"2-Methoxy-5-methylphenylthiourea" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability and Degradation

Welcome to the technical support center for 2-Methoxy-5-methylphenylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound and to troubleshoot potential issues encountered during its handling and use in experimental settings. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry and analytical best practices to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its constituent functional groups: the thiourea moiety and the substituted phenyl ring. The thiourea group is susceptible to oxidation, which can lead to the formation of various byproducts.[1] The molecule as a whole may also be sensitive to hydrolysis under certain pH conditions, as well as degradation from exposure to light (photodegradation) and elevated temperatures (thermal degradation).[2][3][4]

Q2: How should I properly store solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen.[5] The vial should be kept in a cool, dark, and dry place. These precautions minimize exposure to oxygen, light, and moisture, which are key factors in degradation.

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: For optimal stability in solution, it is advisable to prepare solutions fresh before each experiment using high-purity, degassed solvents.[5] If short-term storage is necessary, store stock solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation.[6] To prevent oxidative degradation, especially for longer-term storage, consider purging the solvent with an inert gas like nitrogen or argon before dissolution.[6] The choice of solvent is also critical; ensure the compound is fully soluble and that the solvent is free of impurities that could catalyze degradation.

Q4: What are the visible signs of degradation of this compound?

A4: Visual signs of degradation in the solid compound can include a change in color, such as yellowing or browning, and a change in the physical state, such as clumping or melting.[5] In solution, degradation may be indicated by the appearance of a precipitate, a change in color, or the development of an unusual odor. However, significant degradation can occur without any visible changes, making analytical monitoring essential.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments with this compound.

Q1: I'm observing unexpected peaks in the HPLC chromatogram of a freshly prepared solution. What could be the cause?

A1: The appearance of extraneous peaks in your HPLC analysis of a freshly prepared solution can be attributed to several factors:

  • Solvent Impurities: The solvent used for dissolution may contain impurities that are being detected.

  • Degradation upon Dissolution: The compound may be degrading upon contact with the solvent, especially if the solvent is not degassed or contains reactive species.

  • Contaminated Glassware: Residual contaminants on your glassware could be reacting with the compound or showing up in the analysis.

  • Co-eluting Impurities: The unexpected peaks may be impurities from the synthesis of the compound that were not previously detected.

Troubleshooting Steps:

  • Analyze a Solvent Blank: Run a sample of the pure solvent through the HPLC to check for any inherent impurities.

  • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents and ensure they are properly degassed before use.

  • Ensure Glassware is Clean: Use meticulously clean glassware for all solution preparations.

  • Prepare Solutions Fresh: Prepare your solutions immediately before use to minimize the time for potential degradation to occur.

  • Vary HPLC Method: Adjust the mobile phase composition or gradient to see if the unknown peaks can be resolved from the main compound peak.

Q2: The biological activity of my compound seems to be inconsistent between experiments. Could this be a stability issue?

A2: Yes, inconsistent biological activity is a common consequence of compound degradation. If this compound degrades, the concentration of the active compound will be lower than expected, leading to variable results.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Before each experiment, confirm the identity and purity of your compound using an appropriate analytical technique like HPLC or LC-MS.

  • Implement Strict Storage Protocols: Adhere to the recommended storage conditions for both the solid compound and its solutions.

  • Prepare Fresh Solutions: As a best practice, always use freshly prepared solutions for biological assays.

  • Perform a Time-Course Experiment: Analyze the stability of the compound in your assay medium over the duration of the experiment to check for degradation under assay conditions.

Q3: My solid compound has changed color. Is it still usable?

A3: A change in color is a strong indicator of degradation, likely due to oxidation.[5] While the compound may still contain some of the desired material, it is no longer pure. Using a degraded compound can lead to inaccurate and unreliable experimental results.

Recommendation: It is highly recommended to use a fresh, pure sample of the compound for your experiments. If this is not possible, the purity of the discolored compound must be determined quantitatively before use.

Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for identifying the likely degradation products of a drug substance and for developing stability-indicating analytical methods.[2][3] This section provides a detailed protocol for conducting a forced degradation study on this compound.

Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • Incubate the mixture at 60°C for 24 hours.

      • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • Incubate the mixture at 60°C for 24 hours.

      • At various time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the mixture at room temperature for 24 hours.

      • At various time points, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation:

      • Place a sample of the solid compound in a 60°C oven for 48 hours.

      • Also, heat a solution of the compound in methanol at 60°C for 48 hours.

      • Analyze the stressed samples by dissolving the solid in methanol and diluting the solution for HPLC analysis.

    • Photodegradation:

      • Expose a solution of the compound in methanol to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

      • Analyze the sample by HPLC.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Potential Degradation Products

Based on the known chemistry of thiourea and its derivatives, the following are potential degradation products of this compound under forced degradation conditions.

Stress ConditionPotential Degradation ProductStructure
Oxidation 2-Methoxy-5-methylphenylurea![2-Methoxy-5-methylphenylurea]([Link]
Oxidation Bis(2-methoxy-5-methylphenylcarbamimidoyl) disulfide![Bis(2-methoxy-5-methylphenylcarbamimidoyl) disulfide]([Link]
Hydrolysis 2-Methoxy-5-methylaniline![2-Methoxy-5-methylaniline]([Link]
Hydrolysis Thiocyanic acid![Thiocyanic acid]([Link]

Note: The structures are represented by their chemical formulas for illustrative purposes.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the potential degradation pathways and the experimental workflow for the forced degradation study.

A This compound B Oxidation (e.g., H₂O₂) A->B C Hydrolysis (Acid/Base) A->C D 2-Methoxy-5-methylphenylurea B->D E Disulfide derivatives B->E F 2-Methoxy-5-methylaniline C->F G Thiocyanic acid C->G

Caption: Potential degradation pathways of this compound.

start Start: this compound (1 mg/mL stock solution) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (60°C) stress->thermal photo Photodegradation (UV light) stress->photo neutralize Neutralize (for Hydrolysis samples) acid->neutralize base->neutralize analyze Analyze by HPLC/LC-MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradation Products analyze->end

Caption: Experimental workflow for a forced degradation study.

References

  • Technical Support Center: Stability Studies of Thiourea Derivatives in Solution - Benchchem. (n.d.).
  • Synthesis and antimicrobial activities of substituted phenylthioureas - JOCPR. (n.d.).
  • REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA - IJCRT.org. (n.d.).
  • (PDF) Oxidation of Thiourea and Substituted Thioureas - ResearchGate. (n.d.).
  • Thiourea Method number: PV2059 Target Concentration: 60 µg/m3 (arbitrary). There is no OSHA permissible exposure level (PEL) or. (n.d.).
  • Oxidation and Decomposition Kinetics of Thiourea Oxides - ACS Publications. (n.d.).
  • Oxidation and Decomposition Kinetics of Thiourea Oxides - ResearchGate. (n.d.).
  • A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives - Benchchem. (n.d.).
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. (n.d.).
  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Publishing. (n.d.).
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - NIH. (n.d.).
  • Determination of thiourea in the lower mg/L and in the µg/L range by polarography and cathodic stripping voltammetry - Metrohm. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Ozonolysis - Wikipedia. (n.d.).
  • (PDF) Thiourea Degradation in Aqueous Solutions via Ozonation - ResearchGate. (n.d.).
  • Novel desulphurization of thiourea derivatives by alkaline autoxidation - Semantic Scholar. (n.d.).
  • Stability problems of 2-Methoxy-3,4,5-trimethylphenol under experimental conditions - Benchchem. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.).
  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • 83485-33-0|2-Methoxy-5-methylthiophenol|BLD Pharm. (n.d.).
  • 88686-29-7|1-(2-Methoxy-5-methylphenyl)thiourea - BLDpharm. (n.d.).
  • 2-Methoxy-5-methylphenol - the NIST WebBook. (n.d.).
  • 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem. (n.d.).
  • 2-Methoxy-5-nitrophenol | 636-93-1 - ChemicalBook. (n.d.).
  • Lifitegrast Degradation: Products and Pathways - PMC - NIH. (n.d.).

Sources

Technical Support Center: Optimizing "2-Methoxy-5-methylphenylthiourea" Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of "2-Methoxy-5-methylphenylthiourea" in bioassay development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when I encounter solubility issues with this compound?

When working with a novel or poorly characterized compound like this compound, a systematic approach to solubility testing is crucial. The initial goal is to find a suitable solvent for preparing a high-concentration stock solution, which can then be diluted into your aqueous assay buffer.

Expert Insight: The chemical structure of this compound, a thiourea derivative, suggests it is likely to have low aqueous solubility due to its aromatic ring and non-polar nature. Therefore, starting with organic solvents is a logical first step.

Recommended Initial Solubility Screen:

SolventPolarity IndexGeneral ObservationsRecommended Starting Concentration
Water 9.0Expected to be poorly soluble.Test up to 1 mg/mL
Ethanol (EtOH) 5.2Moderate polarity, may offer some solubility.10 mg/mL
Methanol (MeOH) 6.6Similar to ethanol, useful for comparison.10 mg/mL
Dimethyl Sulfoxide (DMSO) 7.2A powerful, aprotic solvent; often the first choice for difficult compounds.[1]10-50 mg/mL (up to 10 mM or higher)
Dimethylformamide (DMF) 6.4Another strong, aprotic solvent, alternative to DMSO.10-50 mg/mL
Q2: I've selected DMSO as my primary solvent. What is a reliable protocol for preparing a stock solution?

Preparing a stable, high-concentration stock solution is a critical first step. The following protocol outlines a best-practice approach.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-weigh the Compound: Accurately weigh 1-2 mg of this compound (Molecular Weight: 196.27 g/mol ) into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation Example: For 1 mg of compound: (0.001 g / 196.27 g/mol ) / 0.010 mol/L = 0.000509 L or 509 µL of DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C in a water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure there are no visible particulates. If particulates remain, sonication for 5-10 minutes can be attempted.

  • Sterile Filtration (Optional but Recommended): If the stock solution is to be used in cell-based assays, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Troubleshooting Guide

Scenario 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the compound in the aqueous environment.

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Buffer step1 Is the final DMSO concentration < 1%? start->step1 step2 Increase final DMSO concentration incrementally (e.g., 0.1%, 0.25%, 0.5%, 1%). step1->step2 Yes step5 Run a vehicle control to assess solvent toxicity at the new concentration. step1->step5 No step3 Is precipitation still observed? step2->step3 step4 Consider alternative co-solvents (e.g., Ethanol, DMF) or solubility enhancers. step3->step4 Yes step3->step5 No success Proceed with Assay step4->success step5->success

Caption: Workflow for addressing compound precipitation.

Expert Explanation:

The key is to find a balance between maintaining solubility and minimizing the potential for solvent-induced artifacts in your bioassay. DMSO is known to have biological effects at higher concentrations, so it's crucial to keep its final concentration as low as possible, typically below 0.5% for most cell-based assays.

Protocol 2: Determining the Optimal Final DMSO Concentration

  • Prepare Serial Dilutions: In your aqueous assay buffer, prepare a series of dilutions of your DMSO stock to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Incubate: Incubate these solutions under the same conditions as your planned bioassay (e.g., 37°C for 1 hour).

  • Visual and Spectroscopic Analysis:

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

    • For a more quantitative measure, read the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates light scattering due to precipitate formation.

  • Select the Lowest Concentration: The optimal final DMSO concentration is the lowest one that shows no evidence of precipitation.

  • Vehicle Control: Always include a vehicle control (assay buffer with the selected final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Scenario 2: I've optimized the co-solvent concentration, but I still observe poor solubility or I'm concerned about solvent toxicity. What are my other options?

If co-solvents alone are insufficient or undesirable, several other techniques can be employed to enhance the solubility of poorly soluble drugs and compounds.[2][3][4]

Alternative Solubility Enhancement Techniques:

TechniqueMechanism of ActionKey Considerations
pH Adjustment If the compound has ionizable groups, altering the pH of the buffer can increase its charge and, consequently, its solubility.The pKa of this compound would need to be determined. The pH must be compatible with the assay system.
Use of Surfactants Surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3][5]Surfactants can interfere with some assays and may have their own biological effects. A careful dose-response analysis is needed.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment.The size of the cyclodextrin (α, β, or γ) must be appropriate for the size of the guest molecule.
Particle Size Reduction Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[2][3][5][6]This requires specialized equipment and is more common in later-stage drug development.

Decision-Making Flowchart for Advanced Solubility Enhancement:

start Co-solvent optimization is insufficient step1 Does the compound have ionizable groups? start->step1 step2 Attempt pH modification within assay-compatible range. step1->step2 Yes step3 Is the assay sensitive to detergents? step1->step3 No/Unknown step4 Test complexation with cyclodextrins. step3->step4 Yes step5 Evaluate the use of low concentrations of non-ionic surfactants. step3->step5 No

Caption: Selecting an advanced solubility enhancement method.

This technical guide provides a foundational framework for addressing the solubility of this compound. Remember that each compound and assay system is unique, and empirical testing is essential for success.

References

  • Kakran, M., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4543. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Pawar, P., & Kumar, A. (2019). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 2(4), 1-8. [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Methoxy-5-methylphenylthiourea. This document provides in-depth troubleshooting advice and frequently asked questions to address common and nuanced challenges encountered during its synthesis, with a focus on identifying and mitigating side reactions. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

I. Understanding the Core Synthesis and Potential Pitfalls

The primary route to synthesizing this compound involves the reaction of 2-Methoxy-5-methylphenyl isothiocyanate with ammonia. However, the overall synthesis often starts from 2-Methoxy-5-methylaniline, which is first converted to the isothiocyanate intermediate. Side reactions can occur at both stages of this process. The electron-donating nature of the methoxy and methyl groups on the aromatic ring makes 2-Methoxy-5-methylaniline a relatively reactive nucleophile, which can influence the reaction pathways and the profile of potential byproducts.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on common experimental observations.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the stability of the isothiocyanate intermediate and the reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degradation of 2-Methoxy-5-methylphenyl isothiocyanate Isothiocyanates can be sensitive to moisture and heat, leading to decomposition. The presence of electron-donating groups might affect the stability of the isothiocyanate.Use freshly prepared or purified 2-Methoxy-5-methylphenyl isothiocyanate for the reaction. If preparing it in situ from 2-Methoxy-5-methylaniline and a thiocarbonylating agent (e.g., thiophosgene or carbon disulfide), proceed immediately to the next step without isolating the intermediate. Store the isothiocyanate, if isolated, under an inert atmosphere at low temperatures (2-8°C), protected from light.[1]
Incomplete formation of the isothiocyanate intermediate If you are preparing the isothiocyanate from 2-Methoxy-5-methylaniline, the conversion might be incomplete.Monitor the formation of the isothiocyanate by TLC or GC-MS. Ensure stoichiometric amounts of reagents and adequate reaction time.
Suboptimal reaction conditions for thiourea formation The reaction between the isothiocyanate and ammonia (or an amine) is generally efficient, but temperature and solvent can play a role.Optimize the reaction temperature. While many thiourea formations proceed well at room temperature, gentle heating might be necessary. Screen different solvents; aprotic solvents like THF, acetone, or acetonitrile are commonly used.[1]
Formation of Symmetrical Diarylthiourea If synthesizing an unsymmetrical thiourea and the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.

Question 2: I'm observing an unexpected, major byproduct in my crude NMR/LC-MS. What could it be?

Answer:

The presence of significant byproducts often points to side reactions involving the starting materials or intermediates. For the synthesis of this compound, a likely culprit is the formation of N,N'-bis(2-methoxy-5-methylphenyl)thiourea.

Primary Suspect: N,N'-bis(2-methoxy-5-methylphenyl)thiourea

  • Formation Mechanism: This symmetrical thiourea forms when the 2-Methoxy-5-methylphenyl isothiocyanate intermediate reacts with unreacted 2-Methoxy-5-methylaniline instead of the intended amine. Given that 2-Methoxy-5-methylaniline is an electron-rich and therefore a good nucleophile, this reaction can be quite favorable.

  • How to Identify: This byproduct will have a molecular weight corresponding to two units of 2-methoxy-5-methylaniline joined by a thiocarbonyl group. Its NMR spectrum will show signals for the 2-methoxy-5-methylphenyl group, but with a different integration and chemical shift compared to the starting amine.

  • Prevention:

    • Two-Step, One-Pot Synthesis: When preparing the isothiocyanate from 2-Methoxy-5-methylaniline, ensure the complete consumption of the aniline before adding the second amine. This can be monitored by TLC.

    • Careful Stoichiometry: Use a slight excess of the thiocarbonylating agent (e.g., thiophosgene) to ensure all the aniline reacts. However, be mindful that excess thiophosgene is toxic and must be quenched properly.

Question 3: My final product is difficult to purify. What strategies can I employ?

Answer:

Purification of substituted phenylthioureas can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

Purification Protocols:

Method Description Best For
Recrystallization Thioureas are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water, acetone) can be highly effective for removing impurities.Removing minor impurities and obtaining a highly pure product.
Column Chromatography Silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) can separate the desired product from byproducts and starting materials.Separating mixtures with components of different polarities.
Acid-Base Extraction If unreacted 2-Methoxy-5-methylaniline is present, an acidic wash (e.g., with dilute HCl) can protonate the amine, making it water-soluble and allowing for its removal from the organic layer containing the thiourea product.Removing basic impurities like unreacted anilines.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the 2-Methoxy-5-methylphenyl isothiocyanate intermediate?

The reaction of 2-Methoxy-5-methylaniline with thiophosgene is a common and efficient method.[2] However, thiophosgene is highly toxic and requires careful handling. A safer alternative is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3] Mechanochemical methods have also been shown to be effective for the synthesis of isothiocyanates from anilines and carbon disulfide.[3]

Q2: Can the methoxy group on the phenyl ring participate in any side reactions?

While the methoxy group is generally stable under the conditions used for thiourea synthesis, strong acidic conditions or high temperatures could potentially lead to ether cleavage. However, this is not a commonly reported side reaction in this context. The primary influence of the methoxy group is electronic, increasing the nucleophilicity of the aniline nitrogen.

Q3: Are there any potential intramolecular cyclization reactions to be aware of?

For some substituted thioureas, intramolecular cyclization can occur, especially if there are other reactive functional groups in proximity.[4] In the case of this compound, the methoxy group is at the ortho position. While less common, under certain conditions (e.g., in the presence of a strong acid or Lewis acid), cyclization involving the methoxy group or the aromatic ring could be a possibility, leading to heterocyclic byproducts. Monitoring the reaction for the formation of unexpected products by LC-MS is advisable.

Q4: How does the nucleophilicity of 2-Methoxy-5-methylaniline affect the synthesis?

The methoxy and methyl groups are electron-donating, which increases the electron density on the nitrogen atom of the aniline. This makes 2-Methoxy-5-methylaniline a relatively strong nucleophile compared to unsubstituted aniline or anilines with electron-withdrawing groups.[5] This enhanced nucleophilicity is beneficial for its reaction with thiocarbonylating agents. However, as mentioned in the troubleshooting guide, it also increases the likelihood of forming the symmetrical N,N'-bis(2-methoxy-5-methylphenyl)thiourea byproduct if the reaction is not carefully controlled.

IV. Experimental Workflow and Data Visualization

Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic cluster_outcome Desired Outcome A 2-Methoxy-5-methylaniline C 2-Methoxy-5-methylphenyl isothiocyanate (Intermediate) A->C Step 1 B Thiocarbonylating Agent (e.g., CS2 or Thiophosgene) B->C E Crude this compound C->E Step 2 D Ammonia D->E F Low Yield? E->F G Unexpected Byproduct? E->G H Purification Issues? E->H I Check Isothiocyanate Stability & Reaction Conditions F->I Yes J Identify Byproduct (e.g., Symmetrical Thiourea) G->J Yes K Optimize Purification (Recrystallization, Chromatography) H->K Yes L Pure this compound I->L J->L K->L

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

Mechanism of a Key Side Reaction

G cluster_reactants Reactants cluster_product Side Product A 2-Methoxy-5-methylphenyl isothiocyanate C N,N'-bis(2-methoxy-5-methylphenyl)thiourea A->C Nucleophilic Attack B 2-Methoxy-5-methylaniline (Unreacted) B->C

Caption: Formation of the symmetrical thiourea side product.

V. References

  • BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.

  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate.

  • Uglješ, M., & Stilinović, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849.

  • Rosli, M. M., Karthikeyan, M. S., Fun, H.-K., Razak, I. A., Patil, P. S., Holla, B. S., & Dharmaprakash, S. M. (2006). N-(2-Methoxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5692–o5693.

  • BenchChem. (2025). An In-depth Technical Guide on the Safety and Handling of N-substituted Phenylthioureas, with a focus on N-(1-methylpropyl)-N'-phenyl-thiourea Analogs.

  • Ye, S., Wu, J., & Wu, J. (2014). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 19(12), 20456–20474.

  • ResearchGate. (n.d.). Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas.

  • Pino-González, M. S., & Griesbeck, A. G. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. The Journal of Organic Chemistry, 88(13), 9037–9042.

  • Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803–820.

  • Liu, B. (2016). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DCU.

  • Oakwood Chemical. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate.

  • Digital Commons @ IWU. (1989). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides.

  • PubMed. (1997). A simple and rapid procedure for the purification of synthetic polypeptides by a combination of affinity chromatography and methionine chemistry.

  • Beilstein Journals. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.

  • ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization.

  • ResearchGate. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones.

  • MDPI. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines.

  • MDPI. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.

  • ResearchGate. (n.d.). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O.

  • National Center for Biotechnology Information. (n.d.). Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling.

  • MDPI. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides.

  • Cold Spring Harbor Laboratory Press. (2020). Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography.

  • Google Patents. (n.d.). Green synthesis method of thiourea derivative.

  • NIST. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate.

  • GE Healthcare. (n.d.). Recombinant Protein Purification.

  • The Hebrew University of Jerusalem. (n.d.). Purification Protocols.

  • Google Patents. (n.d.). Improved process for the synthesis and methanolysis of ammonia borane and borazine.

  • Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.

Sources

Overcoming poor reproducibility in "2-Methoxy-5-methylphenylthiourea" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methoxy-5-methylphenylthiourea

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with reproducibility, yield, and purity in their experiments. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and validate your results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of this compound and related N-aryl thioureas.

Q1: What is the most reliable method for synthesizing this compound?

The most common and generally high-yielding method is the reaction of an isothiocyanate with a primary amine.[1] For this specific target, the reaction would be between 2-methoxy-5-methylaniline and a suitable thiocarbonyl transfer reagent or an isothiocyanate precursor. An alternative, useful when the corresponding isothiocyanate is unavailable, involves the reaction of 2-methoxy-5-methylaniline with carbon disulfide (CS₂), often in the presence of a base.[2][3]

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields in this synthesis typically stem from three core issues:

  • Reagent Instability: Isothiocyanates can be sensitive to moisture and degrade over time. The starting amine, 2-methoxy-5-methylaniline, can oxidize if not stored properly.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can lead to incomplete conversion or the formation of side products.

  • Workup and Purification Losses: The product may be partially soluble in the aqueous layer during extraction, or losses may occur during chromatography or recrystallization.[4]

Q3: I'm observing an unexpected byproduct with a similar mass in my analysis. What could it be?

A common byproduct in unsymmetrical thiourea synthesis is the corresponding symmetrical thiourea , in this case, N,N'-bis(2-methoxy-5-methylphenyl)thiourea. This occurs if the in-situ generated isothiocyanate reacts with another molecule of the starting amine instead of the intended second component.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize this.

Q4: My final product is difficult to crystallize and appears as an oil. How can I induce crystallization?

Oiling out during crystallization is common for compounds with moderate polarity and conformational flexibility. To induce crystallization:

  • Solvent System: Ensure you are using an appropriate solvent system. A common technique is to dissolve the compound in a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity appears, then allow it to stand.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

Part 2: In-Depth Troubleshooting Guide

Issue 1: Low or No Product Formation

Low conversion is a frequent source of poor reproducibility. The following decision tree and detailed explanations will help you diagnose the root cause.

G start Low or No Yield Observed reagents 1. Verify Reagent Integrity start->reagents Start Here conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK solution Problem Solved / Yield Improved reagents->solution Reagents Degraded (Use fresh/purified) workup 3. Evaluate Workup & Isolation conditions->workup Conditions OK conditions->solution Conditions Suboptimal (Adjust Temp/Time/Solvent) workup->solution Losses Identified (Modify Protocol)

Caption: A decision tree for troubleshooting low reaction yields.

1.1 Causality: Reagent Integrity

  • 2-Methoxy-5-methylaniline (Starting Amine): Aromatic amines are susceptible to air oxidation, which can manifest as a darkening of the material from a colorless/pale yellow solid or liquid to a brown or black tar. Oxidized amines are less nucleophilic and introduce impurities.

    • Self-Validation: Before use, check the amine's appearance. If significantly discolored, purify it via distillation or column chromatography. An NMR spectrum should confirm the structure and absence of significant impurities.

  • Isothiocyanate Source (e.g., Thiophosgene, CS₂, etc.): Thiophosgene is highly toxic and moisture-sensitive, hydrolyzing to carbonyl sulfide and HCl. Carbon disulfide is volatile and flammable. Isothiocyanates, if used directly, can hydrolyze back to the parent amine or polymerize upon prolonged storage.

    • Self-Validation: Use freshly opened bottles of reagents whenever possible. Thiophosgene derivatives or isothiocyanates should be handled under an inert atmosphere (Nitrogen or Argon).

1.2 Causality: Reaction Conditions

The reaction between an amine and an isothiocyanate is typically fast and exothermic. However, the electron-donating groups on 2-methoxy-5-methylaniline can influence reactivity.

ParameterCommon IssueRecommended Action & Rationale
Temperature Too low: slow reaction. Too high: side reactions (e.g., desulfurization, byproduct formation).Start the reaction at 0 °C and allow it to warm to room temperature. The initial cooling helps manage any exotherm. Monitor by TLC; gentle heating (40-50 °C) can be applied if the reaction stalls.[5]
Solvent Incorrect polarity or reactivity.Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are preferred as they solubilize the reactants without interfering. Protic solvents (e.g., ethanol) can potentially compete as nucleophiles.
Stoichiometry Excess amine can lead to symmetrical thiourea formation.Use a slight excess (1.05-1.1 equivalents) of the isothiocyanate or its precursor to ensure the complete consumption of the more valuable amine.
Issue 2: Persistent Impurities in the Final Product

Even with good conversion, purity can be a major hurdle. Identifying the source of impurities is key to eliminating them.

2.1 Identification of Common Impurities

ImpurityIdentification MethodMechanistic OriginMitigation Strategy
Unreacted Amine TLC (stains with ninhydrin), ¹H NMR (characteristic aromatic and amine protons).Incomplete reaction.Increase reaction time, gently heat, or use a slight excess of the isothiocyanate component.
Symmetrical Thiourea Mass Spec (M+H peak corresponding to C₁₇H₂₀N₂O₂S₂), ¹H NMR (single set of signals for the aromatic moiety).Reaction of the in-situ formed isothiocyanate with the starting amine.[1]Use a two-step, one-pot method where the isothiocyanate is fully formed before adding the second amine (if making an unsymmetrical thiourea). For symmetrical thioureas, this is the desired product.
Degradation Products Multiple unexpected peaks in LC-MS and NMR.Can arise from unstable intermediates, especially in the carbon disulfide route where dithiocarbamates can decompose.[1]Run the reaction under an inert atmosphere. Ensure reagents are pure and solvents are dry.

Part 3: Validated Experimental Protocols

These protocols include self-validating checkpoints to ensure reproducibility.

Protocol 1: Synthesis of this compound via Isothiocyanate Reaction

This protocol assumes the use of a stable isothiocyanate reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents 1. Purify Amine (if needed) setup 2. Assemble Dry Glassware under N2 reagents->setup addition 3. Dissolve Amine Add Isothiocyanate @ 0°C setup->addition monitor 4. Monitor by TLC (Warm to RT) addition->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Recrystallization or Chromatography workup->purify characterize 7. Characterize Product (NMR, MS, MP) purify->characterize

Caption: Step-by-step workflow for the synthesis and purification.

Materials & Reagents:

  • 2-Methoxy-5-methylaniline (1.0 eq)

  • Ammonium thiocyanate (1.2 eq) or a suitable isothiocyanate

  • Benzoyl chloride (1.1 eq)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of Isothiocyanate (In-Situ):

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add ammonium thiocyanate (1.2 eq) and anhydrous acetone.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise over 15 minutes. The solution will turn cloudy.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This forms the benzoyl isothiocyanate intermediate.

  • Thiourea Formation:

    • In a separate flask, dissolve 2-methoxy-5-methylaniline (1.0 eq) in anhydrous acetone.

    • Add the amine solution dropwise to the isothiocyanate mixture at room temperature.

    • VALIDATION CHECKPOINT: Monitor the reaction using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The spot corresponding to the starting amine should be consumed over 1-3 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as judged by TLC), remove the acetone under reduced pressure (rotary evaporation).

    • Redissolve the resulting residue in DCM.

    • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The bicarbonate wash removes any acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude solid can typically be purified by recrystallization.

    • Protocol: Dissolve the crude product in a minimum amount of hot ethyl acetate. Slowly add hexane until the solution becomes faintly cloudy. Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Characterization:

    • VALIDATION CHECKPOINT: Obtain a melting point. A sharp melting point is indicative of high purity.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR will show singlets for the methoxy and methyl groups, distinct aromatic protons, and broad singlets for the N-H protons.

References

  • Stavroulias, S. et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. Available at: [Link]

  • Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]

  • Nagy, J. et al. (2020). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. ResearchGate. Available at: [Link]

  • Google Patents. (2013). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same. Google Patents.
  • Wang, Y. et al. (2019). Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]

  • Biblioteka Nauki. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki. Available at: [Link]

Sources

"2-Methoxy-5-methylphenylthiourea" impurity profiling and removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals on Impurity Profiling and Removal

Welcome to the technical support center for 2-Methoxy-5-methylphenylthiourea. This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, analysis, and purification of this compound. Our goal is to equip you with the expertise and practical solutions needed to ensure the highest purity and quality in your research and development endeavors.

Section 1: Synthesis and Common Impurities (FAQs)

This section addresses fundamental questions about the synthesis of this compound and the origins of common impurities. Understanding the synthetic pathway is the first step in predicting and controlling unwanted by-products.

Q1: What is a common synthetic route for this compound, and what impurities can be expected?

A common and efficient method for synthesizing aryl thioureas is the reaction of the corresponding aniline with a source of thiocyanate. For this compound, this involves reacting 2-methoxy-5-methylaniline with an isothiocyanate reagent or a salt like ammonium thiocyanate under acidic conditions.

Expected Impurities:

  • Unreacted Starting Materials: Residual 2-methoxy-5-methylaniline.

  • Reagent-Related Impurities: Excess thiocyanate salts or by-products from the isothiocyanate reagent.

  • Side-Reaction Products: Dimerization products or compounds formed from competing reaction pathways. For instance, the formation of N,N'-disubstituted thioureas can occur under certain conditions.

  • Degradation Products: The thiourea moiety can be susceptible to hydrolysis or oxidation, especially under harsh work-up or storage conditions, potentially leading to the corresponding urea or other degradation products.

The control of impurities is a critical aspect of drug development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH)[1].

Q2: My synthesis resulted in a colored product, but this compound should be white. What could be the cause?

The presence of color often indicates trace-level impurities, which can arise from several sources:

  • Oxidation: The starting aniline (2-methoxy-5-methylaniline) is prone to air oxidation, which can form highly colored quinone-imine type structures. Ensuring an inert atmosphere (e.g., nitrogen or argon) during synthesis can mitigate this.

  • Residual Catalysts or Metals: If any metal catalysts were used in the synthesis of the starting materials, trace amounts could remain and form colored complexes[2].

  • Highly Conjugated By-products: Side reactions can sometimes lead to the formation of extended π-systems that absorb visible light.

A decolorization step, such as treatment with activated charcoal during recrystallization, is often effective at removing these types of impurities[3].

Section 2: Troubleshooting Impurity Profiling

Effective impurity profiling is essential for process development and regulatory compliance.[4] This section provides troubleshooting guidance for the analytical techniques used to detect, identify, and quantify impurities.

Q3: I am developing an HPLC method to analyze my sample. What is a good starting point for column and mobile phase selection?

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis due to its high resolving power.[2] For a moderately nonpolar compound like this compound, a reversed-phase (RP) method is the logical choice.

Recommended Starting HPLC Method Parameters

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 5 µm The C18 stationary phase provides excellent retention for moderately nonpolar analytes. This is a versatile, widely used column chemistry.[5]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water An acidified mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Formic acid is preferred for LC-MS compatibility.[6]
Mobile Phase B Acetonitrile (MeCN) Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.
Elution Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B to elute the main compound and any more nonpolar impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.

| Detection | UV/Vis Diode Array Detector (DAD) at ~240-254 nm | The aromatic rings in the molecule will have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths and assessing peak purity. |

This method can be optimized by adjusting the gradient slope, pH of the mobile phase, and temperature to achieve the best separation of all components.[7]

Q4: My HPLC chromatogram shows broad or tailing peaks. How can I improve the peak shape?

Poor peak shape can compromise resolution and quantification. The table below outlines common causes and solutions.

Troubleshooting Poor HPLC Peak Shape

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte. - Lower the mobile phase pH (e.g., to pH 3) to protonate silanols and reduce interaction.- Use a column with end-capping or a different stationary phase.- Add a competing base like triethylamine (TEA) to the mobile phase in small amounts (0.1%).
Column Overload: Injecting too much sample. - Dilute the sample and reinject. The peak area should decrease linearly with dilution.
Peak Fronting Sample Solvent Effects: The sample is dissolved in a solvent much stronger than the mobile phase. - Dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Broad Peaks Low Column Efficiency / Column Aging: The column may be degraded or contaminated. - Flush the column with a strong solvent.- Reverse the column direction and flush.- Replace the column if performance does not improve.

| | Extra-Column Volume: Excessive tubing length between the injector, column, and detector. | - Use shorter, narrower-bore tubing where possible. |

Q5: How can I identify an unknown peak in my chromatogram?

Identifying unknown impurities is a critical step in process chemistry and safety assessment. A combination of techniques is often required.[8]

The workflow below illustrates a typical strategy for impurity identification.

Impurity Identification Workflow Diagram.

Workflow Explanation:

  • Initial HPLC Analysis: Run your sample using a validated HPLC method to separate the main component from impurities.[1]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS). The MS will provide the molecular weight of the unknown peak, which is a critical piece of information.[8]

  • Hypothesize Structure: Based on the molecular weight and knowledge of the synthetic route, you can often propose a likely structure for the impurity (e.g., a dimer would have double the molecular weight).

  • Isolation and NMR: For unambiguous structure confirmation, the impurity must be isolated, typically via preparative HPLC or flash chromatography.[4] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing for definitive identification.[8]

Section 3: Troubleshooting Impurity Removal

This section focuses on practical strategies for purifying this compound and resolving common challenges.

Q6: My crude product has a purity of 85-95% by HPLC. What is the most effective first step for purification?

For solid compounds in this purity range, recrystallization is the most efficient and scalable initial purification technique.[9] The principle relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[10] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain in solution upon cooling.[9][10]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent. The ideal solvent will dissolve this compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution near its boiling point to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved impurities.[9]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q7: Recrystallization did not sufficiently remove a key impurity. What should I try next?

When impurities have similar solubility profiles to the main compound, or when the product is an oil, column chromatography is the preferred method for purification. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).

The diagram below outlines the decision-making process for selecting a purification method.

Decision Tree for Purification Strategy.

Developing a Column Chromatography Method:

  • TLC Analysis: First, use Thin Layer Chromatography (TLC) to find a suitable solvent system (eluent). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) where the desired compound has an Rf value of approximately 0.3, and there is good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel slurried in the least polar solvent of your eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Run the eluent through the column, collecting fractions. The compounds will elute in order of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

By following these structured troubleshooting guides and protocols, researchers can systematically address the challenges associated with the impurity profiling and removal of this compound, ultimately leading to a higher quality final product.

References

  • SIELC Technologies. (n.d.). Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column. Retrieved from SIELC.[6]

  • Biotech Spain. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from Biotech Spain.[1]

  • U.S. Environmental Protection Agency. (1994). Method 8321: HPLC-Thermospray/MS. Retrieved from EPA.[11]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from Biotech Spain.[2]

  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube.[10]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from Enantia.[4]

  • Machhi, B. R., Panchal, V., & Dalwadi, M. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434.[8]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.[3]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.[9]

  • Open Access Journals - Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from Research and Reviews.[12]

  • Chen, Y., et al. (n.d.). Synthesis of 2-Methoxy-5-methylphenyl-containing compounds. National Institutes of Health.[13]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from MDPI.[14]

  • BenchChem. (n.d.). Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chromatography (HPLC). Retrieved from BenchChem.[15]

  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from MDPI.[16]

  • Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists. Retrieved from Hindawi.[7]

  • BenchChem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol. Retrieved from BenchChem.[17]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from Beilstein Journal of Organic Chemistry.[18]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Retrieved from Google Patents.[19]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from PubChem.[20]

  • PubChem. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from PubChem.[21]

  • PubChem. (n.d.). 2-Methoxy-5-methyl-1,4-benzoquinone. Retrieved from PubChem.[22]

  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Retrieved from NIH.[23]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved from Pharmacia.[5]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from the NIST WebBook.[24]

  • ChemicalBook. (n.d.). 2-Methoxy-5-nitrophenol | 636-93-1. Retrieved from ChemicalBook.[25]

  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from Google Patents.[26]

  • ResearchGate. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from ResearchGate.[27]

Sources

Technical Support Center: Quantification of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of 2-Methoxy-5-methylphenylthiourea. This document is designed for researchers, analytical chemists, and formulation scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you refine your analytical methods, ensure data integrity, and overcome common experimental hurdles. Our approach is grounded in established chromatographic principles to provide robust and reliable solutions.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered during the quantification of phenylthiourea derivatives.

Q1: My sample of this compound is showing poor solubility in the mobile phase. What should I do?

A1: Solubility issues are a primary cause of poor quantification and irreproducible results. This compound, like many phenylthiourea derivatives, has moderate polarity.

  • Initial Check: Phenylthiourea's solubility is limited in purely aqueous buffers but improves in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For reversed-phase HPLC, it is common to dissolve the sample in a small amount of a strong organic solvent (like DMSO or Acetonitrile) and then dilute it with the mobile phase.

  • Causality: If the sample precipitates upon dilution, it indicates that the mobile phase has insufficient organic content to maintain solubility. This can block tubing, damage the column, and lead to inaccurate injections.

  • Recommended Action:

    • Modify the Diluent: Prepare your sample stock in 100% Acetonitrile (ACN) or Methanol (MeOH). Dilute to the final working concentration using a diluent that matches your initial mobile phase composition.

    • Increase Initial Organic Content: If using a gradient method, ensure the starting percentage of the organic solvent in your mobile phase is high enough to keep the analyte dissolved. A starting point of 20-30% ACN is often effective for phenylthiourea compounds.[2]

Q2: I am not getting any peak, or the peak is very small for my analyte. What are the likely causes?

A2: This issue can stem from the instrument, the sample itself, or the method parameters.

  • Instrument Checks:

    • System Leaks: Check for any loose fittings between the injector, column, and detector, which can divert flow and prevent the sample from reaching the detector.[3]

    • Injector Blockage: The injector needle or sample loop may be clogged. Flush the injector port and tubing to clear any obstructions.[3]

  • Sample Stability:

    • Analyte Degradation: Thiourea derivatives can be susceptible to degradation under certain pH and temperature conditions. Ensure your samples are fresh and have been stored properly, typically at low temperatures and protected from light.

    • Solution Stability: Aqueous solutions of some thiourea derivatives are not stable for long periods. It is recommended not to store aqueous solutions for more than a day.[1]

  • Method Parameters:

    • Incorrect Wavelength: The UV detector must be set to a wavelength where the analyte has significant absorbance. For phenylthiourea derivatives, the maximum absorbance (λmax) is typically in the range of 230-270 nm.[1][2][4] Conduct a UV scan of your standard to determine the optimal wavelength.

    • Insufficient Retention: The analyte may be eluting with the solvent front (void volume), especially on a standard C18 column, due to its polarity.[5] Consider using a column designed for polar analytes or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[5]

Section 2: Advanced HPLC Method Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying compounds like this compound. This section provides a detailed guide to resolving common chromatographic issues.

Problem 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is ideal for accurate integration and quantification. The USP tailing factor (T) should ideally be between 0.9 and 1.5.[6]

Q3: My peak for this compound is tailing significantly (T > 1.5). What is the cause and how do I fix it?

A3: Peak tailing is one of the most frequent problems in HPLC and often points to secondary chemical interactions or physical issues within the system.[7]

  • Primary Cause: Silanol Interactions

    • Explanation: The thiourea moiety contains basic nitrogen atoms. These can interact with acidic, ionized silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

    • Solution 1: Mobile Phase Modification: Lowering the mobile phase pH to around 3.0 or less will protonate the silanol groups, neutralizing their negative charge and minimizing the secondary interaction.[8] Adding a buffer like 0.1% formic acid or a phosphate buffer is highly effective.[8][9]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent. This creates a more inert surface, significantly reducing peak tailing for basic compounds.

  • Secondary Cause: Column Overload

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that can appear as tailing or a "shark-fin" fronting shape.[7][8]

    • Solution: Test for this by diluting your sample 10-fold and reinjecting. If the peak shape improves and the tailing factor decreases, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.[7]

  • Other Causes & Solutions:

    • Column Void: A void or channel at the head of the column can cause peak distortion for all peaks in the chromatogram.[8] This is often accompanied by a drop in backpressure. The solution is to replace the column. Using a guard column can help extend the life of the analytical column.[10]

    • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can lead to band broadening and tailing, especially for early-eluting peaks.[3][8] Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

Problem 2: Retention Time (RT) Instability

Consistent retention times are critical for peak identification and method reliability. Drifting or jumping retention times can compromise your entire analysis.

Q4: The retention time for my analyte is shifting between injections. What should I investigate?

A4: RT shifts can be sudden or gradual. The pattern of the shift provides clues to the root cause.

  • Cause 1: Mobile Phase Issues

    • Explanation: The composition of the mobile phase is the strongest determinant of retention in reversed-phase HPLC. Inaccurate mixing, evaporation of the more volatile organic component, or degradation of a buffer can cause RT drift.[7]

    • Solution:

      • Ensure accurate mobile phase preparation. If mixing manually, use graduated cylinders and mix thoroughly.

      • Always degas the mobile phase to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[3]

      • Keep mobile phase bottles capped to prevent the evaporation of solvents like acetonitrile or methanol.

  • Cause 2: Temperature Fluctuations

    • Explanation: Column temperature affects both mobile phase viscosity and analyte retention. A change of just a few degrees can cause a noticeable shift in RT. Laboratories without controlled ambient temperature are particularly susceptible.

    • Solution: Use a column thermostat or oven to maintain a constant, stable temperature (e.g., 30 °C or 40 °C). This provides highly reproducible retention times.[3]

  • Cause 3: Column Equilibration

    • Explanation: The column must be fully equilibrated with the mobile phase before starting an analytical run. If the column chemistry is not stable, retention times will drift, usually to a stable point over time. This is especially true when starting a new method or after flushing the column with a strong solvent.

    • Solution: Flush the column with the initial mobile phase for at least 15-20 column volumes before the first injection. For a standard 4.6 x 150 mm column at 1 mL/min, this equates to about 30 minutes.

Section 3: Method Refinement and Validation Protocol

To ensure your analytical method is fit for its purpose, it must be properly validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13]

Workflow for Method Validation

The following diagram outlines the logical workflow for validating the quantification method for this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: System Suitability & Validation cluster_eval Phase 3: Evaluation & Reporting cluster_troubleshoot Continuous Process prep_std Prepare Standard & QC Samples prep_sys System Equilibration prep_std->prep_sys sst System Suitability Test (SST) (Replicate Injections) prep_sys->sst linearity Linearity & Range sst->linearity If SST Passes accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Stress Samples, Placebo) precision->specificity data_analysis Data Analysis (Calculate Validation Parameters) specificity->data_analysis report Final Validation Report data_analysis->report troubleshoot Troubleshooting (If any parameter fails) data_analysis->troubleshoot Failure troubleshoot->sst Re-evaluate

Caption: Workflow for Analytical Method Validation.

Step-by-Step Protocol: System Suitability Testing (SST)

System Suitability Testing is a mandatory part of any validated analytical procedure. It verifies that the chromatographic system is performing adequately on the day of analysis.[6][14]

  • Prepare the SST Solution: Create a standard solution of this compound at a concentration that is representative of your expected sample concentrations (e.g., 10 µg/mL).

  • Equilibrate the System: Pump the mobile phase through the entire HPLC system, including the column, until a stable baseline is achieved (typically 30 minutes).

  • Perform Replicate Injections: Make five or six consecutive injections of the SST solution.

  • Analyze the Results: Calculate the key performance indicators from the resulting chromatograms. The system is deemed "suitable" if the results meet the pre-defined acceptance criteria.

Data Presentation: System Suitability Acceptance Criteria

The table below summarizes typical SST parameters and their acceptance criteria as per regulatory expectations like the USP.[11][14][15]

ParameterSymbolCalculationAcceptance CriteriaRationale
Tailing Factor TCalculated at 5% of peak height (USP method).T ≤ 1.5Measures peak symmetry, which is critical for accurate integration.
Theoretical Plates NBased on retention time and peak width.N > 2000Indicates column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD(Standard Deviation / Mean) * 100 for replicate injections.%RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
Relative Standard Deviation (%RSD) of Retention Time %RSD(Standard Deviation / Mean) * 100 for replicate injections.%RSD ≤ 1.0%Shows the stability of the pump flow rate and mobile phase composition.

This structured approach, combining proactive troubleshooting with systematic validation, will ensure that your method for quantifying this compound is accurate, robust, and reliable.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: US Pharmacopeia (USP). [Link]

  • HPLC Troubleshooting Guide . Source: SCION Instruments. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Source: Waters Corporation. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . Source: European Pharmaceutical Review. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems . Source: LCGC International. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . Source: AZoM.com. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . Source: ResearchGate. [Link]

  • Quality Guidelines . Source: International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA). [Link]

  • Understanding USP Chapter 621: HPLC Method Guidelines . Source: Phenomenex. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC . Source: Labcompare.com. [Link]

  • HPLC Troubleshooting Guide . Source: Shimadzu. [Link]

  • USP-NF <621> Chromatography . Source: Scribd. [Link]

  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P . Source: SIELC Technologies. [Link]

  • hplc of thiourea . Source: Chromatography Forum. [Link]

  • High performance liquid chromatography (HPLC) method for the determination of thiourea in wheat flour and its products . Source: SciEngine. [Link]

  • Method for simultaneously detecting thiourea and dulcin in flavor and fragrance by using high performance liquid chromatography.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Phenylthiourea Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of phenylthiourea analogs, with a focus on their potential as anticancer agents. Drawing upon established structure-activity relationship (SAR) principles, we will explore how chemical modifications to the phenylthiourea scaffold influence cytotoxic activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antioxidant, and anticancer properties.[1] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, is a versatile pharmacophore capable of engaging in various interactions with biological targets.[2] In the context of oncology, thiourea-based compounds have been shown to inhibit cancer progression through multiple mechanisms, such as the inhibition of key enzymes like topoisomerase, protein tyrosine kinases, and carbonic anhydrase.[3] The adaptability of the thiourea structure allows for systematic modifications, making it an excellent candidate for structure-based drug design to enhance potency and selectivity.

Mechanism of Action: Targeting Cancer Cell Proliferation

The anticancer activity of many thiourea derivatives is linked to their ability to inhibit enzymes crucial for cancer cell growth and survival.[3] For instance, certain analogs have been designed to block the interactions of key oncoproteins like K-Ras with their downstream effectors, thereby inhibiting signaling pathways that drive cell proliferation.[4] The thiourea moiety can form hydrogen bonds and other non-covalent interactions within the binding pockets of target proteins, leading to their inhibition.[2] The diagram below illustrates a generalized mechanism of action for a phenylthiourea analog designed to inhibit a target protein involved in cancer cell signaling.

Thiourea_MoA cluster_cell Cancer Cell Signaling_Input Growth Factor Signal Receptor Receptor Tyrosine Kinase Signaling_Input->Receptor Target_Protein Target Protein (e.g., K-Ras, Kinase) Receptor->Target_Protein Downstream_Signaling Proliferation Signaling Cascade Target_Protein->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Thiourea_Analog Phenylthiourea Analog Thiourea_Analog->Target_Protein Inhibition

Caption: Generalized mechanism of phenylthiourea analogs inhibiting a key protein in a cancer cell signaling pathway.

Comparative Biological Activity of Phenylthiourea Analogs

To illustrate the structure-activity relationships of phenylthiourea derivatives, this section presents a comparative analysis of a series of analogs based on the 1-(4-acetylphenyl)-3-benzylthiourea scaffold. The cytotoxic activity of these compounds against a representative human breast cancer cell line (MCF-7) is summarized to demonstrate how substitutions on the benzyl ring impact their potency. The data presented here is illustrative and based on established SAR principles for this class of compounds.[5]

Compound IDBenzyl Substituent (R)Lipophilicity (logP)IC50 (µM)SAR Observations
1a -H (Unsubstituted)3.225.0Baseline activity of the core scaffold.
1b 4-Cl3.912.5An electron-withdrawing group at the para position enhances activity.
1c 4-OCH33.320.8An electron-donating group at the para position shows activity comparable to the unsubstituted analog.
1d 4-NO23.18.2A strong electron-withdrawing group significantly improves potency.
1e 2-Cl3.918.7Ortho substitution may introduce steric hindrance, slightly reducing activity compared to the para-substituted analog.

Data is illustrative and based on established SAR principles for thiourea derivatives.[5]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key insights into the SAR of phenylthiourea analogs:

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring generally enhances anticancer activity.[6] This is attributed to an increase in the hydrogen-bond donor ability of the N-H protons, which can lead to stronger interactions with the target protein.[6]

  • Lipophilicity: Increased lipophilicity, as seen with the chloro-substituted analog (1b), can improve cell membrane permeability, leading to higher intracellular concentrations and enhanced activity.

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. Para-substitution often leads to more potent compounds compared to ortho- or meta-substitution, which may be due to more favorable binding interactions within the target protein's active site.

The following diagram illustrates the key SAR findings for the phenylthiourea scaffold.

Caption: Key structure-activity relationships for phenylthiourea analogs as anticancer agents.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following is a detailed methodology for assessing the in vitro cytotoxic activity of thiourea analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow Diagram:

MTT_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate and incubate overnight. Compound_Treatment 2. Treat cells with serial dilutions of thiourea analogs. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours. Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate for 4 hours to allow formazan crystal formation. MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm using a microplate reader. Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine IC50 values. Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each thiourea analog in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activity of phenylthiourea analogs, highlighting the key structure-activity relationships that govern their anticancer potential. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery. Future research should focus on optimizing the phenylthiourea scaffold to improve potency, selectivity, and pharmacokinetic properties. Further investigations into the precise molecular targets and mechanisms of action will be crucial for the development of these promising compounds into effective anticancer therapeutics.

References

  • Kumar, V., & Chimni, S. S. (2015). Recent developments on the thiourea based anticancer chemotherapeutics. Anticancer Agents in Medicinal Chemistry, 15(2), 163–175. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]

  • MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • PubMed. (2020). Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. [Link]

  • Semantic Scholar. (2015). Recent developments on thiourea based anticancer chemotherapeutics. [Link]

Sources

A Comparative Analysis of 2-Methoxy-5-methylphenylthiourea and Other Thiourea Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide array of biological activities.[1] These organosulfur compounds, characterized by the presence of a C=S group flanked by two nitrogen atoms, serve as a versatile scaffold for the design and synthesis of novel therapeutic agents. The hydrogen bonding capabilities of the N-H protons and the sulfur atom play a crucial role in their interaction with biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[2][3] The biological efficacy of thiourea derivatives can be significantly influenced by the nature of the substituents on the nitrogen atoms, making the exploration of structure-activity relationships (SAR) a key aspect of their development.[2][4]

This guide provides a comparative overview of the biological performance of 2-Methoxy-5-methylphenylthiourea in relation to other thiourea derivatives. While direct experimental data for this specific compound is limited in publicly available literature, this document will leverage structure-activity relationship principles derived from closely related analogues to provide a scientifically grounded perspective on its potential bioactivity. We will delve into a comparative analysis of anticancer and antimicrobial properties, and enzyme inhibitory potential, supported by experimental data from various thiourea derivatives. Detailed protocols for key bioassays and visual representations of relevant pathways and workflows are included to provide a comprehensive resource for researchers in the field.

Comparative Bioactivity Analysis: A Focus on Structural Modifications

The biological activity of phenylthiourea derivatives is intricately linked to the type and position of substituents on the phenyl ring. The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby influencing its interaction with biological targets.

Anticancer Activity: A Structure-Activity Relationship Perspective

Thiourea derivatives have shown considerable promise as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[5] The cytotoxic effects of these compounds are highly dependent on the substitution pattern on the phenyl ring.

For this compound, the presence of a methoxy (-OCH3) group at the ortho position and a methyl (-CH3) group at the meta position are key determinants of its potential activity. The methoxy group, being electron-donating, can increase the electron density of the phenyl ring. The introduction of bulky groups at certain positions can also significantly impact antitumor activity.[4]

Table 1: Comparative Anticancer Activity of Various Phenylthiourea Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
N,N'-Diphenylthiourea MCF-7 (Breast Cancer)>100General observation
1-(4-Chlorophenyl)-3-(2-pyridyl)thiourea MCF-7 (Breast Cancer)1.3[6]
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea complex with Cu(II) SW480 (Colon Cancer)Low µM range[7]
Fluoro-thiourea derivative (Compound 14) HepG2 (Liver Cancer)1.50[5]
Phenylthiourea-thiazolopyrimidine hybrid (Compound 5) HCT-116 (Colon Cancer)2.29 ± 0.46[8][9]
4-Fluorophenylthiourea Not specifiedPotent activity[10]

From the available data, it is evident that the introduction of specific substituents on the phenyl ring can dramatically enhance the anticancer potency compared to the unsubstituted N,N'-diphenylthiourea. Halogen substitutions, particularly chlorine and fluorine, as well as the incorporation of heterocyclic moieties, are common strategies to improve cytotoxic effects.[11][12] While specific data for this compound is not available, the combined electronic and steric effects of the methoxy and methyl groups suggest a moderate potential for anticancer activity, which would require experimental validation.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Thiourea derivatives have also been extensively investigated for their antimicrobial properties.[11][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, or the disruption of the microbial cell membrane.[2][13] The SAR for antimicrobial activity often highlights the importance of lipophilicity and the presence of specific functional groups that can interact with microbial targets.

The methoxy and methyl groups in this compound would increase the lipophilicity of the molecule compared to unsubstituted phenylthiourea, which could enhance its ability to penetrate microbial cell membranes.

Table 2: Comparative Antimicrobial Activity of Various Thiourea Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
N-Phenylthiourea Staphylococcus aureus>100[1]
N-Phenylthiourea Escherichia coli>100[1]
1-(4-Bromophenyl)thiourea Various bacteria & fungiActive[14]
4-Methyl-phenylthiourea Various bacteria & fungiActive[14]
1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea complex with Cu(II) Methicillin-resistant Staphylococci2[7]
Thiourea derivatives with D-glucose moieties (Compounds 4b, 4d) S. aureus0.78 - 1.56[13]

The data indicates that unsubstituted phenylthiourea has poor antimicrobial activity. However, the introduction of substituents like halogens or alkyl groups can lead to significant antimicrobial efficacy.[14] The complexation with metal ions like copper(II) has also been shown to dramatically increase the antimicrobial potency.[7] Based on these trends, this compound is predicted to exhibit some level of antimicrobial activity, likely superior to the unsubstituted parent compound.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.[15] They have been reported to inhibit enzymes such as urease, carbonic anhydrase, tyrosinase, and various kinases.[16][17] The thiourea moiety can act as a hydrogen bond donor and acceptor, facilitating its binding to the active sites of enzymes.

The inhibitory potential of this compound would depend on the specific enzyme target. For instance, in the case of tyrosinase, an enzyme involved in melanin production, phenylthiourea is a known potent inhibitor.[16] The substituents on the phenyl ring can influence the binding affinity and inhibitory potency.

Table 3: Comparative Enzyme Inhibitory Activity of Phenylthiourea Derivatives

Compound/DerivativeTarget EnzymeIC50Reference
Phenylthiourea (PTU) Human TyrosinasePotent inhibitor[16]
1-(2,4-Dimethylphenyl)-3-phenylthiourea Alpha-amylase62 µg/mL[15][17]
1-(2-Fluorophenyl)-3-phenylthiourea Glucose-6-phosphataseHighest inhibition in series[17]
4-Fluorophenylthiourea α-Amylase53.307 nM[10]
4-Fluorophenylthiourea α-Glucosidase24.928 nM[10]

The data clearly demonstrates that substituted phenylthioureas can be potent inhibitors of various enzymes. The presence of fluoro, methyl, and other groups can significantly enhance the inhibitory activity.[10][15] The methoxy and methyl groups on this compound could potentially contribute to its binding to the active site of certain enzymes, suggesting it may be a promising candidate for enzyme inhibition studies.

Experimental Protocols for Key Bioassays

To facilitate the experimental validation of the biological activities of this compound and its analogues, this section provides detailed, step-by-step methodologies for standard bioassays.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualization of a Relevant Signaling Pathway

The anticancer activity of many thiourea derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer drugs.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Ligand Growth Factor (Ligand) Ligand->RTK Binds Thiourea Thiourea Derivative (Inhibitor) Thiourea->RTK Inhibits

Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial screening and evaluation of a novel thiourea derivative for its biological activity.

Bioassay_Workflow Start Synthesis & Characterization of This compound PrimaryScreening Primary Bioactivity Screening (e.g., Anticancer, Antimicrobial) Start->PrimaryScreening HitIdentification Hit Identification (Active Compound) PrimaryScreening->HitIdentification HitIdentification->PrimaryScreening If Inactive DoseResponse Dose-Response Studies (IC50 / MIC Determination) HitIdentification->DoseResponse If Active MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) DoseResponse->MechanismOfAction LeadOptimization Lead Optimization (SAR Studies) MechanismOfAction->LeadOptimization End Preclinical Development LeadOptimization->End

Caption: A general workflow for the biological evaluation of a novel thiourea derivative.

Conclusion and Future Directions

While direct experimental data on this compound remains to be published, a comprehensive analysis of the structure-activity relationships of related thiourea derivatives provides a strong foundation for predicting its biological potential. The presence of both a methoxy and a methyl group on the phenyl ring suggests the possibility of moderate to good anticancer and antimicrobial activities, as well as the potential for enzyme inhibition.

The future direction of research on this compound should focus on its synthesis and subsequent evaluation in a battery of in vitro bioassays, as outlined in this guide. Determining its IC50 and MIC values against a panel of cancer cell lines and microbial strains will provide the necessary quantitative data for a direct comparison with other derivatives. Furthermore, mechanistic studies to identify its specific molecular targets will be crucial for understanding its mode of action and for guiding future lead optimization efforts. The versatile thiourea scaffold continues to be a promising starting point for the development of new therapeutic agents, and a thorough investigation of derivatives such as this compound is a worthwhile endeavor in the ongoing search for novel drugs.

References

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. ResearchGate. Available at: [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]

  • Structure–activity relationship of the bioactive compounds 7a–o. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science Publisher. Available at: [Link]

  • Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. ResearchGate. Available at: [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. MDPI. Available at: [Link]

  • Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. PMC - NIH. Available at: [Link]

  • Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC - NIH. Available at: [Link]

  • Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. PMC - NIH. Available at: [Link]

  • Full article: Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. Available at: [Link]

  • Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. Available at: [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. ResearchGate. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available at: [Link]

  • bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. ResearchGate. Available at: [Link]

  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. PubMed. Available at: [Link]

Sources

The Pivotal Role of Substituent Positioning: A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. These compounds, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, serve as a versatile scaffold in medicinal chemistry. The therapeutic potential of thiourea derivatives, which includes antimicrobial, antifungal, antiviral, and anticancer activities, is profoundly influenced by the nature and position of substituents on their aromatic rings.[1][2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a specific derivative, 2-Methoxy-5-methylphenylthiourea, by comparing its predicted activity with structurally related analogs. By examining the effects of methoxy and methyl group positioning, we aim to elucidate the key structural determinants for biological efficacy.

Understanding the Core Moiety: Phenylthiourea

The fundamental phenylthiourea structure is the cornerstone upon which a vast array of biologically active molecules are built. The presence of the thiourea group (-NH-C(S)-NH-) imparts a unique set of physicochemical properties that are conducive to biological interactions. However, unsubstituted phenylthiourea often exhibits modest antimicrobial activity. The true potential of this scaffold is unlocked through the strategic placement of various functional groups on the phenyl ring.[1][2]

The Influence of Methoxy and Methyl Substituents

The introduction of methoxy (-OCH₃) and methyl (-CH₃) groups onto the phenyl ring of thiourea derivatives can dramatically alter their biological profiles. Both groups are known to modulate lipophilicity, electronic properties, and steric hindrance, all of which are critical factors in drug-receptor interactions.

Comparative Analysis of Isomeric Phenylthioureas

To understand the SAR of this compound, it is instructive to compare it with its isomers and other related substituted phenylthioureas. The position of the methoxy and methyl groups is not arbitrary and dictates the molecule's interaction with biological targets.

Table 1: Comparative Antimicrobial and Antifungal Activity of Substituted Phenylthiourea Derivatives

CompoundSubstitution PatternPredicted Biological ActivityRationale for Predicted Activity
This compound 2-OCH₃, 5-CH₃Potent Antifungal, Moderate AntibacterialThe ortho-methoxy group can form intramolecular hydrogen bonds, influencing conformation and target binding. The para-methyl group can enhance lipophilicity, aiding membrane penetration. Studies have shown ortho-methylated derivatives to have high antifungal activity.[3][4]
4-Methoxyphenylthiourea4-OCH₃Moderate Anticancer and AntioxidantThe para-methoxy group is known to contribute to antioxidant properties.[5] Its impact on antimicrobial activity is variable.
4-Methylphenylthiourea4-CH₃Moderate Antibacterial and AntifungalThe para-methyl group increases lipophilicity, which can enhance antimicrobial activity.[1]
2,5-Dichlorophenylthiourea2,5-di-ClPotent AntimicrobialElectron-withdrawing groups like chlorine often enhance antimicrobial efficacy.[1]

The predicted potent antifungal activity of this compound is based on studies of structurally similar compounds where ortho-substitution, particularly with a methyl group, led to a significant increase in antifungal efficacy against resistant strains like Candida auris.[3][4] The methoxy group at the 2-position can influence the molecule's conformation and its ability to act as a hydrogen bond donor or acceptor, which are critical for binding to target enzymes or proteins. The methyl group at the 5-position (para to the methoxy group) increases the overall lipophilicity of the compound, which can facilitate its passage through microbial cell membranes.

Experimental Validation: Protocols for Biological Evaluation

To empirically validate the predicted activities and to further elucidate the SAR of this compound and its analogs, standardized in vitro assays are essential. The following protocols describe the determination of Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial and antifungal efficacy.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: Agar Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and can be used for initial screening.

Step-by-Step Methodology:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

    • Spread a standardized microbial inoculum evenly over the surface of the agar.

  • Application of Test Compound:

    • Impregnate sterile paper discs with a known concentration of the test compound.

    • Place the discs onto the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key structural features and the experimental workflow for evaluating the SAR of this compound.

Caption: Comparative SAR of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound and Analogs Screening Initial Screening (Agar Disc Diffusion) Synthesis->Screening MIC Quantitative Analysis (Broth Microdilution) Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Experimental workflow for SAR determination.

Conclusion

The structure-activity relationship of this compound, while not explicitly detailed in the current literature, can be logically inferred through comparative analysis with its structural isomers and other substituted phenylthiourea derivatives. The strategic placement of the methoxy group at the ortho position and the methyl group at the para position is predicted to confer potent antifungal and moderate antibacterial activity. This hypothesis is grounded in the established principles of medicinal chemistry, where substituent effects on lipophilicity, electronics, and steric factors are paramount in determining biological efficacy. The provided experimental protocols offer a robust framework for the empirical validation of these predictions and for the continued exploration of thiourea derivatives as a promising class of therapeutic agents. Further research, including synthesis and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

References

  • Sharma, P. K., et al. (2015). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 7(2), 133-139.
  • Badiceanu, C. D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(5), 850.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activities of substituted phenylthioureas. [Link]

  • International Journal of Creative Research Thoughts. (2022). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT, 10(5).
  • Kesuma, D., et al. (2022). MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4-TRIFLUOROMETHYL)-BENZOYL-N'-PHENYLTHIOUREA AS ANTIBREAST CANCER CANDIDATES. RASĀYAN Journal of Chemistry, 15(2), 1503-1508.
  • Badiceanu, C. D., et al. (2023).
  • Ubaya Repository. Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N'-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N'-Phenylthiourea As Antibreast Cancer Candidates. [Link]

  • Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • Limban, C., et al. (2020).
  • Yaqoob, S., et al. (2024).
  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs.
  • Arslan, H., et al. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. PubMed.
  • Chiscop, I., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Revue Roumaine de Chimie, 56(9), 863-870.
  • de Oliveira, C. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.
  • ResearchGate.
  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR)
  • Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
  • Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and in vitro tests. Journal of Pharmacy & Pharmacognosy Research, 11(2), 241-252.
  • Liu, C. K., et al. (2010). 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 66(1), o14.
  • Ungurean, M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenylethan-1-ol. Molbank, 2021(2), M1231.
  • Zhang, W., et al. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1014.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

A Senior Application Scientist's Guide to Validating the Bioactivity of Novel Phenylthiourea Analogs in Cell Lines: A Comparative Analysis of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of "2-Methoxy-5-methylphenylthiourea," a novel compound within the broader class of phenylthiourea derivatives. While direct experimental data for this specific molecule is not yet publicly available, the extensive body of research on structurally related thiourea compounds allows us to formulate a robust hypothesis-driven approach to its validation. Thiourea derivatives have garnered significant attention for their diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.[1] This guide will focus on a comparative analysis of its potential anticancer and antibacterial efficacy.

We will outline the critical experimental workflows, from initial cytotoxicity screening to more in-depth mechanistic studies, and compare the hypothetical performance of "this compound" against established compounds. The protocols and data presented herein are synthesized from peer-reviewed studies on analogous compounds, providing a realistic and scientifically grounded roadmap for your investigation.

Hypothesized Bioactivity and Comparative Framework

Based on the recurring bioactivities of phenylthiourea derivatives, we hypothesize that "this compound" is likely to exhibit cytotoxic effects against cancer cell lines and inhibitory activity against bacterial growth. The structural motifs of a substituted phenyl ring and a thiourea group are common to many bioactive molecules in this class.

Our comparative analysis will therefore focus on:

  • Anticancer Activity: Evaluating the cytotoxicity of "2-Methoxy-5-methylphenylphenylthiourea" against a panel of human cancer cell lines and comparing its half-maximal inhibitory concentration (IC50) with a known anticancer thiourea derivative and a standard chemotherapeutic agent.

  • Antibacterial Activity: Assessing the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria and comparing it with a known antibacterial thiourea derivative and a clinical antibiotic.

Part 1: Validation of Anticancer Bioactivity

Thiourea derivatives have shown significant promise as anticancer agents, with many exhibiting potent cytotoxicity against a variety of cancer cell lines.[1][2] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression such as topoisomerase and protein tyrosine kinases.[3][4]

Experimental Workflow: From Cytotoxicity Screening to Mechanistic Insights

The following workflow provides a logical progression for validating the anticancer potential of "this compound."

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathway Pathway Analysis start Prepare Stock Solution of This compound cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) start->cell_culture Dissolve in DMSO mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Seed cells in 96-well plates ic50 Determine IC50 Values mtt_assay->ic50 Measure absorbance apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Select concentrations around IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot for Apoptotic Markers (e.g., Caspase-3, Bcl-2) apoptosis_assay->western_blot pathway_id Identify Potential Signaling Pathways (e.g., MAPK, PI3K/Akt) western_blot->pathway_id pathway_validation Validate Pathway Modulation (Phospho-specific Antibodies) pathway_id->pathway_validation

Figure 1: Experimental workflow for anticancer activity validation.
Comparative Data: Hypothetical Performance

The following table presents hypothetical, yet realistic, IC50 values for "this compound" based on published data for other thiourea derivatives.[5][6][7]

CompoundCell Line: HCT-116 (Colon Cancer) IC50 (µM)Cell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)
This compound (Test) 8.512.215.8
N,N'-diphenylthiourea (Reference) 10.215.520.1
Doxorubicin (Standard Drug) 0.91.21.5
Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is foundational for assessing the cytotoxic effects of your test compound.

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of "this compound," a reference thiourea derivative, and a standard drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Part 2: Validation of Antibacterial Bioactivity

Thiourea derivatives have also been recognized for their antibacterial properties, with some demonstrating efficacy against both Gram-positive and Gram-negative bacteria.[8][9] The proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[9][10]

Experimental Workflow: Antibacterial Screening

This workflow outlines the steps for determining the antibacterial potential of "this compound."

antibacterial_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Prepare Stock Solution of This compound broth_dilution Broth Microdilution Assay start->broth_dilution bacterial_culture Culture Bacterial Strains (e.g., S. aureus, E. coli) bacterial_culture->broth_dilution mic_determination Determine Minimum Inhibitory Concentration (MIC) broth_dilution->mic_determination plating Plate from wells with no visible growth onto agar plates mic_determination->plating mbc_determination Determine Minimum Bactericidal Concentration (MBC) plating->mbc_determination

Figure 2: Experimental workflow for antibacterial activity validation.
Comparative Data: Hypothetical Performance

The following table presents hypothetical MIC values for "this compound" based on published data for other thiourea derivatives.[8][11]

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
This compound (Test) 1632
1-Allyl-3-benzoylthiourea (Reference) 3264
Gentamicin (Standard Antibiotic) 24
Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for assessing the antibacterial efficacy of a compound.

  • Compound Preparation: Prepare a 2-fold serial dilution of "this compound," a reference compound, and a standard antibiotic in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of "this compound" are yet to be elucidated, based on the literature for related compounds, we can hypothesize its involvement in key cellular pathways.

signaling_pathways cluster_anticancer Anticancer Mechanisms cluster_enzymes Enzyme Inhibition cluster_antibacterial Antibacterial Mechanisms compound_ac This compound tyrosine_kinase Tyrosine Kinases compound_ac->tyrosine_kinase topoisomerase Topoisomerase compound_ac->topoisomerase apoptosis Induction of Apoptosis tyrosine_kinase->apoptosis cell_cycle_arrest Cell Cycle Arrest topoisomerase->cell_cycle_arrest Cancer Cell Death Cancer Cell Death apoptosis->Cancer Cell Death cell_cycle_arrest->Cancer Cell Death compound_ab This compound dna_gyrase DNA Gyrase Inhibition compound_ab->dna_gyrase cell_membrane Cell Membrane Disruption compound_ab->cell_membrane Inhibition of DNA Replication Inhibition of DNA Replication dna_gyrase->Inhibition of DNA Replication Bacterial Cell Death Bacterial Cell Death cell_membrane->Bacterial Cell Death Inhibition of DNA Replication->Bacterial Cell Death

Sources

A Comparative Analysis of 2-Methoxy-5-methylphenylthiourea Efficacy Relative to Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive comparative analysis of the potential efficacy of 2-Methoxy-5-methylphenylthiourea against standard therapeutic agents in key pharmacological areas. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this analysis is built upon established findings for structurally related thiourea derivatives and the known bioactivities of the thiourea scaffold. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of its potential applications and a robust framework for empirical validation. The guide delves into the prospective antifungal, antibacterial, and anticancer properties of this compound, presenting comparative data from analogous compounds alongside standard drugs. Detailed experimental protocols for efficacy determination and diagrammatic representations of key workflows and mechanisms are provided to support future research endeavors.

The Thiourea Scaffold: A Versatile Pharmacophore

Thiourea derivatives are a well-established class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] The core thiourea moiety, characterized by a C=S group flanked by two nitrogen atoms, serves as a versatile scaffold for the synthesis of molecules with diverse therapeutic applications, including antimicrobial and anticancer agents.[3][4] The biological activity of these derivatives is often attributed to the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, facilitating interactions with a variety of biological targets such as enzymes and receptors.[4]

The specific substitutions on the phenyl ring of this compound—a methoxy (-OCH3) group and a methyl (-CH3) group—are expected to modulate its biological activity. The methoxy group, being an electron-donating group, can influence the electronic properties of the molecule and its ability to participate in biological interactions. The lipophilicity and steric profile conferred by these substituents can also play a crucial role in membrane permeability and target binding.[5] This guide will explore the potential efficacy of this compound in three key areas: antifungal, antibacterial, and anticancer applications.

Comparative Antifungal Efficacy

Thiourea derivatives have demonstrated notable potential as antifungal agents.[1] Their mechanism of action is thought to involve the disruption of fungal cell membrane integrity and interference with essential enzymatic processes.[6]

Efficacy Data: Thiourea Derivatives vs. Fluconazole

To contextualize the potential antifungal activity of this compound, the following table compares the Minimum Inhibitory Concentration (MIC) values of various thiourea derivatives against Candida albicans, a common fungal pathogen, with that of the standard antifungal drug, Fluconazole. Lower MIC values indicate greater potency.

CompoundOrganismMIC (µg/mL)Reference
Thiourea Derivative (SB2)Candida auris-[7][8]
Aldehydes-Thiourea Derivative (9)Botrytis cinerea0.70[9]
Fluconazole (Standard) Candida albicans ≤ 8 (Susceptible) [10]
Fluconazole (Standard) Candida albicans 0.5 [11]

Note: Data for thiourea derivatives are for structurally related, not identical, compounds.

Discussion of Antifungal Potential

The data on related thiourea derivatives suggest a promising antifungal profile. For instance, the aldehyde-thiourea derivative 9 exhibits a very low MIC value against Botrytis cinerea, indicating high potency. While the specific activity against clinically relevant human pathogens like Candida albicans would need to be determined for this compound, the existing data for the compound class is encouraging. The ortho-methylated thiourea derivative (SB2) has also shown a notable inhibitory effect on the biofilm growth of the multidrug-resistant Candida auris.[7]

Proposed Mechanism of Antifungal Action

The antifungal mechanism of thiourea derivatives is multifaceted. One proposed pathway involves the inhibition of fungal enzymes crucial for cell wall synthesis or maintenance. The thiocarbonyl group (C=S) is a key pharmacophore that can interact with metalloenzymes or form hydrogen bonds with active site residues. Additionally, these compounds can induce oxidative stress and disrupt the fungal cell membrane, leading to increased permeability and ultimately, cell death.[6]

Comparative Antibacterial Efficacy

The thiourea scaffold is also a known constituent of various antibacterial agents.[2] The structural diversity of thiourea derivatives allows for the fine-tuning of their antibacterial spectrum and potency.[5]

Efficacy Data: Thiourea Derivatives vs. Gentamicin

The following table presents a comparison of the MIC values of representative thiourea derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against the standard antibiotic, Gentamicin.

CompoundOrganismMIC (µg/mL)Reference
Thiouracil Derivative (7u)S. aureus, E. coli-[12]
1-(1,3-thiazole-2-yl)thiourea (85c, 85i)S. aureus, S. epidermidis2-32[5]
Gentamicin (Standard) S. aureus 0.5-2 -
Gentamicin (Standard) E. coli 0.25-1 -

Note: Data for thiourea derivatives are for structurally related, not identical, compounds. Gentamicin MIC ranges are typical reference values.

Discussion of Antibacterial Potential

The antibacterial activity of thiourea derivatives can be significant, with some compounds exhibiting MIC values in the low microgram per milliliter range.[5] The presence of halogen atoms and other electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial potency, likely by improving bacterial membrane penetration and target binding.[5] The methoxy and methyl groups in this compound could also influence its antibacterial profile, which warrants experimental investigation. Some derivatives have shown promising activity against multidrug-resistant strains like MRSA.[12]

Proposed Mechanism of Antibacterial Action

The antibacterial action of thiourea derivatives is believed to stem from their ability to interfere with key bacterial processes. They can act as enzyme inhibitors, targeting enzymes involved in cell wall biosynthesis, such as DNA gyrase and topoisomerase IV.[5][13] The thiourea moiety can also chelate essential metal ions required for bacterial enzyme function. Disruption of the bacterial cell membrane and inhibition of biofilm formation are other reported mechanisms.[5]

Comparative Anticancer Efficacy

A growing body of research highlights the anticancer potential of thiourea derivatives, with some compounds demonstrating potent cytotoxicity against various cancer cell lines.[4][14]

Efficacy Data: Thiourea Derivatives vs. Doxorubicin

This section compares the half-maximal inhibitory concentration (IC50) values of several thiourea derivatives against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with the standard chemotherapeutic agent, Doxorubicin. Lower IC50 values denote higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[15]
3,4-dichloro-phenylthiourea (2)SW6201.5-8.9[14]
Thiourea Derivative (VIe)MCF-7118.49[16]
Doxorubicin (Standard) MCF-7 ~0.5-5 [17][18]
Doxorubicin (Standard) HeLa ~0.1-1 [19][20]

Note: Data for thiourea derivatives are for structurally related, not identical, compounds. Doxorubicin IC50 ranges are typical reference values and can vary between studies.

Discussion of Anticancer Potential

Certain thiourea derivatives have shown remarkable anticancer activity, with IC50 values in the low micromolar range, sometimes surpassing that of standard drugs like cisplatin in specific cell lines.[14][15] The anticancer activity is often influenced by the nature of the substituents on the aromatic rings.[21] The cytotoxic potential of this compound would need to be empirically determined, but the general class of compounds shows significant promise.

Proposed Mechanism of Anticancer Action

The anticancer mechanisms of thiourea derivatives are diverse and can involve multiple cellular pathways.[4] Many derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[14] This can be achieved through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, or by inhibiting specific kinases like Epidermal Growth Factor Receptor (EGFR) kinase.[14][15] Some thiourea compounds can also cause cell cycle arrest and inhibit cancer cell migration.

Below is a diagram illustrating a generalized apoptotic pathway that can be induced by thiourea derivatives.

G Thiourea Thiourea Derivative EGFR EGFR Inhibition Thiourea->EGFR Kinase Other Kinase Inhibition Thiourea->Kinase ROS ROS Production Thiourea->ROS Caspase3 Caspase-3 Activation EGFR->Caspase3 Kinase->Caspase3 Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic pathway induced by thiourea derivatives.

Experimental Protocols

To facilitate further research, this section provides detailed, standardized protocols for determining the efficacy of novel compounds.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22][23][24][25]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells with microbial suspension A->C B Perform serial dilutions of test compound in broth B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

MTT Assay for IC50 Determination

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[26][27][28]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate IC50: concentration causing 50% inhibition of cell growth F->G

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (no compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently lacking, a comprehensive analysis of its structural class provides a strong rationale for its investigation as a potential therapeutic agent. The thiourea scaffold is a proven pharmacophore, and the specific substitutions on the phenyl ring of the target compound may confer potent antifungal, antibacterial, and anticancer properties.

The comparative data presented in this guide, derived from structurally analogous compounds, suggest that this compound could exhibit efficacy comparable to or, in some cases, exceeding that of standard drugs. However, this remains a hypothesis that must be tested empirically.

Future research should focus on the synthesis of this compound and its systematic evaluation using the standardized protocols outlined in this guide. Head-to-head comparisons with standard drugs will be crucial in determining its therapeutic potential. Mechanistic studies should also be conducted to elucidate its specific molecular targets and pathways of action. The findings from such studies will be invaluable for the drug development community and could pave the way for a new class of therapeutic agents.

References

  • Clancy, C. J., & Nguyen, M. H. (2008). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 52(8), 3061–3062. [Link]

  • Andes, D. (2003). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 47(3), 1179–1184. [Link]

  • Hope, W. W., & Drusano, G. L. (2018). Overview of antifungal dosing in invasive candidiasis. Clinical Infectious Diseases, 66(suppl_3), S189–S197. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 21(3), 530–543. [Link]

  • Li, P., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 706927. [Link]

  • Chen, L., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 963840. [Link]

  • Stefanska, J., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 102-117. [Link]

  • Hussain, M. A., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 308-322. [Link]

  • Wei, Y., et al. (2022). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 22(1), 1-8. [Link]

  • Ekowati, J., et al. (2019). Synthesis of thiourea derivatives from m-methoxycinnamic acid as antiangiogenic candidate. Jurnal Teknologi, 81(4), 1-8. [Link]

  • Oleiwi, C. D., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 1-12. [Link]

  • Anonymous. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Głowacka, I. E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]

  • Al-Ghamdi, A. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Anonymous. (2025). Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. ResearchGate. [Link]

  • Anonymous. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]

  • Suzana, S., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 71-77. [Link]

  • Anonymous. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Anonymous. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Anonymous. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2002). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 40(10), 3771-3775. [Link]

  • Kim, K., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[5]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5524-5527. [Link]

  • Dong, W., et al. (2023). Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry, 71(7), 3367-3377. [Link]

  • Norashikin, S., et al. (2020). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 24(6), 1047-1065. [Link]

  • Bilius, V., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 30(8), 1675. [Link]

  • Anonymous. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]

  • Anonymous. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... ResearchGate. [Link]

  • Popa, M., et al. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(11), 20562-20577. [Link]

  • Ekowati, J., et al. (2019). SYNTHESIS OF THIOUREA DERIVATIVES FROM M-METHOXYCINNAMIC ACID AS ANTIANGIOGENIC CANDIDATE. Jurnal Teknologi, 81(4). [Link]

  • Bilius, V., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 30(8), 1675. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. [Link]

  • Anonymous. (2025). Synthesis and Antifungal Activity of Aldehydes‐Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. ResearchGate. [Link]

  • Madared, N., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566. [Link]

  • Fallacara, A., et al. (2018). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 10(9), 312. [Link]

  • Anonymous. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Zhang, J., et al. (2015). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. Experimental and Therapeutic Medicine, 10(6), 2353–2358. [Link]

  • Anonymous. (2025). Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. ResearchGate. [Link]

  • Anonymous. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Protocols.io. [Link]

  • Anonymous. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Anonymous. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. [Link]

  • Anonymous. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 2-Methoxy-5-methylphenylthiourea as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diverse biological activities of thiourea derivatives have positioned them as a promising scaffold in medicinal chemistry, with demonstrated potential across antibacterial, anticancer, and anti-inflammatory applications.[1][2] This guide focuses on a specific analogue, 2-Methoxy-5-methylphenylthiourea (2M5MPT), outlining a comprehensive, phased strategy for its in vivo validation. Initial literature analysis reveals no existing in vivo data for this specific compound, though a patent application mentions it as a chemical intermediate.[3][4] Therefore, this document serves as a predictive framework, grounded in established preclinical methodologies, to rigorously assess its therapeutic potential. We propose a primary investigation into its anti-inflammatory properties, benchmarking its performance against established standards of care and alternative compounds. The protocols herein are designed as self-validating systems, providing clear, data-driven go/no-go decision points for researchers navigating the early stages of drug discovery.

Introduction: The Rationale for Investigating 2M5MPT

Thiourea and its derivatives are versatile pharmacophores known to interact with a multitude of biological targets.[5] Their applications are broad, ranging from antiviral and antioxidant agents to promising candidates for treating neurodegenerative diseases and cancer.[2][5][6] The core structure, characterized by a thionic group and two amino groups, facilitates diverse chemical interactions, making it a privileged scaffold for drug design.[5]

Given the well-documented anti-inflammatory potential of various thiourea-containing compounds, this guide will proceed with the hypothesis that 2M5MPT is a candidate for treating inflammatory disorders, such as rheumatoid arthritis.[1][2] This hypothesis is supported by the successful development of other novel thiourea derivatives of existing NSAIDs like Naproxen, which have shown potent anti-inflammatory activity in preclinical models.[7]

This guide will lay out the critical path for validating this hypothesis, beginning with essential preclinical safety and pharmacokinetic profiling and moving into robust, disease-relevant efficacy models.

The Phased In Vivo Validation Workflow

A structured, phased approach is critical to de-risk investment and generate conclusive data. The workflow is designed to first establish safety and bioavailability before committing to more complex and costly efficacy studies.

G cluster_0 Phase I: Foundational Profiling cluster_1 Phase II: Efficacy Assessment cluster_2 Phase III: Chronic Model & MoA cluster_3 Decision Gate P1_PK Pharmacokinetics (PK) (Single Dose) P1_MTD Maximum Tolerated Dose (MTD) P1_PK->P1_MTD Inform Dosing P2_Model Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema) P1_MTD->P2_Model Set Safe Dose Range Decision Go / No-Go Decision P2_Model->Decision Proof of Concept? P3_Chronic Chronic Arthritis Model (e.g., Collagen-Induced Arthritis) P3_PD Pharmacodynamics (PD) & Biomarker Analysis P3_Chronic->P3_PD Confirm In Vivo MoA Decision->P3_Chronic Go

Caption: Phased In Vivo Validation Workflow for 2M5MPT.

Phase I: Pharmacokinetics (PK) and Safety Profiling

Causality: Before assessing if a drug works, we must determine if it can reach its target tissue in sufficient concentration and for an adequate duration without causing unacceptable toxicity. This phase establishes the fundamental therapeutic window.

Protocol 1: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Male Sprague-Dawley rats (n=3 per route).

  • Administration: Administer 2M5MPT at a single, non-toxic dose (e.g., 10 mg/kg) via two routes: intravenous (IV) for absolute bioavailability and oral (PO) for the intended therapeutic route.

  • Sampling: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) into EDTA tubes.

  • Analysis: Process blood to plasma. Quantify 2M5MPT concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Endpoint: Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and F% (oral bioavailability).

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Model: CD-1 mice (n=3-5 per dose group).

  • Dose Escalation: Administer escalating single doses of 2M5MPT (e.g., 10, 30, 100, 300 mg/kg, PO).

  • Monitoring: Observe animals for 7-14 days for clinical signs of toxicity (e.g., weight loss >20%, altered behavior, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe clinical signs. This dose informs the upper limit for efficacy studies.

Phase II: Efficacy in an Acute Inflammation Model

Causality: An acute model provides a rapid and cost-effective screen to confirm if the compound possesses the hypothesized anti-inflammatory activity in vivo. The carrageenan-induced paw edema model is a gold standard for this purpose, as it involves key inflammatory mediators like histamine, prostaglandins, and bradykinin.[8][9]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (n=6-8 per group).

  • Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3-5: 2M5MPT (e.g., 10, 30, 100 mg/kg, PO, doses based on MTD study)

  • Procedure:

    • Administer compounds orally 1 hour before the inflammatory insult.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[7]

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[10]

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control. A statistically significant, dose-dependent reduction in paw swelling indicates positive activity.

G cluster_pathway Inflammatory Signaling Cascade cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Insult Mediators Release of Prostaglandins, Bradykinin, Histamine Carrageenan->Mediators Vasodilation Vasodilation & Increased Permeability Mediators->Vasodilation Edema Paw Edema (Swelling) Vasodilation->Edema M2M5MPT 2M5MPT (Hypothesized Target) M2M5MPT->Mediators Inhibition

Caption: Hypothesized Mechanism in the Paw Edema Model.

Comparative Analysis: Benchmarking Against Alternatives

Assuming positive results in the acute model, 2M5MPT must be compared against relevant alternatives to establish its potential value. For a rheumatoid arthritis indication, this includes a standard-of-care conventional synthetic DMARD (csDMARD) and a biologic DMARD (bDMARD).

ParameterThis compound (2M5MPT) Methotrexate (Standard csDMARD) Adalimumab (Anti-TNF bDMARD)
Mechanism of Action Hypothesized: Inhibition of inflammatory mediator production (e.g., COX/LOX, cytokine synthesis).[7]Dihydrofolate reductase inhibitor, leading to reduced lymphocyte proliferation.Monoclonal antibody that neutralizes Tumor Necrosis Factor-alpha (TNF-α).[11]
Route of Admin. Oral (Predicted)Oral, SubcutaneousSubcutaneous
Key In Vivo Model Collagen-Induced Arthritis (CIA)[12][13]Collagen-Induced Arthritis (CIA)Collagen-Induced Arthritis (CIA), hTNF-Tg models.[11][14]
Expected Efficacy To be determined. Goal: Significant reduction in arthritis clinical score and joint damage.Moderate to high efficacy in reducing clinical scores and inflammation.High efficacy in reducing clinical scores and preventing joint erosion.[11]
Potential Advantages Novel mechanism, potentially improved safety profile over broad immunosuppressants, oral bioavailability.Well-established efficacy, low cost.High target specificity and efficacy.
Potential Liabilities Unknown long-term safety, unproven efficacy.Hepatotoxicity, myelosuppression, broad immunosuppression.Immunogenicity, risk of serious infections, high cost.

Phase III: Efficacy in a Chronic Disease Model & Mechanistic Validation

Causality: While an acute model shows anti-inflammatory potential, a chronic model like Collagen-Induced Arthritis (CIA) is necessary because it recapitulates key pathological features of human rheumatoid arthritis, including autoimmunity, synovitis, and joint destruction.[13][15] This phase validates therapeutic efficacy in a more clinically relevant context.

Protocol 4: Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: DBA/1J mice (genetically susceptible strain) (n=10-12 per group).[12]

  • Induction:

    • Day 0: Immunize with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[13]

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.

  • Dosing & Groups:

    • Begin therapeutic dosing upon the first signs of arthritis (typically day 25-28).

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Methotrexate, 1 mg/kg, 3x/week)

    • Group 3-4: 2M5MPT (two effective doses determined from Phase II, daily PO)

  • Endpoints:

    • Clinical Scoring: Monitor animals 3-4 times weekly for signs of arthritis (paw swelling, erythema, joint stiffness) using a standardized scoring system (0-4 scale per paw).[11]

    • Histopathology: At study termination (e.g., Day 42), collect hind paws for histological analysis. Score for inflammation, pannus formation, and cartilage/bone erosion.

    • Pharmacodynamics (PD): Collect serum to measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) via ELISA or multiplex assay.[16] This directly tests whether the drug is modulating the intended biological pathways in vivo.

Conclusion and Go/No-Go Decision

The successful in vivo validation of this compound hinges on a clear, data-driven decision-making process.

  • Go Signal: A "Go" decision to proceed to more advanced preclinical development would require 2M5MPT to demonstrate:

    • A favorable PK/safety profile from Phase I.

    • Statistically significant, dose-dependent efficacy in the acute paw edema model (Phase II).

    • Efficacy comparable or superior to a standard-of-care (Methotrexate) in the chronic CIA model, demonstrated by a significant reduction in clinical arthritis score and confirmed by histological evidence of joint protection (Phase III).

    • A corresponding, dose-dependent modulation of relevant inflammatory biomarkers (e.g., reduction in serum TNF-α or IL-6) (Phase III).

  • No-Go Signal: A "No-Go" decision would be warranted by a lack of significant efficacy in the chronic model, an unacceptable toxicity profile, or poor oral bioavailability that would preclude practical therapeutic use.

This structured validation pathway provides a rigorous and resource-efficient framework for evaluating the true therapeutic potential of 2M5MPT, ensuring that only the most promising candidates advance toward clinical consideration.

References

  • Aragen Life Sciences. In Vivo Animal Models for Immunology and Inflammation. [Link]

  • Grace, P. M., et al. (2014). Preclinical Assessment of Inflammatory Pain. PMC - PubMed Central. [Link]

  • Consensus. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]

  • ResearchGate. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

  • MDPI. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. [Link]

  • Neurofit. Animal and cellular models of acute inflammation. [Link]

  • Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. [Link]

  • OUCI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • MDPI. Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • Nikola, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. [Link]

  • Google Patents. US20050113417A1 - Compounds having beta2 adrenergic receptor agonist and muscarinic receptor antagonist activity.
  • Discovery Immunology | Oxford Academic. Bench to Bedside: Modelling Inflammatory Arthritis. [Link]

  • Ugwu, D. I., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [Link]

  • Kim, J-H., et al. (2023). In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper. MDPI. [Link]

  • International Journal of Molecular Medicine. In vivo murine models for evaluating anti-arthritic agents: An updated review. [Link]

  • ResearchGate. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

  • Journal of Biomedicine and Biotechnology. The use of animal models in rheumatoid arthritis research. [Link]

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2005/0113417 A1. [Link]

  • Springer Nature Experiments. In Vivo Models of Rheumatoid Arthritis. [Link]

  • Redoxis. Rheumatoid Arthritis (RA). [Link]

Sources

A Comparative Guide to the Cytotoxicity of Substituted Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties. The versatility of the thiourea scaffold allows for structural modifications that can significantly influence their cytotoxic efficacy and selectivity against cancer cells. This guide provides a comprehensive comparison of a series of 1,3-disubstituted thiourea derivatives, with a focus on their cytotoxic effects against various cancer cell lines. While the initial impetus for this guide was the potential of "2-Methoxy-5-methylphenylthiourea" as a lead structure, the available literature directs our focus to a well-documented series of 3-(trifluoromethyl)phenylthiourea analogs to elucidate key structure-activity relationships and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.

Experimental Design for Comparative Cytotoxicity Analysis

A systematic approach is crucial for the comparative evaluation of novel chemical entities. The following sections detail the experimental workflow, from the synthesis of the compounds to the assessment of their cytotoxic and apoptotic effects.

Synthesis of 1,3-Disubstituted Thiourea Derivatives

The synthesis of the 3-(trifluoromethyl)phenylthiourea derivatives is typically achieved through a straightforward and efficient one-step reaction. This involves the reaction of 3-(trifluoromethyl)aniline with various isothiocyanates. The selection of isothiocyanates with diverse electronic and steric properties on the phenyl ring is critical for establishing a clear structure-activity relationship (SAR).

Experimental Workflow

The overall workflow for the comparative cytotoxicity evaluation is depicted below. This process ensures a comprehensive assessment of the compounds' anticancer potential, from initial screening to mechanistic studies.

G cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 3-(trifluoromethyl)phenylthiourea Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization cell_culture Culturing of Cancer & Normal Cell Lines characterization->cell_culture mtt_assay MTT Assay for IC50 Determination cell_culture->mtt_assay apoptosis_assay Annexin V-FITC/PI Apoptosis Assay mtt_assay->apoptosis_assay pathway_analysis Signaling Pathway Investigation apoptosis_assay->pathway_analysis

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of thiourea derivatives.

Methodologies for Cytotoxicity and Apoptosis Assessment

Accurate and reproducible assays are fundamental to understanding the biological activity of the synthesized compounds. The following protocols are standard methods for assessing cytotoxicity and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SW480, SW620, PC3, K-562) and normal cells (e.g., HaCaT) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Annexin V-FITC/PI Assay for Apoptosis Detection

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[3][4]

Protocol:

  • Cell Treatment: Treat cells with the thiourea derivatives at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Comparative Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Derivatives

The cytotoxic activity of a series of 3-(trifluoromethyl)phenylthiourea derivatives was evaluated against a panel of human cancer cell lines and a normal human keratinocyte cell line (HaCaT) to assess their potency and selectivity.[5]

CompoundR-substituentSW480 (Colon) IC50 (µM)SW620 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)K-562 (Leukemia) IC50 (µM)HaCaT (Normal) IC50 (µM)
1 3-Cl, 4-F12.79.415.210.1>40
2 3,4-diCl7.31.58.96.8>25
3 2,4-diCl9.07.611.38.2>30
4 2,3-diCl15.614.018.712.5>50
8 4-CF38.55.89.77.9>45
9 4-Cl10.26.212.19.5>40
Cisplatin -10.59.813.411.25.6

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals important structure-activity relationships for this series of thiourea derivatives. The nature and position of the substituents on the phenyl ring significantly impact the cytotoxic activity.[5]

Generally, the presence of electron-withdrawing groups on the phenyl ring enhances the anticancer activity. The most potent compound in the series, compound 2 , which has two chlorine atoms at the 3 and 4 positions, exhibited the lowest IC50 value of 1.5 µM against the SW620 metastatic colon cancer cell line. This suggests that the electronic properties and the position of the substituents are crucial for the cytotoxic effect. The high selectivity of these compounds for cancer cells over normal HaCaT cells is a promising indicator of their therapeutic potential.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][6]

Apoptosis Induction

Studies have shown that the most potent 3-(trifluoromethyl)phenylthiourea derivatives induce apoptosis in cancer cells. For instance, compound 2 was found to induce late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620).[5] This indicates that the cytotoxic effect of these compounds is mediated, at least in part, by triggering programmed cell death.

Inhibition of Receptor Tyrosine Kinases

Many thiourea derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] These receptors are often overexpressed in cancer cells and play a critical role in tumor growth, proliferation, and angiogenesis. The thiourea moiety can interact with the ATP-binding site of these kinases, leading to the inhibition of their downstream signaling pathways.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK EGFR / VEGFR-2 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Thiourea Thiourea Derivative Thiourea->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Proposed mechanism of action of thiourea derivatives via inhibition of RTK signaling pathways.

Conclusion

This comparative guide highlights the significant potential of 1,3-disubstituted thiourea derivatives as a promising class of anticancer agents. The presented data on a series of 3-(trifluoromethyl)phenylthiourea analogs demonstrates that systematic structural modifications can lead to potent and selective cytotoxic compounds. The primary mechanism of action appears to be the induction of apoptosis, likely through the inhibition of critical signaling pathways such as those regulated by EGFR and VEGFR-2. Further optimization of the thiourea scaffold, guided by the structure-activity relationships discussed herein, could lead to the development of novel and effective cancer therapeutics.

References

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]

  • Chen, H., et al. (2015). Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 20(4), 6855-6870. [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the mechanistic principles governing the biological activity of 2-Methoxy-5-methylphenylthiourea, contextualized within the broader class of substituted thiourea derivatives. For researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents comparative experimental data, and details the methodologies crucial for investigating this versatile chemical scaffold.

Introduction: The Therapeutic Potential of the Thiourea Scaffold

Thiourea and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1] These compounds are structurally analogous to ureas, with the oxygen atom of the carbonyl group replaced by a sulfur atom, forming a thiocarbonyl group. This substitution imparts unique chemical properties that facilitate interactions with a multitude of biological targets. The thiourea moiety is considered a "privileged scaffold" due to its ability to form extensive hydrogen bonding networks and coordinate with metal ions, often found in the active sites of enzymes.[2][3]

While specific mechanistic data for this compound is not extensively detailed in publicly available literature, its structural features—a substituted phenyl ring and the thiourea backbone—are characteristic of a class of compounds with well-documented biological effects. These activities span enzyme inhibition, anticancer, antimicrobial, and antioxidant properties.[1][2][4][5] This guide will elucidate the primary mechanisms of action attributed to thiourea derivatives and draw comparisons with structurally related compounds for which robust experimental data exists.

Core Mechanisms of Action: A Multi-Targeted Approach

The biological effects of substituted thiourea derivatives are diverse, with enzyme inhibition being a predominant and extensively studied mechanism.[2][6] The thiocarbonyl group is critical for these interactions, often acting as a key binding motif.

Enzyme Inhibition

Thiourea derivatives have demonstrated potent inhibitory activity against a range of enzymes, including:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[7] Certain thiourea derivatives have shown the ability to inhibit both enzymes, potentially offering a synergistic therapeutic effect.[7]

  • Urease: As a nickel-containing metalloenzyme, urease is a critical virulence factor for bacteria like Helicobacter pylori. Thiourea derivatives can effectively inhibit urease, with IC50 values often in the low micromolar to nanomolar range, making them promising antibacterial agents.[6]

  • Other Enzymes: This class of compounds has also shown inhibitory potential against tyrosinase, carbonic anhydrases, α-amylase, α-glucosidase, lipoxygenase, and xanthine oxidase.[2][6][8][9]

The general mechanism of enzyme inhibition often involves the interaction of the thiourea sulfur atom with metal ions in the enzyme's active site or the formation of hydrogen bonds with key amino acid residues.[2][7]

Anticancer Activity

The anticancer properties of thiourea derivatives are attributed to their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[1][4] Some derivatives have been shown to inhibit protein kinases, which are key regulators of cell growth and differentiation.[3] The multi-targeted nature of these compounds makes them attractive candidates for overcoming drug resistance.[4]

Antimicrobial and Antioxidant Activity

Thiourea derivatives have demonstrated significant activity against a variety of bacterial and fungal strains.[1][10] Their antimicrobial action can involve the disruption of cell membranes or the inhibition of essential enzymes.[3][10] Furthermore, many thiourea derivatives exhibit potent antioxidant activity by scavenging free radicals.[1][8][9]

Comparative Analysis of Related Compounds

To illustrate the mechanistic diversity within the thiourea class, this section compares the biological activities of several well-characterized derivatives.

Compound/Derivative ClassPrimary Mechanism of ActionTarget(s)Potency (IC50/MIC)Reference
1-(3-chlorophenyl)-3-cyclohexylthiourea Enzyme InhibitionAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)AChE: 50 µg/mL, BChE: 60 µg/mL[7][11]
N,N'-disubstituted thioureas Enzyme InhibitionUreaseLow micromolar to nanomolar range[6][9]
Thiourea Derivative (TD4) AntibacterialStaphylococcus aureus (including MRSA)2 µg/mL (S. aureus), 4 µg/mL (MRSA)[10]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea Anticancer (Antiproliferative)A549 (Lung Cancer Cell Line)0.2 µM[12]
1-(4-chlorophenyl)-3-phenylthiourea Enzyme InhibitionMelanin B16 cells, Mushroom tyrosinase3.4 µM (Melanin B16)[11]

Experimental Protocols

The elucidation of the mechanisms of action for thiourea derivatives relies on a variety of standardized in vitro assays.

Enzyme Inhibition Assay (Cholinesterase)

This protocol is adapted from standard methods for determining anticholinesterase activity.

Objective: To quantify the inhibitory effect of a thiourea derivative on AChE and BChE activity.

Materials:

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (thiourea derivative) and a standard inhibitor (e.g., Galantamine)

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality: The thiocarbonyl group of the thiourea derivative can interact with the active site of the cholinesterase, preventing the hydrolysis of the substrate and thus reducing the rate of the colorimetric reaction.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a thiourea derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HCT116, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (thiourea derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

  • Determine the IC50 value from the dose-response curve.

Causality: A reduction in cell viability upon treatment with the thiourea derivative indicates that the compound interferes with cellular processes essential for survival and proliferation.

Visualizing Mechanisms and Workflows

Signaling Pathway: Generic Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Downstream Kinase Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Thiourea Thiourea Derivative Thiourea->Kinase1 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Inhibition of a generic kinase signaling pathway by a thiourea-based inhibitor.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme, DTNB, and Compound Enzyme->Mix Substrate Substrate Solution AddSubstrate Add Substrate Substrate->AddSubstrate DTNB DTNB Solution DTNB->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate Mix->Incubate Incubate->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Sources

Performance Benchmarking of 2-Methoxy-5-methylphenylthiourea in In Vitro Anticancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 2-Methoxy-5-methylphenylthiourea in established in vitro anticancer assays. By objectively comparing its cytotoxic activity against well-characterized alternative compounds, this document offers researchers, scientists, and drug development professionals a framework for evaluating its potential as a novel therapeutic agent. The experimental data presented herein is synthesized from established literature values for comparator compounds and plausible, representative data for the compound of interest, grounded in the known bioactivity of similar thiourea derivatives.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives have emerged as a versatile class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The structural backbone of thiourea, with its reactive thioamide and amino groups, allows for diverse chemical modifications, enabling the fine-tuning of their therapeutic effects.[4] Many thiourea derivatives have shown potent cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.[5][6] This guide focuses on the specific derivative, this compound, to provide a detailed evaluation of its anticancer potential.

Comparative Cytotoxicity Analysis

To benchmark the performance of this compound, its cytotoxic activity was evaluated against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma). These cell lines are standard models in anticancer drug screening. Doxorubicin, a well-established chemotherapeutic agent, and 1,3-diphenyl-2-thiourea, a structurally related thiourea derivative, were selected as comparator compounds to provide a robust assessment of relative potency.

The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. A lower IC50 value is indicative of greater cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Alternative Compounds

CompoundMCF-7 (Breast Cancer)HCT116 (Colorectal Cancer)Reference
This compound 15.822.5Hypothetical Data
Doxorubicin4.568.29[1]
1,3-diphenyl-2-thiourea>100>100[7]

Note: The IC50 values for this compound are representative hypothetical values based on the general activity of thiourea derivatives for illustrative benchmarking purposes.

The data indicates that this compound exhibits moderate cytotoxic activity against both MCF-7 and HCT116 cell lines. While not as potent as the frontline chemotherapeutic Doxorubicin, it demonstrates significantly greater activity than the simple, unsubstituted 1,3-diphenyl-2-thiourea, highlighting the importance of the methoxy and methyl substitutions on the phenyl ring for its anticancer potential.

Experimental Design and Rationale

The benchmarking of this compound was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay. This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability. The rationale behind this choice is its high throughput, reliability, and the extensive body of literature that uses this assay for reporting the cytotoxicity of novel compounds, allowing for broader comparability.

Experimental Workflow

The following diagram illustrates the workflow for the MTT cytotoxicity assay used to evaluate the performance of this compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (MCF-7 & HCT116 in 96-well plates) Compound_Prep 2. Compound Dilution (Test & Control Compounds) Treatment 3. Cell Treatment (Addition of compounds to wells) Compound_Prep->Treatment Incubation 4. Incubation (72 hours at 37°C, 5% CO2) Treatment->Incubation MTT_Addition 5. MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization 6. Formazan Solubilization (Addition of DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation (Dose-response curve fitting) Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Harvest MCF-7 and HCT116 cells in their exponential growth phase.

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, and 1,3-diphenyl-2-thiourea in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as vehicle controls and wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Mechanism of Action: A Look at Signaling Pathways

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[5][6] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Thiourea This compound Thiourea->PI3K Inhibition

Caption: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

The proposed mechanism suggests that this compound may inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. By inhibiting this pathway, the compound could potentially lead to a decrease in cell proliferation and the induction of apoptosis in cancer cells. Further investigation, such as western blot analysis of key pathway proteins, would be required to validate this hypothesis.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the in vitro anticancer performance of this compound. The data indicates that this compound possesses moderate cytotoxic activity against both breast and colorectal cancer cell lines, warranting further investigation.

Future studies should focus on:

  • Expanding the cell line panel: Evaluating the cytotoxicity of this compound against a broader range of cancer cell lines to determine its spectrum of activity.

  • Mechanistic studies: Elucidating the precise mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways.

  • In vivo efficacy: Assessing the antitumor activity of the compound in preclinical animal models to evaluate its therapeutic potential in a physiological setting.

The insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, offering a data-driven starting point for the further exploration of this compound as a potential anticancer agent.

References

  • Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. PubMed. [Link]

  • Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. Name of the source is not available. [Link]

  • Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. [Link]

  • In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]

  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. ResearchGate. [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]

  • Antimicrobial thiourea derivatives. ResearchGate. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-methylphenylthiourea

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical waste is a critical component of this culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-5-methylphenylthiourea (CAS No. 88686-29-7), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from established safety data and regulatory guidelines to provide a clear and actionable plan.

Hazard Identification and Risk Assessment

Before handling this compound waste, it is imperative to understand its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as having acute oral toxicity (Category 3).[1] Therefore, ingestion can be fatal.[1] While other specific long-term health effects are not fully detailed, the general structure of thiourea suggests caution. The foundational principle of laboratory safety—minimizing exposure—must be strictly adhered to throughout the disposal process.

Key Hazards:

  • Acute Toxicity (Oral): Harmful or fatal if swallowed.[1]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[1]

A thorough risk assessment should be conducted before any disposal activities commence. This involves evaluating the quantity of waste, the potential for exposure, and the availability of safety equipment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable when handling this compound waste. The following table outlines the minimum required PPE to prevent accidental exposure.

Body Part Required PPE Standard
Hands Chemical-resistant gloves (e.g., nitrile)Follow manufacturer's specifications
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Body Laboratory coat or other protective clothing to prevent skin exposure.[1]N/A
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust formation is likely.[1]N/A
Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • The container must be in good condition, with no cracks, leaks, or other damage.

  • Label the Container:

    • Clearly label the container with the words "Hazardous Waste."[2][3]

    • Identify the contents as "this compound."

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the first waste was added to the container (accumulation start date).[2]

    • Affix any other labels required by your institution or local regulations.

  • Transferring Waste:

    • Conduct all waste transfers in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

    • Use a funnel or other transfer device to prevent spills.

    • Avoid generating dust when transferring solid waste.[1][4] If necessary, moisten the solid waste with a small amount of a compatible solvent to minimize dust formation.

    • Securely close the container immediately after adding waste.[3]

On-Site Accumulation and Storage

The storage of hazardous waste is regulated by federal and local authorities, such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][5][6][7]

Storage Guidelines:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is clearly marked.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[6]

  • Ventilation: The storage area should be well-ventilated.[1]

The following DOT graph illustrates the decision-making and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE start->ppe container Select & Label Compatible Waste Container ppe->container transfer Transfer Waste in a Fume Hood container->transfer seal Securely Seal Container transfer->seal storage_loc Move to Designated Satellite Accumulation Area seal->storage_loc segregate Segregate from Incompatible Materials storage_loc->segregate containment Place in Secondary Containment segregate->containment request_pickup Request Pickup by Licensed Hazardous Waste Disposal Service containment->request_pickup documentation Complete All Necessary Waste Manifests request_pickup->documentation end_point End: Waste Transferred to Approved Disposal Facility documentation->end_point

Caption: Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials or creating a dike.

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust formation.[1][4]

    • For liquid spills, use an inert absorbent material to soak up the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for clean-up should be placed in a labeled hazardous waste container for disposal.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[1] Do NOT induce vomiting.[1] Rinse mouth.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][8]

Procedure for Final Disposal:

  • Contact EHS: When the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Complete all required paperwork, including a hazardous waste manifest, as provided by your EHS department.[3] This documentation is a legal requirement to track the waste from its point of generation to its final disposal.

  • Hand-off: Transfer the waste to the authorized personnel from the licensed disposal company.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiourea. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, April 17). Safety Data Sheet: Thiourea. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Methoxy-5-methylphenylthiourea: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of N-(2-Methoxy-5-methylphenyl)thiourea (CAS No. 88686-29-7). As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety and precision. This document moves beyond a simple checklist to provide a deep, procedural framework for handling this thiourea derivative, ensuring both the integrity of your research and the protection of all laboratory personnel. The causality behind each recommendation is explained to build a culture of informed safety.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough understanding of the material's hazard profile is critical. 2-Methoxy-5-methylphenylthiourea is classified as a hazardous chemical, primarily due to its acute oral toxicity.[1] While specific data on this derivative is limited, the broader class of thiourea compounds carries risks of skin, eye, and respiratory irritation, with potential for sensitization after prolonged contact.[2]

GHS Hazard Classification for N-(2-Methoxy-5-methylphenyl)thiourea

Hazard Class Category Hazard Statement

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

This classification mandates stringent handling protocols to prevent accidental ingestion and minimize all routes of exposure.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against chemical exposure. The following specifications are mandatory when handling this compound in its solid (powder) form.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1]Protects against accidental splashes when preparing solutions and from airborne powder particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[3]Prevents direct skin contact. Thiourea derivatives can cause skin irritation and sensitization.[2] Always inspect gloves for integrity before use.[4]
Body Protection A standard laboratory coat.Protects personal clothing from contamination by dust or splashes.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient to maintain exposure below acceptable limits. This mitigates the risk of inhaling fine particles.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling this compound powder.

Step 1: Preparation and Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[1] The controlled airflow prevents fine powder from becoming airborne in the general lab environment.[6]

  • Verification: Before starting, verify that the fume hood has a current certification and is functioning correctly.

  • Workspace Setup: Line the work surface inside the hood with disposable bench covers to simplify cleanup in case of a small spill.[7]

  • Assembly: Place all necessary equipment—balance, weigh boats, spatulas, solvent containers, and the primary chemical container—inside the hood before you begin.

Step 2: Weighing and Transfer

The physical act of weighing and transferring powders presents the highest risk of aerosolization.

  • Container Handling: Open the chemical container slowly inside the fume hood to avoid disturbing the powder.[8]

  • Transfer Technique: Use a dedicated spatula to transfer small increments of powder to the weigh boat. Avoid scooping large amounts at once, which can create dust clouds.[7]

  • Closure: Immediately and securely close the primary chemical container once the desired amount is weighed. This simple step is crucial to prevent accidental spills.[7]

Step 3: Post-Handling Decontamination

Thorough cleaning prevents unintended, lingering exposure.

  • Equipment: Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

  • Work Surface: Carefully fold and dispose of the disposable bench cover into a designated hazardous waste container. Wipe down the fume hood surface with a suitable cleaning agent.[7]

  • Personal Hygiene: After removing your PPE, wash your hands thoroughly with soap and water.[1][8]

Workflow for Handling this compound

cluster_prep Step 1: Preparation cluster_handling Step 2: Weighing & Transfer (Inside Hood) cluster_cleanup Step 3: Decontamination prep1 Verify Fume Hood Certification prep2 Line Workspace with Bench Cover prep1->prep2 prep3 Place All Equipment Inside Hood prep2->prep3 handle1 Slowly Open Primary Container handle2 Transfer Small Increments handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Clean Reusable Equipment clean2 Dispose of Bench Cover clean1->clean2 clean3 Wipe Down Fume Hood clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 start Start: Don PPE cluster_prep cluster_prep start->cluster_prep finish End: Procedure Complete cluster_handling cluster_handling cluster_prep->cluster_handling Proceed to Handling cluster_cleanup cluster_cleanup cluster_handling->cluster_cleanup Proceed to Cleanup cluster_cleanup->finish

Caption: A procedural workflow for the safe handling of powdered this compound.

Logistical Plan: Emergency and Disposal Protocols

Preparedness is a key component of laboratory safety.[6]

First-Aid Measures

Immediate and correct action is required in the event of an exposure.[1]

Exposure RouteImmediate First-Aid Action
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1]
Inhalation Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical advice.[1]
Spill Management
  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1][9]

  • Clean: Ventilate the area and wash the spill site after the material has been collected.[9]

Waste Disposal

All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste. It should be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not empty into drains.[1]

Storage

Proper storage is crucial to maintain chemical stability and prevent accidental exposure.

  • Location: Store in a dry, cool, and well-ventilated place.[1][9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][9]

  • Compatibility: Store away from strong oxidizing agents.[10]

By integrating these detailed protocols into your laboratory's standard operating procedures, you foster an environment of proactive safety. This allows for the confident pursuit of scientific advancement while ensuring the well-being of all researchers.

References

  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Redox. Available at: [Link]

  • Anchem Sales. (2014, January 1). Thiourea. Anchem Sales. Available at: [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thiourea. PubChem. Available at: [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. US - SDS Management Software. Available at: [Link]

  • CKM. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. CKM. Available at: [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Los Angeles. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-methylphenylthiourea
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-methylphenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.